1-Methylimidazolium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCBHSHARMAIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479995 | |
| Record name | 1-Methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35487-17-3 | |
| Record name | 1-Methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylimidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectral Data of 1-Methylimidazolium (B8483265) Chloride
This technical guide provides a comprehensive overview of the spectral data for 1-methylimidazolium chloride ([MIM]Cl), an ionic liquid of significant interest in various scientific and industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for researchers in analytical chemistry, material science, and drug development.
Molecular Structure
This compound is an organic salt with the chemical formula C₄H₇ClN₂.[1] It consists of a 1-methylimidazolium cation and a chloride anion.
Molecular Weight: 118.56 g/mol [2]
Spectral Data
The following sections present the core spectral data for this compound, summarized in clear, tabular formats for ease of comparison and reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.0 - 8.5 | Singlet | H-2 (NCHN) |
| ~7.5 - 7.3 | Doublet | H-4, H-5 (CH=CH) |
| ~3.9 | Singlet | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~136 | C-2 (NCHN) |
| ~123 | C-4 (CH=CH) |
| ~121 | C-5 (CH=CH) |
| ~36 | N-CH₃ |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of the molecules and is useful for identifying functional groups. The IR spectrum of this compound is characterized by vibrations of the imidazolium (B1220033) ring and the methyl group. The data below is representative of imidazolium-based ionic liquids.[13][14][15][16]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 - 3050 | Medium | C-H stretching (imidazolium ring) |
| ~2960 - 2850 | Medium | C-H stretching (methyl group) |
| ~1630 - 1560 | Strong | C=N and C=C stretching (imidazolium ring) |
| ~1170 | Strong | Ring vibrations |
Mass Spectrometry (MS)
Mass spectrometry of ionic liquids can be challenging due to their low volatility. Techniques like Electrospray Ionization (ESI) are commonly used. The mass spectrum will primarily show the mass of the cation.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Exact Mass | 118.0297759 Da |
| Monoisotopic Mass | 118.0297759 Da |
| Cation [MIM]⁺ | m/z = 83.0553 |
| Anion [Cl]⁻ | m/z = 34.9688 |
Data sourced from PubChem CID 12196634.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible spectral analysis. The following are generalized protocols for obtaining the spectral data for ionic liquids like this compound.
NMR Spectroscopy Protocol
High-resolution NMR spectra of ionic liquids can be obtained in neat form or in a deuterated solvent.[17]
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can influence the chemical shifts. For neat spectra, a capillary containing a lock solvent is used.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[9]
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A recycling delay of 5 seconds is often used.[9]
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
-
Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).[9]
FT-IR Spectroscopy Protocol
Transmission FT-IR is a common technique for analyzing ionic liquids.[18]
-
Sample Preparation: A small drop of this compound is sandwiched between two zinc selenide (B1212193) (ZnSe) or potassium bromide (KBr) windows.[18]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used. The analysis is typically performed under a dry air purge to minimize interference from atmospheric water and CO₂.[18]
-
Data Acquisition: Spectra are collected with a resolution of 1-4 cm⁻¹. A background spectrum of the empty windows is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids.[19][20]
-
Sample Preparation: The ionic liquid is diluted in a suitable solvent, such as methanol (B129727) or acetonitrile, to a low concentration (e.g., µg/mL).[21]
-
Instrumentation: A mass spectrometer equipped with an ESI source is used. The analysis can be performed in both positive and negative ion modes to detect the cation and anion, respectively.[21]
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.
-
Instrument parameters such as spray voltage, capillary temperature, and gas pressures are optimized to achieve a stable ion signal.[19]
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the parent ions and any fragment ions.
Visualizations
The following diagrams illustrate the general workflow for the spectral analysis of this compound.
Caption: General experimental workflow for spectral analysis.
Caption: Logical relationship between properties and techniques.
References
- 1. This compound | C4H7ClN2 | CID 12196634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 1-Ethyl-3-methylimidazolium chloride(65039-09-0) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijcrr.com [ijcrr.com]
- 15. researchgate.net [researchgate.net]
- 16. Figure A-5, [Infrared Absorption Spectrum of 1-Butyl-3-Methylimidazolium Chloride (Lot STBB3444), Neat]. - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-Methylimidazolium Chloride, often referred to as 1,3-Dimethylimidazolium (B1194174) Chloride in literature when the counter-ion is specified. The document details the core synthesis mechanism, experimental protocols, and relevant quantitative data to support research and development activities.
Core Synthesis Mechanism
The primary route for the synthesis of 1,3-dialkylimidazolium salts, including this compound, is through the alkylation of 1-methylimidazole (B24206). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[1] In this mechanism, the lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of a methylating agent (e.g., chloromethane (B1201357) or dimethyl carbonate). This results in the formation of the 1,3-dimethylimidazolium cation and the displacement of a leaving group (e.g., chloride ion).
Alternatively, a two-step synthesis can be employed where 1-methylimidazole is first protonated with hydrochloric acid to form 1-methylimidazole hydrochloride. This intermediate is then reacted with a methylating agent like dimethyl carbonate at an elevated temperature to yield the final product.[2]
Diagram of the SN2 Synthesis Mechanism
Caption: SN2 mechanism for the synthesis of 1,3-Dimethylimidazolium Chloride.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Direct Methylation with Dimethyl Carbonate
This protocol is adapted from a procedure for the synthesis of 1,3-dimethylimidazolium chloride.[2]
Materials:
-
1-methylimidazole
-
37% aqueous hydrochloric acid
-
Dimethyl carbonate (DMC)
-
Round bottom flask (250 mL)
-
Ice bath
-
Rotary evaporator
-
Q-tube reactor
Procedure:
-
Add 10 g of 1-methylimidazole to a 250 mL round bottom flask and place the flask in an ice bath.
-
Slowly add 10 mL of 37% aqueous hydrochloric acid dropwise to the flask.
-
Allow the reaction to proceed for 20 minutes.
-
Remove the solvent using a rotary evaporator to obtain 1-methylimidazole hydrochloride. This intermediate can be used in the next step without further purification.
-
In a Q-tube reactor, add 3.0 g of the synthesized 1-methylimidazole hydrochloride and 2.28 g (0.025 mol) of dimethyl carbonate.
-
Heat the reaction mixture to 170 °C and maintain this temperature for 2 hours.
-
Upon completion, 1,3-dimethylimidazolium chloride is obtained.
Method 2: Conventional Heating with an Alkyl Halide
This is a general procedure for the synthesis of 1-alkyl-3-methylimidazolium halides and can be adapted for this compound using a suitable methylating agent.[1]
Materials:
-
1-methylimidazole (distilled prior to use)
-
Chloromethane (or another suitable methylating agent)
-
Solvent (optional, e.g., acetonitrile)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate (B1210297) or diethyl ether for washing
-
High vacuum line for drying
Procedure:
-
In a round-bottom flask, combine 1-methylimidazole and the methylating agent. A slight excess of the methylating agent (e.g., 1.1 to 1.3 molar equivalents) is often used.
-
If using a solvent, add it to the flask. The reaction can also be run neat.
-
Stir the mixture at a controlled temperature. For alkyl chlorides, heating (e.g., 80°C) for several hours to days may be required.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
To purify the product, wash the crude ionic liquid with a solvent in which it is immiscible, such as ethyl acetate or diethyl ether, to remove unreacted starting materials.
-
Dry the final product under a high vacuum to remove any residual solvent and moisture.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₉ClN₂ | [3] |
| Molecular Weight | 132.59 g/mol | [3] |
| Yield | Quantitative (for Method 1) | [2] |
| ¹H-NMR (DMSO-d₆) | δ = 9.46 (s, 1H), 7.87 (s, 2H), 3.87 (m, 6H) | [2] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
1-Methylimidazolium chloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 1-Methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an ionic liquid with a range of applications in research and industry. As with any chemical substance, a thorough understanding of its hazard profile and proper handling procedures is essential to ensure the safety of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets and toxicological information. It covers hazard identification, first aid measures, firefighting protocols, accidental release measures, handling and storage, and personal protective equipment. Quantitative data is presented in structured tables for ease of reference, and logical workflows for safety procedures are illustrated with diagrams.
Chemical Identification and Physical Properties
This compound is an organic salt with the chemical formula C₄H₇ClN₂.[1] It is identified by the CAS number 35487-17-3.[2][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇ClN₂ | [1] |
| Molecular Weight | 118.56 g/mol | [1][2][3] |
| CAS Number | 35487-17-3 | [2][3][4][5] |
| Appearance | Solid | [4] |
| Odor | No characteristic odor | [4] |
| Melting Point | > Room Temperature | [6] |
| Flash Point | Not applicable | |
| Stability | Stable under recommended storage conditions. | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS/CLP classifications are summarized below.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
Toxicological Information
Detailed toxicological studies specifically for this compound are not extensively available in the public domain. However, data for structurally similar ionic liquids, such as 1-Butyl-3-methylimidazolium chloride, can provide an indication of the potential hazards.
Table 3: Acute Toxicity Data for Structurally Similar Ionic Liquids
| Substance | Test | Species | Route | Value | Reference |
| 1-Butyl-3-methylimidazolium chloride | LD50 | Rat | Oral | >50 - <300 mg/kg | [7] |
| 1-Butyl-3-methylimidazolium chloride | LD50 | Rat | Dermal | >2000 mg/kg | [8] |
It is important to note that toxicity can vary based on the specific alkyl chain length and counter-ion of the imidazolium (B1220033) salt.[1][9][10]
Key Health Effects:
-
Ingestion: Harmful if swallowed.[1][2][4][5] Ingestion may cause irritation of the mucous membranes in the mouth, pharynx, esophagus, and gastrointestinal tract.[8]
First Aid Measures
Immediate medical attention is recommended in case of significant exposure.
Table 4: First Aid Procedures for this compound
| Exposure Route | Procedure |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Source:[4]
Firefighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
Specific Hazards Arising from the Chemical: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4]
Accidental Release Measures
Personal Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger spills, a respirator may be necessary.
-
Avoid breathing dust or vapors.
-
Ensure adequate ventilation.
-
Evacuate personnel from the immediate area.
Environmental Precautions:
-
Prevent the substance from entering drains or waterways.
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.
-
Avoid generating dust.
-
For larger spills, contain the material and collect it for disposal in accordance with local regulations.
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of dust.[4]
-
Use in a well-ventilated area.
-
Keep away from heat, sparks, and open flames.[4]
-
Wash hands thoroughly after handling.
Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from strong oxidizing agents and bases.[4]
-
The substance is hygroscopic.
Exposure Controls and Personal Protective Equipment
Engineering Controls:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
Table 5: Recommended Personal Protective Equipment
| Protection Type | Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | For routine handling in a well-ventilated area, respiratory protection is not typically required. In case of insufficient ventilation or for spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) is recommended. |
Source:
References
- 1. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C4H7ClN2 | CID 12196634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. roco.global [roco.global]
- 5. iolitec.de [iolitec.de]
- 6. roco.global [roco.global]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a New Class of Solvents: The Early History of Imidazolium-Based Ionic Liquids
A comprehensive guide to the foundational synthesis and characterization of the first imidazolium-based ionic liquids, tracing their origins from the pioneering work on chloroaluminates to the development of air- and water-stable derivatives.
This technical guide delves into the seminal research that established imidazolium-based ionic liquids (ILs) as a significant and versatile class of compounds. We will explore the initial synthesis of 1,3-dialkylimidazolium chloroaluminates and the subsequent breakthrough development of air- and water-stable imidazolium (B1220033) salts, which propelled the field forward. This document provides detailed experimental protocols from the original literature, summarizes key physicochemical data, and visualizes the historical development and synthetic pathways.
The Dawn of Imidazolium Ionic Liquids: The Chloroaluminate Era
The journey into imidazolium-based ionic liquids began in the early 1980s with the work of John S. Wilkes and his collaborators. Their research, published in 1982, introduced the first examples of this class of ILs, specifically 1,3-dialkylimidazolium chloroaluminates. These early ionic liquids were notable for their ability to remain liquid at or near room temperature, a significant departure from traditional high-temperature molten salts.
Synthesis of 1,3-Dialkylimidazolium Chloroaluminates
The synthesis of these pioneering ionic liquids was a two-step process. The first step involved the quaternization of an N-alkylimidazole to form the desired 1,3-dialkylimidazolium chloride. This was followed by the reaction of the resulting salt with aluminum chloride (AlCl₃) to form the chloroaluminate ionic liquid.
Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium (B1214524) Chloride ([EMIM]Cl)
The foundational precursor, 1-ethyl-3-methylimidazolium chloride, was synthesized via a direct alkylation reaction.
-
Reactants: 1-methylimidazole (B24206) and chloroethane (B1197429).
-
Procedure: Equal molar amounts of 1-methylimidazole and chloroethane were combined. The reaction is exothermic and was managed by cooling with an ice bath. Following the initial reaction, the mixture was refluxed with constant stirring for an extended period to ensure complete reaction.
-
Purification: The resulting product was washed with a suitable solvent, such as trichloroethane, to remove any unreacted starting materials and then dried under vacuum.
Experimental Protocol: Formation of the Chloroaluminate Ionic Liquid
The chloroaluminate ionic liquid was then prepared by reacting the purified 1-ethyl-3-methylimidazolium chloride with aluminum chloride.
-
Reactants: 1-Ethyl-3-methylimidazolium chloride and aluminum chloride (AlCl₃).
-
Procedure: The two solid components were mixed in a controlled, inert atmosphere. The reaction is highly exothermic and proceeds spontaneously to form a clear, colorless liquid. The final composition of the ionic liquid, and thus its Lewis acidity, could be controlled by adjusting the molar ratio of [EMIM]Cl to AlCl₃.
Physicochemical Properties of Early Chloroaluminate Ionic Liquids
The properties of these early imidazolium chloroaluminates were found to be highly dependent on the mole fraction of aluminum chloride.
| Property | 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl) | [EMIM]Cl/AlCl₃ (molar fraction AlCl₃ dependent) |
| Melting Point (°C) | 87 | Varies, can be liquid at room temperature |
| Density (g/cm³ at 26°C) | 1.341 | Increases with increasing AlCl₃ molar fraction |
| Viscosity | High | Decreases with increasing AlCl₃ molar fraction |
| Conductivity | - | Increases with increasing AlCl₃ molar fraction |
Note: The properties of the chloroaluminate ionic liquids are highly tunable based on the AlCl₃ content.
A Paradigm Shift: The Advent of Air- and Water-Stable Imidazolium Ionic Liquids
A significant limitation of the early chloroaluminate-based ionic liquids was their extreme sensitivity to moisture, which hydrolyzed the chloroaluminate anion. This necessitated handling in a strictly inert atmosphere, limiting their broader application. A major breakthrough occurred in 1992 when Wilkes and Zaworotko reported the synthesis of air- and water-stable ionic liquids based on the 1-ethyl-3-methylimidazolium cation with anions such as tetrafluoroborate (B81430) ([BF₄]⁻) and acetate (B1210297) ([OAc]⁻).[1][2] This development dramatically expanded the accessibility and utility of ionic liquids.
Synthesis of Air- and Water-Stable Imidazolium Ionic Liquids
The synthesis of these stable ionic liquids also began with the preparation of the imidazolium halide salt, followed by an anion exchange reaction.
Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF₄]) and Acetate ([EMIM][OAc])
-
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide: This step is identical to the quaternization reaction described in section 1.1. Typically, the chloride or bromide salt is prepared.
-
Step 2: Anion Exchange:
-
For [EMIM][BF₄]: The 1-ethyl-3-methylimidazolium halide was reacted with a tetrafluoroborate salt (e.g., AgBF₄ or HBF₄). In the case of AgBF₄, the reaction precipitates the silver halide, which can be removed by filtration.
-
For [EMIM][OAc]: The 1-ethyl-3-methylimidazolium halide was reacted with a metal acetate salt (e.g., silver acetate). The resulting silver halide precipitate was removed by filtration.
-
The final ionic liquids were then purified and dried to remove any residual solvents or water.
Physicochemical Properties of Early Air- and Water-Stable Imidazolium Ionic Liquids
These new ionic liquids exhibited distinct properties compared to their chloroaluminate predecessors.
| Ionic Liquid | Abbreviation | Melting Point (°C) |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | [EMIM][BF₄] | 15 |
| 1-Ethyl-3-methylimidazolium acetate | [EMIM][OAc] | Liquid at ambient |
| 1-Ethyl-3-methylimidazolium nitrate | [EMIM][NO₃] | 38 |
| 1-Ethyl-3-methylimidazolium nitrite | [EMIM][NO₂] | 55 |
| bis(1-Ethyl-3-methylimidazolium) sulfate | [EMIM]₂[SO₄] | 70 |
Data sourced from the 1992 publication by Wilkes and Zaworotko.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic steps in the early development of imidazolium-based ionic liquids.
Caption: Synthetic pathways to early imidazolium ionic liquids.
Conclusion
The early history of imidazolium-based ionic liquids is marked by two pivotal moments: the initial synthesis of chloroaluminate melts by Wilkes and his team in 1982, and the subsequent development of air- and water-stable analogues by Wilkes and Zaworotko in 1992. These foundational discoveries not only established a new class of solvents but also paved the way for the vast and diverse field of ionic liquid research that exists today. The ability to tune the properties of these materials by simple synthetic modifications has been a key driver of their adoption in a wide range of applications, from electrochemistry to catalysis and materials science. This guide provides a core understanding of the fundamental synthesis and properties that underpin this important class of chemical compounds.
References
- 1. Wilkes, J.S. and Zaworotko, M.J. (1992) Air and Water Stable 1-Ethyl-3-Methylimidazolium Based Ionic Liquids. Journal of the Chemical Society, Chemical Communications, No. 13, 965-967. - References - Scientific Research Publishing [scirp.org]
- 2. Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
1-Methylimidazolium Chloride: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of 1-Methylimidazolium Chloride.
This technical guide provides a comprehensive overview of this compound, an ionic liquid of significant interest in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and key applications, with a focus on its role in cellulose (B213188) processing and as a precursor for other functionalized ionic liquids.
Core Properties of this compound
This compound, with the chemical formula C₄H₇ClN₂, is a salt that is liquid at or near room temperature, classifying it as an ionic liquid. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make it a versatile compound in various chemical processes.
| Property | Value | Citation(s) |
| CAS Number | 35487-17-3 | [1] |
| Molecular Weight | 118.56 g/mol | [1] |
| Synonyms | 1-Methylimidazole (B24206) hydrochloride, MIM Cl | [2] |
| Appearance | Beige to light brown powder or solid | [2] |
| Purity | Typically ≥95% | [2] |
| Molecular Formula | C₄H₆N₂·HCl | [2] |
Synthesis of this compound: Experimental Protocol
The primary method for synthesizing this compound is through the alkylation of 1-methylimidazole. This process follows a bimolecular nucleophilic substitution (Sₙ2) pathway. The following protocol is a generalized procedure based on common laboratory practices for the synthesis of 1-alkyl-3-methylimidazolium halides.
Materials and Equipment:
-
1-methylimidazole
-
Chloromethane (B1201357) (or a suitable chlorinating agent)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
-
Washing solvents (e.g., ethyl acetate (B1210297), diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-methylimidazole in an anhydrous solvent under an inert atmosphere.
-
Alkylation: Introduce the chlorinating agent to the stirred solution. The reaction with gaseous chloromethane requires a pressure vessel, while other liquid chlorinating agents can be added dropwise. The reaction is typically exothermic and may require initial cooling.
-
Reaction Conditions: The reaction mixture is then stirred at a controlled temperature. For less reactive chlorides, heating may be necessary for several hours to days to ensure the completion of the reaction.[3]
-
Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Isolation and Purification: Upon completion, the product, which is often a viscous liquid or a solid, is isolated. The crude product is washed with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.[3]
-
Drying: The purified this compound is then dried under vacuum to remove any residual solvent.
Applications in Cellulose Processing
Imidazolium-based ionic liquids are effective solvents for cellulose, a biopolymer notoriously difficult to dissolve in common solvents.[4][5] this compound and its derivatives can disrupt the extensive hydrogen-bonding network in cellulose, enabling its dissolution and subsequent regeneration or chemical modification.[6]
Experimental Protocol for Cellulose Dissolution:
-
Drying: Dry the cellulose and this compound under vacuum to remove moisture, which can interfere with the dissolution process.
-
Mixing: In a suitable vessel, mix the dried cellulose with this compound.
-
Heating: Heat the mixture with stirring. The temperature required for dissolution can vary but is often in the range of 80-120°C.[7]
-
Dissolution: Continue heating and stirring until the cellulose is fully dissolved, resulting in a viscous solution.
-
Regeneration: The dissolved cellulose can be regenerated by adding a non-solvent such as water, ethanol, or acetone. This causes the cellulose to precipitate out of the ionic liquid solution. The regenerated cellulose can then be collected, washed, and dried.[5]
Toxicity and Safety Considerations
While ionic liquids are often touted as "green solvents" due to their low vapor pressure, their toxicity should not be overlooked. Studies on related imidazolium-based ionic liquids have shown that their toxicity can be influenced by the length of the alkyl chain on the cation and the nature of the anion.[8][9]
Hazard Information for this compound:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Role in Drug Development and Other Applications
While the primary applications of this compound are in materials science and as a solvent, its derivatives have been explored in the context of drug delivery. The ability of ionic liquids to dissolve a wide range of active pharmaceutical ingredients (APIs) and their tunable properties make them of interest for developing novel drug formulations.[10] However, the direct application of this compound in drug development is not as prevalent as its longer-chain alkyl derivatives.
Other notable applications include:
-
Catalysis: It can act as both a solvent and a catalyst in certain chemical reactions, such as the dehydration of fructose (B13574) to 5-hydroxymethylfurfural.[2]
-
Electrochemistry: Imidazolium-based ionic liquids are used as electrolytes in batteries and other electrochemical devices.[11]
-
Green Chemistry: It serves as a recyclable and non-volatile alternative to traditional organic solvents in various chemical processes.[11]
This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into specific applications and experimental conditions is encouraged for more specialized uses.
References
- 1. This compound | C4H7ClN2 | CID 12196634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% - 35487-17-3 - Manufacturers & Suppliers in India [ottokemi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Cellulose Nanocrystals by Synergistic Action of Ionic Liquid and Recyclable Solid Acid under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Solubility of 1-Methylimidazolium Chloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-methylimidazolium (B8483265) chloride ([C1mim][Cl]), a prominent ionic liquid, in various organic solvents. Due to its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, [C1mim][Cl] is a subject of significant interest in diverse fields such as organic synthesis, catalysis, and drug delivery. This document compiles available quantitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for such investigations. The information herein is intended to be a valuable resource for researchers and professionals working with ionic liquids.
Introduction to 1-Methylimidazolium Chloride
This compound, with the chemical formula C4H7ClN2, is an organic salt consisting of a 1-methylimidazolium cation and a chloride anion. It is one of the simplest and most studied imidazolium-based ionic liquids. Its physicochemical properties, such as a relatively high melting point and its behavior in aqueous solutions and vapor pressure, have been a subject of academic and industrial research.[1] The structure of the 1-methylimidazolium cation is depicted in Figure 1.
The synthesis of 1-alkyl-3-methylimidazolium chlorides, including the methyl derivative, typically involves the quaternization of 1-methylimidazole (B24206) with the corresponding chloroalkane. For this compound, this would involve the reaction of 1-methylimidazole with chloromethane. However, due to the gaseous nature of chloromethane, alternative synthetic routes are often employed in laboratory settings.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a solvent and for designing experimental procedures.
Table 1. Physicochemical Properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C4H7ClN2 | [1][2] |
| Molecular Weight | 118.57 g/mol | [1][2] |
| CAS Number | 35487-17-3 | [2] |
| Appearance | Beige to light brown powder or crystals | [3] |
| Melting Point | > Room Temperature | [1] |
Solubility of this compound in Organic Solvents
The solubility of ionic liquids is a critical parameter for their application as solvents in chemical reactions, separations, and formulations. The principle of "like dissolves like" is a useful starting point for predicting solubility.[4] this compound, being an ionic compound, is generally more soluble in polar solvents. The solubility is influenced by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and the temperature.
A study on the vapor-liquid equilibrium of water, methanol, and ethanol (B145695) in the presence of this compound indicates that this ionic liquid is miscible with these polar protic solvents. The study suggests that [C1mim][Cl] has a strong affinity for these solvents, which reduces their vapor pressure. This high affinity is indicative of good solubility.
Table 2. Solubility of this compound in Various Solvents.
| Solvent | Type | Solubility Data | Notes |
| Water | Polar Protic | Soluble/Miscible | [C1mim][Cl] has a strong affinity for water. |
| Methanol | Polar Protic | Soluble/Miscible | Miscibility is inferred from vapor-liquid equilibrium studies. |
| Ethanol | Polar Protic | Soluble/Miscible | Miscibility is inferred from vapor-liquid equilibrium studies. |
| Acetonitrile | Polar Aprotic | Likely Soluble | Imidazolium-based ionic liquids are generally soluble in acetonitrile. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Imidazolium-based ionic liquids typically show good solubility in DMSO. |
| Acetone | Polar Aprotic | Likely Soluble | Miscibility has been observed for other short-chain imidazolium (B1220033) acetates. |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Sparingly Soluble to Insoluble | THF is less polar than the other solvents listed. |
Note: "Likely Soluble" is an estimation based on the general behavior of similar ionic liquids and the polarity of the solvent. Experimental verification is recommended.
Experimental Protocols for Solubility Determination
The determination of the solubility of an ionic liquid in an organic solvent is a fundamental experimental procedure. Several methods can be employed, with the choice depending on the specific system and available equipment. The most common methods include the dynamic (or synthetic) method, the static (or analytical) method, and gravimetric methods.
Dynamic (Synthetic) Method
The dynamic method is a widely used technique for determining the solid-liquid equilibrium of ionic liquids.[5] It involves preparing mixtures of the ionic liquid and the solvent at various known compositions and then determining the temperature at which the last solid crystals disappear upon heating (the clear point) or the first crystals appear upon cooling (the cloud point).
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh known masses of this compound and the desired organic solvent into a sealed, temperature-controlled glass vessel equipped with a magnetic stirrer.
-
Prepare a series of samples with varying mole fractions of the ionic liquid.
-
-
Heating and Cooling Cycles:
-
Slowly heat the mixture while stirring continuously. The heating rate should be slow enough to ensure thermal equilibrium (e.g., 0.5 K/min).
-
Visually observe the sample, preferably with the aid of a light source and a magnifying lens, to determine the temperature at which the last crystal of the ionic liquid dissolves. This is the clear point temperature.
-
After the sample becomes a homogeneous liquid, slowly cool the solution while stirring.
-
Observe the temperature at which the first crystals appear. This is the cloud point temperature.
-
Repeat the heating and cooling cycles several times for each sample to ensure reproducibility. The average of the clear and cloud point temperatures is taken as the solubility temperature for that specific composition.
-
-
Data Analysis:
-
Plot the solubility temperature as a function of the mole fraction of this compound. This plot represents the solid-liquid equilibrium phase diagram.
-
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility. It involves preparing a saturated solution, separating the liquid phase from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A thermostatically controlled shaker or a stirred vessel in a water bath is ideal.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. Filtration through a syringe filter can also be used.
-
-
Solute Quantification:
-
Weigh the collected saturated solution.
-
Evaporate the solvent from the solution under vacuum or in an oven at a temperature below the decomposition temperature of the ionic liquid until a constant weight of the dried ionic liquid is obtained.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of grams of solute per 100 grams of solvent or as a mole fraction.
-
Logical Workflow for Solubility Studies
A systematic approach is crucial for obtaining reliable and comprehensive solubility data. The following workflow, illustrated in the Graphviz diagram below, outlines the key steps in a typical solubility study for an ionic liquid like this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide has summarized the current understanding of the solubility of this compound in organic solvents. While it is evident that [C1mim][Cl] is highly soluble in polar protic solvents like water and lower alcohols, there is a clear need for more extensive quantitative data across a broader range of organic solvents. The detailed experimental protocols provided for the dynamic and gravimetric methods offer a practical starting point for researchers to generate such valuable data. The logical workflow presented can guide the systematic investigation of the solubility of this and other ionic liquids, contributing to a deeper understanding of their properties and facilitating their application in various scientific and industrial domains.
References
Thermal Stability of 1-Methylimidazolium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-Methylimidazolium (B8483265) chloride ([C1mim]Cl), an ionic liquid of significant interest in various scientific and industrial applications, including drug development. Due to the limited availability of direct experimental data for 1-Methylimidazolium chloride, this guide synthesizes information from closely related 1-alkyl-3-methylimidazolium chloride compounds to provide a robust understanding of its expected thermal behavior, decomposition pathways, and the experimental methodologies used for its characterization.
Introduction to this compound and its Thermal Stability
This compound is a salt that is liquid at or near room temperature, possessing unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make it a promising candidate as a "green solvent" and a versatile medium for chemical reactions and material processing. Understanding the thermal stability of [C1mim]Cl is paramount for its safe and effective implementation in applications that involve elevated temperatures, such as in chemical synthesis, catalysis, and the formulation of thermally stable drug delivery systems.
The thermal stability of imidazolium-based ionic liquids is primarily dictated by the nature of the anion and the substituents on the imidazolium (B1220033) cation. For 1-alkyl-3-methylimidazolium chlorides, the decomposition is known to be influenced by the length of the alkyl chain.
Quantitative Thermal Stability Data
While specific thermogravimetric analysis (TGA) data for this compound is not extensively reported in the literature, data from its longer-chain analogues, such as 1-butyl-3-methylimidazolium chloride ([BMIm]Cl), provides valuable insights. The general trend observed is that thermal stability tends to decrease with increasing alkyl chain length.[1] This suggests that this compound is likely to exhibit a higher decomposition temperature compared to its more commonly studied counterparts.
The following table summarizes the thermal decomposition data for 1-butyl-3-methylimidazolium chloride, which can be used as a conservative estimate for the thermal stability of this compound.
| Compound | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Experimental Conditions | Reference |
| 1-Butyl-3-methylimidazolium chloride ([BMIm]Cl) | ~246 | Not Specified | 10 K/min heating rate under nitrogen atmosphere | [2][3] |
| 1-Butyl-3-methylimidazolium chloride ([BMIm]Cl) | ~257 | Not Specified | 5 °C/min heating rate under argon atmosphere | [2] |
Note: The onset decomposition temperature (Tonset) is the temperature at which the substance starts to decompose. The peak decomposition temperature (Tpeak) is the temperature at which the rate of decomposition is at its maximum.
Experimental Protocols
The primary technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA). Below are detailed methodologies for conducting TGA and for the synthesis of 1-alkyl-3-methylimidazolium chlorides.
Thermogravimetric Analysis (TGA) Protocol
This protocol is a generalized procedure based on common practices for analyzing the thermal stability of ionic liquids.[4][5]
Objective: To determine the onset and peak decomposition temperatures of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Microbalance
Procedure:
-
Sample Preparation: Prior to analysis, the ionic liquid sample should be dried under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove any absorbed water, which could interfere with the TGA measurement.[5]
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Set the purge gas flow rate (e.g., 20-100 mL/min).[6]
-
-
Measurement:
-
Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.[7]
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[1]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) as the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s) (Tpeak), which correspond to the points of maximum rate of mass loss.
-
Figure 1: Workflow for Thermogravimetric Analysis (TGA).
Synthesis of 1-Alkyl-3-methylimidazolium Chloride
This is a general procedure for the synthesis of 1-alkyl-3-methylimidazolium chlorides. For this compound, methyl chloride would be used as the alkylating agent.
Materials:
-
Alkyl chloride (e.g., chloromethane (B1201357) for [C1mim]Cl)
-
Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-methylimidazole in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of the alkyl chloride to the stirred solution.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for a specified period (typically 24-48 hours). The reaction progress can be monitored by techniques such as NMR or TLC.
-
After cooling, the ionic liquid will often separate as a second liquid phase or precipitate as a solid.
-
Isolate the product by decantation or filtration.
-
Wash the crude product with a non-polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to remove unreacted starting materials.
-
Dry the purified ionic liquid under vacuum to remove any residual solvent.
Figure 2: General Synthesis Workflow for 1-Alkyl-3-methylimidazolium Chloride.
Thermal Decomposition Mechanism and Products
The thermal decomposition of 1-alkyl-3-methylimidazolium chlorides is believed to proceed primarily through a nucleophilic substitution (SN2) reaction.[1] The chloride anion acts as a nucleophile, attacking the alkyl groups on the imidazolium cation.
For this compound, the expected decomposition pathway would involve the chloride anion attacking the methyl group, leading to the formation of methyl chloride and 1-methylimidazole.
Decomposition Products: Based on studies of related compounds, the primary volatile decomposition products of this compound are expected to be:
-
Methyl chloride (CH3Cl)
-
1-Methylimidazole
At higher temperatures, further degradation of the imidazole (B134444) ring can occur, leading to the formation of smaller fragments.[2]
Figure 3: Proposed SN2 Decomposition Pathway for this compound.
Conclusion
This compound is an important ionic liquid with potential applications in various fields. While direct experimental data on its thermal stability is limited, by examining the trends within the 1-alkyl-3-methylimidazolium chloride series, it is anticipated to be a thermally robust compound. The primary decomposition pathway is expected to be an SN2 reaction, yielding methyl chloride and 1-methylimidazole. For applications requiring high thermal stress, it is crucial to perform experimental validation of its thermal stability using techniques such as Thermogravimetric Analysis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this promising ionic liquid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halometallate ionic liquids: thermal properties, decomposition pathways, and life cycle considerations - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01983C [pubs.rsc.org]
- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) have emerged as a versatile class of compounds with applications spanning catalysis, synthesis, and materials science. Among them, 1-methylimidazolium (B8483265) chloride ([MIM]Cl) serves as a fundamental building block for a wide range of more complex ionic liquids. Understanding its solid-state structure is paramount for predicting and tuning the physicochemical properties of these materials. This technical guide provides an in-depth analysis of the crystal structure of 1-methylimidazolium chloride, detailing the experimental protocols for its characterization and presenting key structural data. While a complete, publicly available crystal structure determination for this compound is not readily found in the literature, this guide will utilize data from the closely related and well-studied analogue, 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl), to illustrate the core structural features and analytical methodologies.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the target compound, followed by X-ray diffraction analysis.
Synthesis of 1-Alkyl-3-Methylimidazolium Chloride
A general and widely used method for the synthesis of 1-alkyl-3-methylimidazolium chlorides involves the quaternization of 1-methylimidazole (B24206).
Materials:
-
1-methylimidazole (distilled prior to use)
-
Alkyl chloride (e.g., chloromethane (B1201357) or chloroethane)
-
Solvent (e.g., ethanol, toluene, or acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in the chosen solvent.
-
Slowly add a stoichiometric equivalent of the alkyl chloride to the solution. For the synthesis of this compound, this would be chloromethane, which is a gas at room temperature and would require appropriate handling in a pressure vessel or by bubbling through the solution. For the analogue 1-ethyl-3-methylimidazolium chloride, chloroethane (B1197429) is used.[1]
-
The reaction mixture is then heated to a temperature between 35°C and 70°C and stirred for a period ranging from several hours to a few days.[2][3]
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude ionic liquid.
Purification:
The crude product is often a colored oil or solid. Purification is crucial to obtain high-quality crystals.
-
The crude product can be washed multiple times with a solvent in which the ionic liquid is insoluble, such as ethyl acetate (B1210297) or diethyl ether, to remove unreacted starting materials and non-ionic impurities.
-
For colored impurities, the ionic liquid can be dissolved in a suitable solvent (e.g., deionized water or acetonitrile) and treated with activated charcoal.[2] The mixture is heated and then filtered to remove the charcoal.
-
The solvent is then removed from the purified solution using a rotary evaporator or by lyophilization (freeze-drying) to obtain the pure ionic liquid.[2]
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step.
Method: Slow Evaporation
-
Prepare a saturated solution of the purified 1-alkyl-3-methylimidazolium chloride in a suitable solvent. Acetonitrile is a commonly used solvent for this purpose.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent at a constant temperature.
-
Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and single crystals may begin to form.
Method: Cooling Crystallization
-
Prepare a nearly saturated solution of the ionic liquid in a suitable solvent at an elevated temperature.
-
Slowly cool the solution. The decrease in solubility at lower temperatures will induce crystallization. The rate of cooling should be carefully controlled to promote the growth of a few large single crystals rather than many small ones.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
Experimental Setup:
A typical single-crystal X-ray diffractometer consists of:
-
X-ray Source: Commonly a sealed X-ray tube with a copper (Cu) or molybdenum (Mo) target that generates X-rays.
-
Goniometer: A device that holds and rotates the crystal in various orientations.
-
Detector: A sensitive detector (e.g., a CCD or CMOS detector) that measures the intensity and position of the diffracted X-rays.
-
Cryosystem: Often, data is collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on the goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
As the crystal is rotated, a series of diffraction patterns are collected by the detector.
-
The collected data are then processed to determine the unit cell parameters and the symmetry of the crystal (space group).
-
The positions of the atoms within the unit cell are determined by solving the phase problem, often using direct methods or Patterson methods.
-
The initial structural model is then refined against the experimental data to obtain the final, precise crystal structure.
Data Presentation: Crystal Structure of 1-Ethyl-3-Methylimidazolium Chloride (Analogue)
As a representative example, the following tables summarize the crystallographic data for 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), which is expected to exhibit similar structural motifs to this compound.
| Parameter | Value |
| Chemical Formula | C₆H₁₁ClN₂ |
| Formula Weight | 146.62 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.566(10) |
| b (Å) | 12.664(10) |
| c (Å) | 15.046(10) |
| α (°) | 90 |
| β (°) | 108.99(3) |
| γ (°) | 90 |
| Volume (ų) | 2804(4) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Note: This data is for Tris(1-ethyl-3-methylimidazolium) hexachlorolanthanate, as a complete CIF file for pure [EMIM]Cl was not readily available. The unit cell parameters will differ for the pure salt, but the general methodology and type of data are illustrative.[4] |
| Interaction | Description |
| Hydrogen Bonding | A detailed investigation of hydrogen bonding in [EMIM]Cl using molecular dynamics has shown the importance of hydrogen bonds between the chloride anion and the protons on the imidazolium (B1220033) ring, as well as with the protons of the ethyl group.[5][6] The C2-H proton (between the two nitrogen atoms) is the most acidic and forms the strongest hydrogen bonds. |
| Cation-Anion Interactions | The chloride anion is typically found to be located in the plane of the imidazolium ring, interacting with multiple hydrogen atoms. "Top" conformations where the chloride anion resides above the plane of the ring are also possible.[5] |
| Packing | In the solid state, imidazolium-based salts often exhibit layered structures with alternating regions of cations and anions. These layers are held together by a network of hydrogen bonds and electrostatic interactions. |
Mandatory Visualizations
The following diagrams illustrate the key concepts in the crystal structure analysis of this compound.
Caption: Experimental workflow for crystal structure analysis.
Caption: Key hydrogen bonding interactions in [MIM]Cl.
Conclusion
The crystal structure of this compound, and its analogues like [EMIM]Cl, is characterized by a complex network of hydrogen bonds and electrostatic interactions that dictate its solid-state properties. This guide has outlined the essential experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis required to elucidate such structures. The provided data for the representative analogue, 1-ethyl-3-methylimidazolium chloride, highlights the key structural features, including the prominent role of hydrogen bonding in the crystal packing. A thorough understanding of these fundamental structural principles is indispensable for the rational design and application of novel ionic liquids in various scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Ethyl-3-methylimidazolium chloride | 65039-09-0 [chemicalbook.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen bonding in 1-butyl- and 1-ethyl-3-methylimidazolium chloride ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Quantum Chemical Calculations for 1-Methylimidazolium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazolium (B8483265) chloride ([MIM]Cl) is a foundational ionic liquid, a class of compounds with low melting points, negligible vapor pressure, and high thermal and chemical stability. These properties make them attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in batteries, and as matrices for drug delivery. Understanding the molecular-level properties of [MIM]Cl is crucial for optimizing its performance in these applications. Quantum chemical calculations provide a powerful tool for elucidating the geometric, electronic, and vibrational characteristics of this ionic liquid. This guide details the computational methodologies and key findings from theoretical studies of 1-methylimidazolium chloride.
Theoretical Background and Computational Methodology
The study of ionic liquids like this compound at the quantum mechanical level is predominantly carried out using Density Functional Theory (DFT). DFT has been shown to provide a reliable description of the geometric and electronic structures of hydrogen-bonded systems, which are characteristic of the interactions between the imidazolium (B1220033) cation and the chloride anion, at a lower computational cost than higher-level ab initio methods like Møller-Plesset perturbation theory (MP2).
Level of Theory and Basis Sets
A popular and effective functional for these calculations is Becke's 3-parameter Lee-Yang-Parr (B3LYP) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and DFT.
The choice of basis set is also critical for obtaining accurate results. To adequately describe the diffuse nature of the electron density in anions and the interactions in hydrogen bonds, basis sets incorporating diffuse and polarization functions are essential. Commonly employed basis sets for imidazolium-based ionic liquids include:
-
6-31G *: A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms.
-
6-31++G(d,p) : This basis set adds diffuse functions to both heavy atoms and hydrogen atoms (++) and polarization functions to both heavy atoms (d) and hydrogen atoms (p).[1] This level of theory is well-suited for calculating optimized geometries and vibrational frequencies.[1]
-
6-311++G *: A triple-zeta basis set that provides more flexibility for describing the valence electrons, often used for more accurate energy calculations.[2]
Computational Protocol
The general workflow for the quantum chemical calculation of this compound is as follows:
-
Geometry Optimization: The initial step involves finding the minimum energy structure of the 1-methylimidazolium cation, the chloride anion, and, most importantly, the [MIM]Cl ion pair. This is achieved by calculating the forces on each atom and adjusting the atomic positions until a stationary point on the potential energy surface is reached. A vibrational analysis is then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).[3]
-
Vibrational Frequency Analysis: Once the geometry is optimized, the vibrational frequencies are calculated. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.[4] The calculations also provide the potential energy distribution (PED), which allows for the assignment of specific vibrational modes to the calculated frequencies.[4]
-
Electronic Property Analysis: Key electronic properties are then calculated from the optimized geometry. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of the molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the hybridization of atomic orbitals and the nature of the bonding and non-bonding interactions within the molecule.
-
Quantitative Data
The following tables summarize key quantitative data obtained from quantum chemical calculations of this compound and related imidazolium-based ionic liquids. It is important to note that the exact values can vary depending on the specific level of theory and basis set used.
Table 1: Optimized Geometrical Parameters
Data for 1-butyl-3-methylimidazolium chloride is often used as a proxy due to the extensive research on this closely related ionic liquid. The core imidazolium ring structure is very similar.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) | Experimental (X-ray) |
| Bond Lengths (Å) | N1-C2 | 1.335 | 1.328 |
| C2-N3 | 1.332 | 1.325 | |
| N3-C4 | 1.391 | 1.383 | |
| C4-C5 | 1.362 | 1.355 | |
| C5-N1 | 1.389 | 1.381 | |
| Bond Angles (°) | N1-C2-N3 | 108.8 | 108.9 |
| C2-N3-C4 | 108.5 | 108.4 | |
| N3-C4-C5 | 107.1 | 107.2 | |
| C4-C5-N1 | 107.0 | 107.1 | |
| C5-N1-C2 | 108.6 | 108.4 |
Source: Adapted from structural data for 1-butyl-3-methylimidazolium chloride.[3]
Table 2: Calculated Vibrational Frequencies
Vibrational frequencies are often scaled by an empirical factor to better match experimental results.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C-H stretch (ring) | 3150 - 3250 | 3100 - 3200 | Stretching of C-H bonds on the imidazolium ring |
| C-H stretch (methyl) | 2950 - 3050 | 2900 - 3000 | Stretching of C-H bonds of the methyl group |
| Ring deformation | 1500 - 1600 | 1550 - 1650 | In-plane and out-of-plane bending of the imidazolium ring |
| C-N stretch | 1150 - 1250 | 1100 - 1200 | Stretching of the C-N bonds in the ring |
Source: Representative data compiled from studies on imidazolium-based ionic liquids.[4][6]
Table 3: Frontier Molecular Orbital (HOMO-LUMO) Energies
| Parameter | Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Source: Typical values for imidazolium-based ionic liquids calculated using DFT.[5][7] The HOMO is typically localized on the chloride anion, while the LUMO is localized on the imidazolium ring.[8]
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for performing quantum chemical calculations on this compound.
Caption: Computational workflow for this compound.
Key Molecular Interactions
The interaction between the 1-methylimidazolium cation and the chloride anion is primarily electrostatic, with significant hydrogen bonding contributions.
Caption: Key interactions in [MIM]Cl.
Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory, provide invaluable insights into the fundamental properties of this compound. The data and methodologies presented in this guide offer a solid foundation for researchers and scientists working with this important ionic liquid. A thorough understanding of its molecular structure, vibrational modes, and electronic characteristics is paramount for the rational design of new materials and processes in fields ranging from chemical synthesis to drug development. The interplay between computational predictions and experimental validation will continue to drive innovation in the application of ionic liquids.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and conformation properties of 1-alkyl-3-methylimidazolium halide ionic liquids: a density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-Methylimidazolium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Methylimidazolium chloride ([HMIM]Cl) and its derivatives as versatile catalysts and solvents in various organic synthesis protocols. The unique properties of these ionic liquids, such as their low vapor pressure, high thermal stability, and tunable solvency, offer significant advantages in a range of chemical transformations.
Synthesis of 1-Alkyl-3-methylimidazolium Chloride
The synthesis of 1-alkyl-3-methylimidazolium chlorides is a straightforward quaternization reaction. The following protocol is a general method applicable for the synthesis of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and can be adapted for other 1-alkyl-3-methylimidazolium chlorides by selecting the appropriate alkyl halide.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride
Materials:
-
1-Methylimidazole (B24206) (distilled prior to use)
-
Toluene (B28343) (distilled from a suitable drying agent)
-
Ethyl acetate (B1210297)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, add 1-chlorobutane (1.38 mol).[1]
-
Heat the solution to reflux at approximately 110°C for 24 hours.[1]
-
After reflux, cool the reaction mixture and place it in a freezer at approximately -20°C for 12 hours to facilitate precipitation.[1]
-
Decant the toluene, and wash the resulting viscous oil or semi-solid with ethyl acetate to remove unreacted starting materials.
-
The crude product can be recrystallized from acetonitrile and then further purified by repeated recrystallization from ethyl acetate to yield a white crystalline solid.[1]
Applications in Catalysis
This compound and its longer-chain alkyl derivatives have been successfully employed as catalysts and reaction media in a variety of important organic reactions. Their ability to act as both solvent and catalyst, and their potential for recycling, make them attractive for green chemistry applications.
Heck-Mizoroki Reaction
The Heck reaction, a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene, can be efficiently performed in imidazolium-based ionic liquids. These ionic liquids can act as a stable medium for the palladium catalyst, facilitating catalyst recycling.
Materials:
-
Methyl acrylate (B77674)
-
Palladium(II) chloride (PdCl₂)
-
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆) - Note: While the example uses the hexafluorophosphate salt, the principle applies to the chloride salt as the reaction medium.
-
Triethylamine (B128534) (Et₃N)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a sealed microwave-compatible vessel, combine iodobenzene (1.0 mmol), methyl acrylate (2.0 mmol), PdCl₂ (0.02 equiv), and 1-butyl-3-methylimidazolium hexafluorophosphate (0.5 g).[3]
-
Add triethylamine (1.5 mmol) as a base.
-
Heat the mixture using microwave irradiation to 180°C for 20 minutes.[3] Alternatively, conventional heating at 100°C for 4 hours can be employed.[4]
-
After cooling, the product, (E)-methyl cinnamate, can be isolated by extraction with a non-polar solvent like diethyl ether or by distillation under reduced pressure.[3][4]
-
The ionic liquid phase containing the palladium catalyst can be recovered, washed with water to remove salts, dried under vacuum, and reused for subsequent reactions.[4]
| Aryl Halide | Alkene | Catalyst | Ionic Liquid | Base | Time | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Methyl Acrylate | PdCl₂ (2 mol%) | 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide | Na₂CO₃ | 4 h | 100 | 92 | [4] |
| 4-Bromoanisole | Styrene | PdCl₂ (5 mol%) | [BMIM]PF₆ | Et₃N | 20 min | 180 (MW) | >95 | [3] |
| Iodobenzene | Styrene | Pd(OAc)₂ | TAAILs | K₂CO₃ | 4 h | 120 | 97 | [5] |
Table 1: Quantitative Data for the Heck Reaction in Imidazolium-Based Ionic Liquids.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and imidazolium-based systems can serve as effective media and ligands for the palladium catalyst.
Materials:
-
Aryl chloride
-
Arylboronic acid
-
N-heterocyclic carbene (NHC)/Pd(II)/1-methylimidazole complex
-
Potassium tert-butoxide (t-BuOK)
-
Water
Procedure:
-
In a reaction vessel, combine the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and the NHC-Pd(II)-Im complex (2.0 mol%).[6]
-
Add potassium tert-butoxide (2.0 equivalents) as the base and water as the solvent.[6]
-
Stir the reaction mixture at 80°C for 12-24 hours.[6]
-
Upon completion, the reaction mixture can be worked up by extraction with an organic solvent, followed by purification of the product by column chromatography.
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | NHC-Pd(II)-Im complex (2 mol%) | t-BuOK | Water | 80 | 12-24 | 95 | [6] |
| 2-Bromotoluene | Phenylboronic acid | [dmiop]₂[PdCl₄] | KOH | 2-propanol | 40 | 2 | 89 | [7] |
Table 2: Quantitative Data for the Suzuki-Miyaura Coupling Reaction.
Friedel-Crafts Acylation
Imidazolium-based ionic liquids, particularly those containing a Lewis acidic anion like chloroaluminate, can act as both catalyst and solvent for Friedel-Crafts reactions. However, metal triflates in neutral ionic liquids also show high catalytic activity.
Materials:
-
Benzoyl chloride
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄)
Procedure:
-
To a mixture of Cu(OTf)₂ (0.1 mmol) in [BMIM]BF₄, add a mixture of benzoyl chloride (1 mmol) and anisole (5 mmol).[8]
-
Heat the reaction at 80°C under a dry argon atmosphere.[8]
-
The reaction typically reaches quantitative conversion within 1 hour.[8]
-
The product, methoxybenzophenone, can be extracted with an organic solvent, and the ionic liquid/catalyst system can be recycled.
| Aromatic Substrate | Acylating Agent | Catalyst | Ionic Liquid | Temperature (°C) | Time | Conversion (%) | Reference |
| Anisole | Benzoyl Chloride | Cu(OTf)₂ (10 mol%) | [BMIM]BF₄ | 80 | 1 h | 100 | [8] |
| Toluene | Acetyl Chloride | [Bmim]Br | [Bmim]Br | 25 | 2 h | 95 | [9] |
Table 3: Quantitative Data for Friedel-Crafts Acylation in Imidazolium-Based Ionic Liquids.
Diels-Alder Reaction
Ionic liquids can enhance the rate and selectivity of Diels-Alder reactions, offering a recyclable and environmentally benign alternative to traditional solvents.
Materials:
-
Cyclopentadiene (B3395910) (freshly cracked)
-
Methyl acrylate
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆)
Procedure:
-
In a reaction vessel, dissolve methyl acrylate in [BMIM]PF₆.
-
Add cyclopentadiene to the solution and stir at room temperature.
-
The reaction progress can be monitored by TLC or GC.
-
The product can be extracted with an organic solvent, and the ionic liquid can be recovered and reused.
Note: Specific quantitative data for this exact reaction in [HMIM]Cl was not found, but the general procedure is applicable. Rate enhancements similar to those in lithium perchlorate-diethyl ether have been observed in imidazolium-based ionic liquids.[10]
Esterification of Carboxylic Acids
Imidazolium-based ionic liquids can catalyze the esterification of carboxylic acids with alcohols, often under mild and solvent-free conditions.
Materials:
-
Benzoic acid
-
Benzyl (B1604629) alcohol
-
1,3-Dicyclohexyl-2-chloro-4,5-dioxoimidazolinium chloride (DCID) - Note: This protocol uses a derivative, but highlights the role of the imidazolium (B1220033) core.
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of benzoic acid (1.0 mmol) and benzyl alcohol (1.0 mmol) in dichloromethane (5 mL), add DCID (1.20 mmol) and triethylamine (1.0 mmol).[11]
-
Stir the mixture at 25°C for 24 hours.[11]
-
Monitor the reaction completion by TLC.
-
The product can be purified by column chromatography on silica (B1680970) gel.[11]
| Carboxylic Acid | Alcohol | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzyl Alcohol | DCID / Et₃N | CH₂Cl₂ | 25 | 24 | 86 | [11] |
| Aromatic Acids | Primary Alcohols | [l-Vaemim]Br / DBU | Solvent-free | Room Temp | 3-4.5 | High | [12] |
Table 4: Quantitative Data for Esterification Reactions.
Cellulose (B213188) Hydrolysis
Ionic liquids like 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) are excellent solvents for cellulose and can facilitate its hydrolysis to glucose, a key step in biofuel production.
Materials:
-
Cellulose
-
1-Allyl-3-methylimidazolium chloride ([AMIM]Cl)
-
Deionized water
Procedure:
-
Dissolve cellulose in [AMIM]Cl by heating and stirring.
-
Add a specific mass ratio of water to the ionic liquid-cellulose mixture.
-
Heat the mixture in a sealed reactor to the desired temperature (e.g., 160°C) for a specific duration (e.g., 4 hours).[13]
-
After the reaction, the glucose produced can be quantified by analytical methods such as HPLC.
-
The ionic liquid can be recovered by evaporating the water and precipitating the remaining cellulose.[14]
| Cellulose Source | Ionic Liquid | Water/IL Mass Ratio | Temperature (°C) | Time (h) | Glucose Yield (%) | Reference |
| Not specified | [AMIM]Cl | 0.375 | 160 | 4 | 77.08 | [13] |
| Microcrystalline | [BMIM]Cl | Pretreatment | 100 | - | - | [15] |
Table 5: Quantitative Data for Cellulose Hydrolysis in Imidazolium-Based Ionic Liquids.
Recycling and Reuse
A significant advantage of using ionic liquids is their potential for recycling and reuse, which is crucial for developing sustainable chemical processes. The negligible vapor pressure of ionic liquids simplifies the removal of volatile organic products and solvents by distillation.
General Protocol for Ionic Liquid Recycling
-
Product Extraction: After the reaction, extract the organic products with a non-polar or moderately polar solvent in which the ionic liquid is immiscible (e.g., diethyl ether, ethyl acetate, hexane).
-
Removal of Salts: If inorganic salts are formed as byproducts, they can often be removed by washing the ionic liquid phase with water.
-
Drying: Remove any residual water or volatile solvents from the ionic liquid by heating under high vacuum.
-
Reuse: The purified ionic liquid can then be reused in subsequent reaction cycles. The efficiency of the recycled ionic liquid should be monitored over several cycles. Studies have shown that for some reactions, the catalytic system can be reused multiple times without a significant loss in activity.[4][16]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component - Google Patents [patents.google.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of Cellulose to Produce Glucose in Ionic Liquid-Water Mixtures | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: 1-Methylimidazolium Chloride as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazolium (B8483265) chloride, [HMIM]Cl, is a protic ionic liquid that serves as an efficient, recyclable, and environmentally benign catalyst for the synthesis of esters. Its catalytic activity stems from the Brønsted acidity of the proton on the imidazolium (B1220033) ring, which activates the carboxylic acid for nucleophilic attack by an alcohol. This ionic liquid can function as both a catalyst and a solvent, simplifying reaction and work-up procedures. The use of [HMIM]Cl aligns with the principles of green chemistry by replacing traditional corrosive mineral acids like sulfuric acid, thereby reducing hazardous waste generation. Furthermore, its low volatility and thermal stability make it a robust catalytic system for a variety of esterification reactions.
Catalytic Mechanism: Brønsted Acid Catalysis
In Fischer-Speier esterification, 1-methylimidazolium chloride acts as a Brønsted acid catalyst. The acidic proton on the imidazolium cation protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the catalyst, yield the final ester product and regenerate the ionic liquid for subsequent catalytic cycles.[1][2][3]
References
Application Notes and Protocols: 1-Methylimidazolium Chloride as an Electrolyte in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Methylimidazolium (B8483265) chloride ([C1MIM]Cl) as an electrolyte in various electrochemical studies. The unique properties of ionic liquids (ILs), such as low vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive alternatives to traditional organic solvents. [C1MIM]Cl, as a foundational imidazolium-based IL, serves as a versatile electrolyte in applications ranging from metal deposition to sensitive biosensing.
Synthesis and Purification of 1-Methylimidazolium Chloride
High purity of the ionic liquid is paramount for obtaining reproducible and accurate electrochemical data, as impurities like water and halides can significantly narrow the electrochemical window.[1][2][3]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the quaternization of 1-methylimidazole (B24206).
Materials:
-
1-Methylimidazole (distilled)
-
Chloromethane (B1201357) (or a suitable chloroalkane, though direct use of chloromethane requires appropriate handling of a gaseous reagent) or HCl. A common laboratory-scale synthesis often involves the neutralization of 1-methylimidazole with hydrochloric acid.
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, dissolve 1-methylimidazole (1.0 mol) in anhydrous toluene in a round-bottom flask.
-
Slowly add an equimolar amount of concentrated hydrochloric acid (1.0 mol) dropwise while stirring vigorously. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature. A white or off-white precipitate of this compound will form.
-
Collect the solid by filtration and wash it with anhydrous ethyl acetate to remove unreacted starting materials.
-
Dry the product under vacuum to remove residual solvents.
Protocol 2: Purification of this compound
This protocol details the purification of synthesized or commercially available [C1MIM]Cl.
Materials:
-
Crude this compound
-
Deionized water
-
Activated charcoal
-
Lyophilizer (freeze-dryer) or high-vacuum oven
Procedure:
-
Dissolve the crude [C1MIM]Cl in deionized water to create a concentrated solution.[3]
-
Add activated charcoal (approximately 2-3% by weight of the IL) to the solution.[3]
-
Heat the mixture at 60-70°C with stirring for 12-24 hours to decolorize and remove organic impurities.[3]
-
Filter the hot solution to remove the activated charcoal. The filtrate should be colorless.[3]
-
Remove the water from the filtrate using a lyophilizer or by heating under high vacuum at 60-80°C for an extended period (e.g., 48 hours) to ensure the removal of all water.[3][4]
-
Store the purified, dry [C1MIM]Cl in a desiccator or glovebox to prevent water absorption.
Workflow for Synthesis and Purification of [C1MIM]Cl
Application in Electrodeposition
Imidazolium-based ionic liquids are effective electrolytes for the electrodeposition of metals and alloys, particularly for reactive metals like aluminum which cannot be deposited from aqueous solutions.[5][6] The following protocols are based on established procedures for aluminum deposition using closely related imidazolium (B1220033) chlorides and can be adapted for [C1MIM]Cl.
Protocol 3: Electrodeposition of Aluminum
Electrolyte Preparation:
-
In an inert atmosphere (e.g., a glovebox), slowly add anhydrous aluminum chloride (AlCl₃) to this compound in a 2:1 molar ratio.[5] This reaction is highly exothermic.
-
Stir the mixture until a homogeneous, clear to pale yellow liquid is formed. The resulting electrolyte is Lewis acidic.
Electrochemical Setup:
-
Working Electrode: Substrate for deposition (e.g., copper, steel, or glassy carbon).
-
Counter Electrode: High-purity aluminum wire or plate.
-
Reference Electrode: High-purity aluminum wire immersed in the same electrolyte, often in a separate compartment with a frit.
-
Electrochemical Cell: A three-electrode glass cell.
-
Atmosphere: Inert (e.g., Argon or Nitrogen).
Procedure:
-
Assemble the electrochemical cell inside the glovebox.
-
Polish the working electrode to a mirror finish, clean it ultrasonically in an appropriate solvent (e.g., acetone, then isopropanol), and dry it thoroughly before introducing it into the glovebox.
-
Perform cyclic voltammetry (CV) to determine the deposition and stripping potentials of aluminum in the prepared electrolyte. A typical scan would be from the open-circuit potential (OCP) to a negative limit (e.g., -0.5 V vs. Al/Al(III)) and back.[7][8]
-
For bulk deposition, apply a constant potential (potentiostatic) or constant current (galvanostatic) based on the CV results. For example, a potential slightly more negative than the onset of the reduction wave observed in the CV.[7][8]
-
After deposition, rinse the electrode with an anhydrous solvent (e.g., toluene) to remove the ionic liquid before exposing it to air.
Quantitative Data for Aluminum Electrodeposition (Representative values for similar imidazolium ILs)
| Parameter | Value | Reference |
| Electrolyte Composition | 2:1 molar ratio AlCl₃:[EMIM]Cl | [5] |
| Deposition Potential | -0.1 to -0.4 V vs. Al/Al(III) | [7][8] |
| Current Density (Galvanostatic) | 10 - 40 mA/cm² | [6] |
| Operating Temperature | 30 - 90 °C | [6] |
| Electrochemical Window | 2.3 - 3.2 V | [7][8] |
Workflow for Aluminum Electrodeposition
Application in Electrocatalysis: CO₂ Reduction
Imidazolium-based ionic liquids can act as co-catalysts for the electrochemical reduction of carbon dioxide (CO₂), often enhancing selectivity and reducing the required overpotential.[9][10][11][12]
Protocol 4: Electrocatalytic CO₂ Reduction
Electrolyte Preparation:
-
Prepare a solution of [C1MIM]Cl in a suitable solvent, such as acetonitrile (B52724) or as a mixture with water. For example, a 0.1 M to 0.5 M solution.
-
The electrolyte must be saturated with high-purity CO₂ by bubbling the gas through it for at least 30 minutes prior to and during the experiment.
Electrochemical Setup:
-
Working Electrode: A catalyst material, such as a silver or copper foil.
-
Counter Electrode: Platinum or nickel mesh.
-
Reference Electrode: Ag/AgCl or a silver wire pseudo-reference.
-
Electrochemical Cell: A gas-tight H-cell with two compartments separated by a proton-exchange membrane (e.g., Nafion) to prevent re-oxidation of products at the anode.
Procedure:
-
Assemble the H-cell with the prepared electrodes and electrolyte.
-
Continuously bubble CO₂ through the catholyte during the experiment.
-
Perform cyclic voltammetry under N₂ and then under CO₂ to identify the potential at which CO₂ reduction occurs.
-
Conduct controlled potential electrolysis (chronoamperometry) at a fixed potential (determined from the CV) for a set period to generate products.
-
Analyze the gaseous and liquid products using techniques like gas chromatography (for CO, H₂, CH₄) and high-performance liquid chromatography (for formate, etc.).
Quantitative Data for CO₂ Reduction (Representative values for similar imidazolium ILs)
| Parameter | Value | Reference |
| Electrolyte | [EMIM][OTf] with 10% 0.1 M NaHCO₃ | [10] |
| Working Electrode | Polycrystalline Silver | [10] |
| Overpotential Reduction | ~400 mV | [10] |
| Faradaic Efficiency for CO | 93.0 ± 4.6% | [10] |
| Co-catalytic Cation | Imidazolium-based | [12] |
Signaling Pathway for CO₂ Electrocatalysis
Application in Electrochemical Biosensors
Ionic liquids can provide a stable and conductive environment for the immobilization of biomolecules in the fabrication of electrochemical biosensors. Their unique properties can enhance the sensitivity and stability of the sensor.
Protocol 5: Fabrication of a DNA-Based Electrochemical Biosensor
This protocol describes a general procedure for immobilizing DNA on an electrode modified with an ionic liquid-based composite.
Materials:
-
This compound
-
Carbon paste electrode (CPE) or gold electrode
-
Nanomaterial for amplification (e.g., Zeolitic Imidazolate Frameworks (ZIF-8), graphene, or gold nanoparticles)
-
Double-stranded DNA (ds-DNA) probe
-
Phosphate buffer solution (PBS)
-
Target analyte (e.g., a specific drug or protein)
Procedure:
-
Electrode Modification:
-
Prepare a modified carbon paste by thoroughly mixing graphite (B72142) powder, a binder (e.g., mineral oil), the chosen nanomaterial, and a small amount of [C1MIM]Cl. Pack the paste into an electrode holder.
-
Alternatively, for a gold electrode, a self-assembled monolayer (SAM) of a thiol-functionalized imidazolium ionic liquid can be formed.
-
-
DNA Immobilization:
-
Electrochemical Detection:
-
Use an electrochemical technique such as differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS) to monitor the interaction between the immobilized DNA and the target analyte.
-
Record the signal of the DNA probe (e.g., the oxidation signal of guanine (B1146940) bases) in the absence of the target.
-
Incubate the DNA-modified electrode with a solution containing the target analyte.
-
Record the signal again. A change in the signal (e.g., a decrease in the guanine oxidation peak) indicates binding of the analyte to the DNA, which can be correlated to the analyte's concentration.[13][14][15]
-
Quantitative Data for a DNA Biosensor (Representative values for similar imidazolium ILs)
| Parameter | Value | Reference |
| Analyte | Mitoxantrone | [13][14][15] |
| Linear Range | 8.0 nM to 110 µM | [13][14][15] |
| Detection Limit | 3.0 nM | [13][14][15] |
| Optimal DNA Concentration | 50 mg/L | [13][14][15] |
| Optimal Incubation Time | 12 minutes | [13][14][15] |
Workflow for DNA Biosensor Fabrication and Detection
References
- 1. Another Piece of the Ionic Liquid’s Puzzle: Adsorption of Cl– Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. dau.edu [dau.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [iro.uiowa.edu]
- 11. Electrochemical carbon dioxide reduction in ionic liquids at high pressure - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Efficient electrocatalytic reduction of CO2 on an Ag catalyst in 1-ethyl-3-methylimidazolium ethylsulfate, with its co-catalytic role as a supporting electrolyte during the reduction in an acetonitrile medium [frontiersin.org]
- 13. Frontiers | A DNA Based Biosensor Amplified With ZIF-8/Ionic Liquid Composite for Determination of Mitoxantrone Anticancer Drug: An Experimental/Docking Investigation [frontiersin.org]
- 14. A DNA Based Biosensor Amplified With ZIF-8/Ionic Liquid Composite for Determination of Mitoxantrone Anticancer Drug: An Experimental/Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Purity of 1-Methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for determining the purity of 1-Methylimidazolium chloride ([MIM]Cl), a widely used ionic liquid. Accurate assessment of its purity is critical for ensuring the reliability and reproducibility of experimental results and the quality of final products. This document details protocols for various analytical techniques to identify and quantify common impurities such as unreacted starting materials, residual halides, and water.
Overview of Analytical Methods
The purity of this compound is typically assessed by a combination of chromatographic, spectroscopic, and titrimetric methods. Each technique offers specific advantages for detecting different types of impurities. A multi-faceted approach is recommended for a comprehensive quality control assessment.
Common Impurities:
-
Unreacted 1-methylimidazole (B24206): A primary starting material that can remain if the synthesis reaction does not go to completion.
-
Residual Alkylating Agents: Volatile and reactive compounds that need to be removed.
-
Halide Ions (other than chloride): If the synthesis involves metathesis steps, other halide impurities might be present.
-
Water: Due to the hygroscopic nature of many ionic liquids, water is a common impurity.[1]
-
Other Organic Solvents: Used during synthesis and purification steps.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data related to the purity analysis of this compound.
Table 1: Typical Purity Specifications for this compound
| Grade | Purity Specification | Source |
| Reagent Grade | ≥94% | [2] |
| Standard Grade | 95% | [3][4] |
| High Purity | >98% |
Table 2: Comparison of Analytical Methods for Impurity Detection
| Analytical Method | Impurity Detected | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Unreacted 1-methylimidazole, other organic impurities | Method-dependent, can be in the low ppm range. | High sensitivity and specificity for organic impurities.[5] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Unreacted 1-methylimidazole, residual solvents, structural integrity | < 3 mol% for routine ¹H NMR, lower with optimized methods.[6] | Provides structural confirmation and can quantify impurities with an internal standard.[7] |
| Ion Chromatography (IC) | Halide impurities (e.g., bromide, fluoride) | Halide impurities below 1 ppm can be quantified.[8] | Excellent for the separation and quantification of anionic impurities.[9][10] |
| Karl Fischer Titration | Water content | Suitable for ppm to high percentage levels.[11] | Specific and accurate for water determination.[12][13] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
This protocol is designed to separate and quantify unreacted 1-methylimidazole from the this compound product.
Objective: To determine the purity of this compound and quantify the amount of unreacted 1-methylimidazole.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Cation exchange column or a suitable reversed-phase column (e.g., C18).[5][14]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility).[15]
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (if using a cation exchange column).[5]
-
This compound sample
-
1-methylimidazole standard
Procedure:
-
Mobile Phase Preparation:
-
For a cation exchange column: Prepare a mobile phase of acetonitrile and an aqueous solution of KH₂PO₄. The exact ratio should be optimized for best separation.[5]
-
For a reversed-phase column: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% phosphoric acid or formic acid.[15]
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of 1-methylimidazole standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of unreacted 1-methylimidazole in the sample using the calibration curve.
-
¹H NMR Spectroscopy for Structural Confirmation and Purity
This protocol provides a method for the qualitative and quantitative analysis of this compound purity using ¹H NMR spectroscopy.
Objective: To confirm the chemical structure and assess the purity by identifying signals from impurities like unreacted 1-methylimidazole and residual solvents.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆).
-
Internal standard (e.g., maleic acid, optional for quantification).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
If quantification is desired, add a known amount of a suitable internal standard.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Cap the tube and vortex until the sample is completely dissolved.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete signal relaxation, which is crucial for accurate integration and quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all the peaks in the spectrum.
-
Structural Confirmation: Compare the chemical shifts and splitting patterns of the major peaks with the known spectrum of this compound.
-
Purity Assessment: Look for peaks that do not correspond to the product. Unreacted 1-methylimidazole will have characteristic signals.[6]
-
Quantification (if internal standard is used): Calculate the mole percent of impurities by comparing the integral of a known proton signal from the impurity to the integral of a known proton signal from the internal standard.
-
Karl Fischer Titration for Water Content
This protocol describes the determination of water content in this compound using Karl Fischer titration.
Objective: To accurately quantify the water content in the sample.
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric). Coulometric is preferred for low water content.[11]
Reagents:
-
Karl Fischer reagent (e.g., CombiTitrant).[1]
-
Anhydrous methanol (B129727) or a suitable solvent (e.g., CombiMethanol).[1]
-
This compound sample.
Procedure:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate solvent to the titration vessel and titrate to a dry endpoint to remove any residual moisture.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the type of titrator used.
-
Quickly transfer the sample to the titration vessel.[1]
-
Start the titration. The instrument will automatically titrate the water in the sample and display the result.
-
-
Calculation:
-
The instrument typically calculates the water content automatically, often expressed as a percentage or in parts per million (ppm).
-
Ion Chromatography (IC) for Halide Impurities
This protocol details the use of ion chromatography to detect and quantify halide impurities in this compound.
Objective: To determine the concentration of anionic impurities, particularly other halides like bromide or fluoride.
Instrumentation:
-
Ion Chromatograph with a conductivity detector and a suppressor.[9]
-
Anion exchange column.
Reagents:
-
Deionized water (18 MΩ·cm or better).
-
Eluent solution (e.g., a solution of sodium carbonate and sodium bicarbonate).[9]
-
Standard solutions of the halide ions of interest.
-
This compound sample.
Procedure:
-
Eluent and Standard Preparation:
-
Prepare the eluent according to the column manufacturer's recommendations.
-
Prepare a stock solution of the halide standards and dilute to create a series of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water.
-
The sample may need to be filtered through a 0.45 µm filter before injection.[9]
-
-
IC Conditions:
-
Column: Anion exchange column.
-
Eluent Flow Rate: As recommended for the column.
-
Injection Volume: Typically 10-100 µL.
-
Detector: Suppressed conductivity.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve for each halide.
-
Inject the sample solution.
-
Identify and quantify the halide impurities based on their retention times and the calibration curves.
-
Mandatory Visualizations
Caption: Workflow for the comprehensive purity analysis of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 95% - 35487-17-3 - Manufacturers & Suppliers in India [ottokemi.com]
- 4. This compound 95 35487-17-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 10. metrohm.com [metrohm.com]
- 11. mt.com [mt.com]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Methylimidazolium Chloride in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones, which are key intermediates in the pharmaceutical and fine chemical industries.[1] Traditionally, this reaction requires stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and often employs volatile and hazardous organic solvents.[2] The use of imidazolium-based ionic liquids, including 1-methylimidazolium (B8483265) chloride and its derivatives, has emerged as a greener alternative, often serving as both the solvent and a co-catalyst, leading to enhanced reaction rates, improved selectivity, and simplified product separation.[3][4]
Ionic liquids are salts with low melting points that offer unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[3][4] In the context of Friedel-Crafts acylation, the imidazolium (B1220033) cation can stabilize charged intermediates, while the anionic component can interact with the Lewis acid to form a more active catalytic species.[4] This document provides an overview of the application of 1-methylimidazolium chloride and its close analogues in Friedel-Crafts acylation, including quantitative data, detailed experimental protocols, and mechanistic diagrams.
While specific data for this compound is limited in publicly available literature, extensive research on closely related compounds such as 1,3-dimethylimidazolium, 1-ethyl-3-methylimidazolium (B1214524) ([emim]), and 1-butyl-3-methylimidazolium ([bmim]) salts provides valuable insights into its expected behavior and application.
Data Presentation: Performance of Imidazolium-Based Ionic Liquids in Friedel-Crafts Acylation
The following table summarizes the performance of various imidazolium-based ionic liquids in Friedel-Crafts acylation reactions, showcasing the typical reaction conditions and yields. This data is compiled for close analogues of this compound and serves as a strong indicator of its potential performance.
| Ionic Liquid Cation | Anion | Aromatic Substrate | Acylating Agent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Ethyl-3-methylimidazolium ([emim]) | AlCl₄⁻ | Benzene (B151609) | Acetyl chloride | - | RT | 0.25 | 98 | |
| 1-Butyl-3-methylimidazolium ([bmim]) | BF₄⁻ | Anisole (B1667542) | Benzoyl chloride | Cu(OTf)₂ | 80 | 1 | >99 | [5] |
| 1-Butyl-3-methylimidazolium ([bmim]) | BF₄⁻ | Toluene | Benzoyl chloride | Cu(OTf)₂ | 80 | 24 | 91 | [5] |
| 1,3-Dibutyl-2-methylimidazolium | NTf₂⁻ | Anisole | Acetic anhydride | FeCl₃·6H₂O | 40 | 4 | 86 | [6] |
| 1-Ethyl-3-methylimidazolium ([emim]) | NTf₂⁻ | Anisole | Acetic anhydride | FeCl₃·6H₂O | 40 | 4 | 77 | [6] |
| Aryl Imidazolium | FeCl₄⁻ | Mesitylene | Benzoyl chloride | - | 100 | 0.75 | 78 | [3] |
| Aryl Imidazolium | FeCl₄⁻ | p-Xylene | Benzoyl chloride | - | 100 | 1 | 83 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving imidazolium-based ionic liquids in Friedel-Crafts acylation. These protocols can be adapted for use with this compound.
Protocol 1: Friedel-Crafts Benzoylation of Anisole using a Metal Triflate in an Ionic Liquid (Adapted from[5])
Materials:
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄])
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Anisole
-
Benzoyl chloride
-
Anhydrous diethyl ether (Et₂O)
-
Dry argon or nitrogen gas
Procedure:
-
To a round-bottomed flask, add Cu(OTf)₂ (0.1 mmol).
-
Dry the catalyst under vacuum for 1 hour with stirring and flush the flask several times with dry argon.
-
Add [bmim][BF₄] (2 mL) to the flask and stir the mixture at 80°C for 10 minutes until a homogeneous solution is formed.
-
Cool the mixture to ambient temperature.
-
Add anisole (5 mmol) and benzoyl chloride (1 mmol) to the reaction mixture.
-
Stir the reaction at 80°C under a dry argon atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, extract the organic products with diethyl ether (3 x 10 mL).
-
The ionic liquid/catalyst system can be recycled by drying under vacuum at 80°C for 30 minutes before adding fresh reactants.
-
Combine the organic extracts and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Friedel-Crafts Acylation using an Acidic Chloroaluminate Ionic Liquid (Adapted from)
Materials:
-
1-Ethyl-3-methylimidazolium chloride ([emim]Cl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Aromatic substrate (e.g., benzene)
-
Acylating agent (e.g., acetyl chloride)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ice-cold water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), prepare the acidic ionic liquid by carefully adding AlCl₃ (2 molar equivalents) to [emim]Cl (1 molar equivalent) with stirring. The reaction is exothermic.
-
Once the ionic liquid has formed and cooled to room temperature, add the aromatic substrate.
-
Slowly add the acylating agent dropwise to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC.
-
After the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ketone by distillation or column chromatography.
Visualizations
Diagram 1: General Mechanism of Friedel-Crafts Acylation in the Presence of a Lewis Acid
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Diagram 2: Experimental Workflow for Friedel-Crafts Acylation in an Ionic Liquid
Caption: General workflow for Friedel-Crafts acylation in an ionic liquid.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 3. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Application Notes and Protocols for Utilizing 1-Methylimidazolium Chloride in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazolium (B8483265) chloride ([C1MIM]Cl) and its longer alkyl chain derivatives, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), are members of the ionic liquid (IL) family. These compounds are salts that are liquid at or near room temperature and are gaining prominence as versatile solvents and co-solvents in a variety of chemical and biochemical processes. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to conventional organic solvents in enzymatic reactions.[1][2]
These application notes provide an overview of the use of 1-methylimidazolium chloride and related imidazolium-based ionic liquids in enzymatic reactions, with a focus on enhancing enzyme stability, activity, and reaction efficiency. Detailed protocols for key enzymatic reactions are provided to guide researchers in the practical application of these promising solvents.
Key Applications in Enzymatic Reactions
This compound and its derivatives have been successfully employed in a range of enzymatic reactions, including:
-
Esterification and Transesterification: Lipases, in particular, have shown remarkable activity and stability in imidazolium-based ionic liquids for the synthesis of various esters, including fatty acid sugar esters and biodiesel.[3][4]
-
Hydrolysis: Enzymes like cellulases and lysozymes exhibit enhanced activity in the presence of certain ionic liquids, facilitating the breakdown of complex substrates like cellulose (B213188) and bacterial cell walls.[5][6]
-
Peptide Synthesis: Proteases can catalyze the formation of peptide bonds in ionic liquid media, offering advantages in terms of substrate solubility and reaction equilibrium.[7]
The choice of the ionic liquid, including the cation and anion, can significantly impact enzyme performance. For instance, while imidazolium (B1220033) cations are widely used, the presence of chloride as an impurity in other ionic liquids can have an adverse effect on lipase (B570770) activity.[8]
Data Summary: Quantitative Effects of Imidazolium-Based Ionic Liquids on Enzymatic Reactions
The following tables summarize key quantitative data from various studies on the impact of this compound and related ionic liquids on enzyme performance.
| Enzyme | Ionic Liquid | Substrate(s) | Key Findings | Reference(s) |
| Lipase (Novozym® 435) | Choline acetate/glycerol (1:1.5 M ratio) | Miglyol® oil 812 and methanol | 97% conversion to biodiesel in 3 hours at 50°C. | [3] |
| Lipase (from Rhizomucor miehei) | [Omim][Tf2N] with [Omim][Cl] impurity | Transesterification substrates | Exponential decrease in activity with increasing Cl- content. | [8] |
| Lipase (T1) | [Bmim][BF4] with DMSO co-solvent | Galactose and oleic acid | Optimal conversion at 65°C, 120 minutes, and 2% (w/w) enzyme loading. | [4] |
| Cellulase (B1617823) & Cellobiase | [Bmim][Cl] | Pretreated cellulose | Up to 97.7% hydrolysis to glucose in 4 hours at 50°C. | [5] |
| α-Chymotrypsin | [emim][Tf] | N-acetyl-L-phenylalanine and ethanol | 14-fold higher ester concentration compared to acetonitrile (B52724) after 90 minutes. | [9] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Esterification of a Fatty Acid in an Ionic Liquid
This protocol describes a general procedure for the lipase-catalyzed synthesis of a fatty acid ester in a 1-alkyl-3-methylimidazolium-based ionic liquid.
Materials:
-
Immobilized Lipase (e.g., Novozym® 435)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4])
-
Fatty acid (e.g., oleic acid)
-
Alcohol (e.g., galactose)
-
Dimethylsulfoxide (DMSO) as a co-solvent
-
Molecular sieves (3Å)
-
Thermostated shaker or magnetic stirrer
-
Reaction vials
Procedure:
-
Preparation of Reaction Medium:
-
Dry the ionic liquid ([Bmim][BF4]) and DMSO under vacuum to remove residual water. The water content can be verified using Karl Fischer titration.
-
Activate molecular sieves by heating at 250°C for at least 3 hours and cool in a desiccator.
-
-
Substrate Solubilization:
-
Enzymatic Reaction:
-
Add the immobilized lipase (e.g., 2% w/w of the total mixture) to the reaction vial.[4]
-
Seal the vial and place it in a thermostated shaker set at the desired temperature (e.g., 65°C) and agitation speed (e.g., 250 rpm).[4]
-
Monitor the reaction progress over time (e.g., 2 hours) by taking aliquots for analysis.[4]
-
-
Reaction Termination and Analysis:
-
To terminate the reaction, remove the enzyme by filtration or centrifugation.
-
Analyze the reaction mixture for product formation and substrate consumption using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4] For HPLC analysis of fatty acid consumption, an isocratic mobile phase of acetonitrile:water (80:20 v/v) at a flow rate of 0.5 mL/min can be used.[4]
-
Protocol 2: Protease Activity Assay in an Ionic Liquid using a Chromogenic Substrate
This protocol is adapted from a spectrophotometric assay for determining protease activity in an ionic liquid.[10]
Materials:
-
Protease (e.g., Subtilisin)
-
1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Emim][Tf2N])
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Anhydrous alcohol (e.g., 1-butanol)
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
Procedure:
-
Enzyme Solubilization (if necessary):
-
For enzymes that are insoluble in the ionic liquid, chemical modification with polyethylene (B3416737) glycol (PEG) can be performed to enhance solubility.[10]
-
-
Preparation of Reaction Mixture:
-
In a cuvette, prepare a solution of the chromogenic substrate in the ionic liquid ([Emim][Tf2N]).
-
Add the anhydrous alcohol to the cuvette.
-
-
Enzymatic Reaction and Measurement:
-
Place the cuvette in the thermostated holder of the UV-Vis spectrophotometer set to a specific temperature.
-
Initiate the reaction by adding a known amount of the protease solution to the cuvette and mix quickly.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 410 nm for the release of p-nitroaniline) over time.[10] The rate of change in absorbance is proportional to the enzyme activity.
-
-
Calculation of Enzyme Activity:
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of the released chromophore (e.g., p-nitroaniline) in the specific ionic liquid to convert the rate of absorbance change to the rate of product formation.[10]
-
Protocol 3: Enzymatic Hydrolysis of Cellulose in 1-Butyl-3-methylimidazolium Chloride
This protocol outlines the steps for the enzymatic saccharification of cellulose pretreated with [Bmim][Cl].[5]
Materials:
-
Cellulose (e.g., Avicel)
-
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl])
-
Antisolvent (e.g., water or ethanol)
-
Cellulase and Cellobiase enzyme preparations
-
Citrate (B86180) buffer (pH 4.8)
-
Thermostated water bath or incubator
Procedure:
-
Cellulose Pretreatment:
-
Dissolve cellulose in [Bmim][Cl] at an elevated temperature (e.g., 100°C) with stirring to form a homogenous solution.
-
Regenerate the cellulose by adding an antisolvent (e.g., water) to precipitate the amorphous cellulose.
-
Wash the regenerated cellulose thoroughly with the antisolvent to remove the ionic liquid. The recovered ionic liquid can be dried and reused.[5]
-
-
Enzymatic Hydrolysis:
-
Suspend the regenerated cellulose in a citrate buffer (pH 4.8) in a reaction vessel.
-
Add the cellulase and cellobiase enzymes to the cellulose suspension.
-
Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 50°C) with gentle agitation.[5]
-
-
Monitoring and Analysis:
-
Periodically take samples from the reaction mixture.
-
Analyze the samples for the concentration of reducing sugars (e.g., glucose) using a suitable method, such as the dinitrosalicylic acid (DNS) assay or HPLC.[5]
-
Visualizations
Experimental Workflow for Lipase-Catalyzed Esterification in an Ionic Liquid
Caption: Workflow for lipase-catalyzed esterification.
Logical Relationship of Factors Affecting Enzyme Performance in Ionic Liquids
Caption: Factors influencing enzyme performance in ionic liquids.
Signaling Pathway for Enzyme Activation/Deactivation by Ionic Liquids (Conceptual)
Caption: Conceptual pathway of ionic liquid-enzyme interaction.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. mdpi.com [mdpi.com]
- 3. New eutectic ionic liquids for lipase activation and enzymatic preparation of biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse effect of chloride impurities on lipase-catalyzed transesterifications in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: 1-Methylimidazolium Chloride in CO₂ Capture and Conversion
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-methylimidazolium (B8483265) chloride and its derivatives in carbon dioxide (CO₂) capture and subsequent conversion into valuable chemicals. The information is compiled for professionals in research and development who are exploring efficient and sustainable solutions for carbon management.
Introduction: The Role of 1-Methylimidazolium Chloride
Ionic liquids (ILs), particularly those based on the 1-methylimidazolium cation, have emerged as promising solvents and catalysts for CO₂ capture and utilization (CCU) technologies. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to conventional volatile organic solvents. This compound ([MIM]Cl) and its analogues act as effective absorbents for CO₂ and can also catalyze its conversion into valuable products like cyclic carbonates, which are important intermediates in the chemical and pharmaceutical industries.
CO₂ Capture with Imidazolium-Based Ionic Liquids
The capture of CO₂ by imidazolium-based ionic liquids is primarily a physical absorption process, influenced by factors such as pressure, temperature, and the nature of the anion.
Quantitative Data for CO₂ Solubility
The solubility of CO₂ in various 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]) based ionic liquids has been investigated, with the data showing that solubility increases with pressure and decreases with temperature. The anion of the ionic liquid plays a crucial role in determining the CO₂ absorption capacity.
| Ionic Liquid | Temperature (K) | Pressure (MPa) | CO₂ Solubility (mole fraction) | Reference |
| [EMIM][Ac] | 303.15 - 403.15 | 0.45 - 48.6 | Higher than [EMIM][MeSO₄] and [EMIM][Cl] | [1][2][3] |
| [EMIM][MeSO₄] | 303.15 - 403.15 | 0.45 - 48.6 | Intermediate | [1][2][3] |
| [EMIM][Cl] | 303.15 - 403.15 | 0.45 - 48.6 | Lower than [EMIM][Ac] and [EMIM][MeSO₄] | [1][2][3] |
Note: [EMIM] is 1-ethyl-3-methylimidazolium, a close derivative of 1-methylimidazolium.
CO₂ Conversion: Cycloaddition to Epoxides
This compound and its derivatives are effective catalysts for the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates. This reaction is a prime example of converting captured CO₂ into a value-added chemical.
General Experimental Workflow for CO₂ Cycloaddition
The following diagram illustrates a typical experimental workflow for the catalytic conversion of CO₂ and epoxides into cyclic carbonates using an imidazolium-based ionic liquid catalyst.
Caption: Experimental workflow for CO₂ cycloaddition.
Proposed Signaling Pathway for Cycloaddition Reaction
The catalytic cycle for the cycloaddition of CO₂ to epoxides by imidazolium (B1220033) halides involves several key steps, including the nucleophilic attack of the halide anion on the epoxide, followed by the insertion of CO₂.
Caption: Catalytic cycle for CO₂ cycloaddition.
Quantitative Data for CO₂ Conversion
The efficiency of CO₂ conversion is highly dependent on the catalyst, temperature, and pressure. The following table summarizes key data from various studies.
| Catalyst | Substrate | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
| β-BMI.Cl | Propylene Oxide | 130 | 30 | Total | - | [4] |
| β-BMI.Cl | Allyl-glycidyl-ether | 145 | 50 | Total | - | [4] |
| [MIM]Cl-MCM-41 | Propylene Oxide | - | - | 67 | 82 | [5][6] |
| [BMIm]Cl | Epichlorohydrin | 80 | atmospheric | 50 (in 3h) | - | [7] |
| BMIm.ZnCl₃ | Styrene Oxide | 40 | atmospheric | 56-95 | - | [8] |
| SBMIm·X/SiO₂ | Epoxides | 80 | 5 | up to 99 | up to 99 | [9] |
Note: "β-BMI.Cl" and "[MIM]Cl-MCM-41" represent 1-butyl-3-methylimidazolium chloride supported on beta zeolite and MCM-41 silica (B1680970), respectively. "SBMIm·X/SiO₂" refers to silica-supported 1-n-butyl-3-methylimidazolium halides.
Detailed Experimental Protocols
Protocol 1: CO₂ Absorption Measurement
This protocol describes a general procedure for measuring the solubility of CO₂ in an ionic liquid using a gravimetric method with a magnetic suspension balance.
Materials:
-
1-Methylimidazolium-based ionic liquid (e.g., [EMIM][Cl]), dried under vacuum
-
High-purity CO₂ (99.995%)
-
Magnetic suspension balance
-
High-pressure view cell
-
Temperature and pressure controllers
Procedure:
-
Accurately weigh a sample of the dried ionic liquid into the sample container of the magnetic suspension balance.
-
Place the sample container inside the high-pressure view cell.
-
Evacuate the cell to remove any residual air and moisture.
-
Pressurize the cell with CO₂ to the desired pressure.
-
Set the desired temperature and allow the system to equilibrate.
-
Record the mass of the ionic liquid and absorbed CO₂ at equilibrium.
-
Repeat measurements at different pressures and temperatures to obtain solubility data.
-
Correct for the buoyancy effect caused by the high-pressure CO₂ atmosphere.
Protocol 2: Synthesis of Cyclic Carbonates from CO₂ and Epoxides
This protocol outlines a typical procedure for the synthesis of cyclic carbonates using an imidazolium-based ionic liquid as a catalyst in a high-pressure reactor.
Materials:
-
1-Methylimidazolium-based ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium chloride, [BMIM]Cl)
-
Epoxide substrate (e.g., propylene oxide)
-
High-purity CO₂
-
High-pressure autoclave reactor with magnetic stirring
-
Solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Add the ionic liquid catalyst and the epoxide substrate to the autoclave reactor.
-
Seal the reactor and purge with CO₂ to remove air.
-
Pressurize the reactor with CO₂ to the desired reaction pressure (e.g., 5-50 bar).
-
Heat the reactor to the desired reaction temperature (e.g., 80-145 °C) with vigorous stirring.
-
Maintain the reaction conditions for the desired time (e.g., 30 minutes to 24 hours), monitoring the pressure to observe CO₂ consumption.
-
After the reaction is complete, cool the reactor to room temperature and slowly release the excess CO₂ pressure.
-
Extract the product from the reaction mixture using an appropriate solvent.
-
Dry the organic phase over a drying agent, filter, and remove the solvent under reduced pressure to obtain the crude cyclic carbonate.
-
Purify the product if necessary (e.g., by distillation or chromatography).
-
Analyze the product yield and selectivity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound and its derivatives demonstrate significant potential for integrated CO₂ capture and conversion. The protocols and data presented herein provide a foundation for researchers to explore and optimize these processes. The tunability of ionic liquids offers opportunities for designing highly efficient and selective systems for a more sustainable chemical industry. Further research into catalyst reusability and process intensification will be crucial for the industrial implementation of these technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rationalizing the role of the anion in CO2 capture and conversion using imidazolium-based ionic liquid modified mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lume.ufrgs.br [lume.ufrgs.br]
- 9. Cycloaddition of carbon dioxide to epoxides catalysed by supported ionic liquids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Nanoparticles Using 1-Methylimidazolium Chloride as a Template
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nanoparticles utilizing 1-methylimidazolium (B8483265) chloride and its derivatives (ionic liquids) as a versatile template, solvent, and stabilizer. The unique properties of these ionic liquids, such as their negligible vapor pressure, high thermal stability, and tunable polarity, offer significant advantages in controlling nanoparticle size, shape, and stability.
Introduction to Nanoparticle Synthesis in Imidazolium-Based Ionic Liquids
Ionic liquids (ILs) based on the 1-alkyl-3-methylimidazolium cation are highly structured solvents that can act as "nanosynthetic templates".[1] Their ability to form distinct polar and nonpolar domains allows for the self-organization of precursor materials, guiding the nucleation and growth of nanoparticles with controlled morphologies.[2] The imidazolium (B1220033) cation itself can interact with the nanoparticle surface through electrostatic and steric forces, providing stabilization and preventing agglomeration.[1] This "electrosteric" stabilization is a key advantage over conventional synthesis methods that often require additional capping agents or surfactants.[1]
The choice of the anion associated with the 1-alkyl-3-methylimidazolium cation also plays a crucial role in determining the final characteristics of the nanoparticles. Different anions can influence particle size, shape, and aggregation behavior, highlighting the "designer" nature of these solvents for tailored nanoparticle synthesis.
Application: Synthesis of Gold Nanoparticles (AuNPs)
Gold nanoparticles are of significant interest in drug delivery, diagnostics, and catalysis. The use of 1-methylimidazole (B24206) as a stabilizing agent in conjunction with imidazolium-based ionic liquids allows for the synthesis of stable and monodisperse AuNPs. Low levels of 1-methylimidazole have been shown to have a dramatic effect on the stability of gold and bimetallic nanoparticles in ionic liquids.[3][4]
Experimental Protocol: Synthesis of 1-Methylimidazole Stabilized Gold Nanoparticles
This protocol describes the chemical reduction of a gold precursor in an imidazolium-based ionic liquid using sodium borohydride (B1222165) as the reducing agent and 1-methylimidazole as a stabilizer.
Materials:
-
Tetrachloroauric acid (HAuCl₄·3H₂O)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) or other suitable imidazolium-based ionic liquid
-
1-Methylimidazole
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) (for quenching and washing)
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Precursor Solution: Prepare a solution of HAuCl₄ in the ionic liquid (e.g., 10 mM).
-
Addition of Stabilizer: In a separate vial, prepare a solution of 1-methylimidazole in the same ionic liquid (e.g., 10 mM). Add a calculated amount of the 1-methylimidazole solution to the HAuCl₄ solution while stirring.
-
Preparation of Reducing Agent: Prepare a fresh, ice-cold solution of NaBH₄ in the ionic liquid (e.g., 100 mM).
-
Reduction: Add the NaBH₄ solution dropwise to the gold chloride/1-methylimidazole mixture under vigorous stirring. A color change from yellow to ruby red indicates the formation of gold nanoparticles.
-
Stabilization: Continue stirring for at least 2 hours to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
Purification: Quench the reaction by adding ethanol. Centrifuge the solution to pellet the AuNPs. Remove the supernatant and wash the nanoparticles with ethanol and/or water to remove residual ionic liquid and reactants. Repeat the washing steps as necessary.
-
Characterization: Resuspend the purified AuNPs in a suitable solvent and characterize their size, shape, and stability using UV-Vis spectroscopy (observing the surface plasmon resonance peak) and TEM.
Quantitative Data: Influence of Reaction Parameters on AuNP Characteristics
The following table summarizes the effect of various reaction parameters on the resulting gold nanoparticle characteristics, as inferred from multiple studies.
| Parameter | Variation | Effect on Nanoparticle Size | Effect on Stability | Reference |
| Temperature | 20°C to 80°C | Generally, higher temperatures can lead to larger or more aggregated particles. For ultra-small clusters, diameters of 1.09 - 1.22 nm were observed in this range. | Higher temperatures can sometimes lead to increased aggregation. | [5] |
| Anion of Ionic Liquid | Methanesulfonate (MS), Trifluoromethanesulfonate (TfO), Ethyl sulfate (B86663) (ES) | With MS and TfO at low temperatures, small particles (5-7 nm) are formed. With ES, larger particles (15-20 nm) are observed. | The anion has a strong effect on particle stabilization and aggregation. | [6] |
| Alkyl Chain Length of Cation | C4 to C12 | Increasing the alkyl chain length on the imidazolium cation can lead to smaller and more stable nanoparticles. | Longer alkyl chains enhance stability due to increased steric hindrance. | [7] |
| 1-Methylimidazole Concentration | Low levels | Acts as a crucial stabilizer, preventing aggregation and improving monodispersity. | Significantly improves the stability of the nanoparticle dispersion. | [3] |
Experimental Workflow: AuNP Synthesis
Caption: Workflow for the synthesis of 1-methylimidazole stabilized gold nanoparticles.
Application: Synthesis of Cellulose (B213188) Nanocrystals (CNCs)
Cellulose nanocrystals are emerging as promising nanomaterials for applications in drug delivery, tissue engineering, and nanocomposites due to their biocompatibility, biodegradability, and high mechanical strength. 1-Alkyl-3-methylimidazolium chlorides are effective solvents for cellulose and can facilitate the controlled hydrolysis to produce CNCs.[8]
Experimental Protocol: Synthesis of Cellulose Nanocrystals
This protocol details the synthesis of CNCs from microcrystalline cellulose using 1-propyl-3-methylimidazolium chloride ([PMIM][Cl]) or 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM][Cl]).[8]
Materials:
-
Microcrystalline cellulose (e.g., Avicel or Sigmacell)
-
1-Propyl-3-methylimidazolium chloride ([PMIM][Cl]) or 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl])
-
Deionized water
-
Heptane (B126788) (for washing the ionic liquid)
Equipment:
-
Reaction vessel with magnetic stirring and heating
-
Centrifuge
-
Dialysis tubing
-
Freeze-dryer
-
Dynamic Light Scattering (DLS) instrument
-
X-ray Diffractometer (XRD)
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
Procedure:
-
Ionic Liquid Synthesis (if not commercially available):
-
React 1-methylimidazole with the corresponding 1-chloroalkane (1-chloropropane or 1-chloroethane) in a suitable solvent like acetonitrile.
-
Purify the synthesized ionic liquid by washing with heptane and removing the solvent under reduced pressure.
-
-
Cellulose Dissolution and Hydrolysis:
-
Mix microcrystalline cellulose with the ionic liquid (e.g., a 4% w/w ratio).
-
Heat the mixture (e.g., at 100°C) with intense stirring for a specified time (e.g., 12 hours).
-
-
Nanocrystal Precipitation:
-
After the reaction, add deionized water to the mixture to precipitate the cellulose nanocrystals.
-
-
Purification:
-
Separate the CNCs from the ionic liquid by centrifugation.
-
Wash the CNCs repeatedly with deionized water.
-
Purify the CNCs further by dialysis against deionized water for several days to remove any remaining ionic liquid.
-
-
Drying:
-
Lyophilize (freeze-dry) the purified CNC suspension to obtain a dry powder.
-
-
Characterization:
-
Analyze the size and morphology of the CNCs using DLS, SEM, and TEM.
-
Determine the crystallinity of the CNCs using XRD.
-
Quantitative Data: Characteristics of Synthesized Cellulose Nanocrystals
The properties of the resulting cellulose nanocrystals are influenced by the choice of ionic liquid and the starting cellulose source.
| Starting Material | Ionic Liquid | Resulting Particle Size (DLS) | Crystallinity Index (XRD) | Reference |
| Avicel | [EMIM][Cl] | Prone to agglomeration | 47% | [8] |
| Avicel | [PMIM][Cl] | Noticeably smaller particles | 42% | [8] |
| Sigmacell | [EMIM][Cl] | Prone to agglomeration | 53% | [8] |
| Sigmacell | [PMIM][Cl] | Noticeably smaller particles | 36% | [8] |
| Cotton | [BMIM][Cl] | 123 ± 34 nm (length), 12 ± 5 nm (width) | Decreased from starting material | [9] |
| MCC | [BMIM][Cl] | 112 ± 42 nm (length), 12 ± 3 nm (width) | Decreased from starting material | [9] |
Experimental Workflow: CNC Synthesis
Caption: Workflow for the synthesis of cellulose nanocrystals using ionic liquids.
Mechanism of Nanoparticle Templating by Imidazolium Ionic Liquids
The templating effect of 1-alkyl-3-methylimidazolium chlorides in nanoparticle synthesis is a complex interplay of various interactions.
-
Electrostatic Interactions: The charged nature of the ionic liquid creates an electrical double layer around the forming nanoparticles, preventing their aggregation through electrostatic repulsion.
-
Steric Hindrance: The bulky imidazolium cations and their alkyl chains provide a steric barrier, further contributing to the stability of the nanoparticles. The length of the alkyl chain can be tuned to modulate this steric effect.
-
Hydrogen Bonding: The chloride anion can form hydrogen bonds with precursor molecules, influencing their dissolution and subsequent reaction.
-
Domain Formation: Imidazolium-based ionic liquids can self-assemble into polar and non-polar nanodomains. These domains can act as templates, directing the nucleation and growth of nanoparticles within specific regions, thereby controlling their size and shape.
The following diagram illustrates the proposed mechanism of nanoparticle stabilization by an imidazolium-based ionic liquid.
Caption: Templating mechanism of an imidazolium ionic liquid around a nanoparticle.
Conclusion
The use of 1-methylimidazolium chloride and its derivatives as templates offers a powerful and versatile platform for the synthesis of a wide range of nanoparticles. By carefully selecting the cation, anion, and reaction conditions, researchers can achieve precise control over nanoparticle characteristics. The detailed protocols and data presented herein provide a solid foundation for scientists and professionals in drug development and other fields to explore the potential of this "green" and tunable synthesis methodology.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Electrochemical Synthesis of Unique Nanomaterials in Ionic Liquids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methylimidazole stabilization of gold nanoparticles in imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Strong anion effects on gold nanoparticle formation in ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of biologically stable gold nanoparticles using imidazolium-based amino acid ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methylimidazolium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Methylimidazolium chloride ([C1mim]Cl) from reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Question 1: My synthesized this compound is colored (e.g., yellow or brown). How can I decolorize it?
Answer:
Discoloration in this compound is a common issue, often arising from impurities in the starting materials or side reactions during synthesis. The most effective method for decolorization is treatment with activated carbon.
Experimental Protocol: Decolorization with Activated Carbon [1]
-
Dissolution: Dissolve the impure, colored this compound in a suitable solvent. Deionized water is a common choice. For example, a solution can be prepared by dissolving 50 g of impure [C1mim]Cl in 250 mL of deionized water.[1]
-
Activated Carbon Addition: Add a small amount of decolorizing charcoal (activated carbon) to the solution. A general guideline is to use about 3 g of activated carbon for every 50 g of ionic liquid.[1]
-
Heating and Stirring: Heat the mixture while stirring. A typical procedure involves heating at 65°C for 24 hours to allow for efficient adsorption of the colored impurities onto the activated carbon.[1]
-
Filtration: After the treatment period, cool the solution to room temperature and filter it to remove the activated carbon. The resulting filtrate should be colorless.[1]
-
Solvent Removal: Remove the solvent from the purified ionic liquid. This can be achieved through lyophilization (freeze-drying) or by heating under vacuum. For instance, the solid can be heated at 65°C under vacuum for 48 hours to ensure all water is removed.[1]
Question 2: How can I remove unreacted starting materials, such as 1-methylimidazole (B24206) and methyl chloride, from my reaction mixture?
Answer:
Unreacted starting materials are common impurities that can affect the properties and purity of the final this compound. A common and effective method to remove these volatile impurities is through washing with a suitable organic solvent followed by drying under vacuum.
Experimental Protocol: Solvent Washing for Removal of Unreacted Starting Materials
-
Solvent Selection: Choose a solvent in which the this compound is insoluble or sparingly soluble, but the unreacted starting materials are soluble. Common choices include ethyl acetate (B1210297) or diethyl ether.[2]
-
Washing Procedure:
-
Add the selected solvent to the crude this compound.
-
Stir the mixture vigorously to ensure thorough mixing and to allow the impurities to dissolve in the solvent.
-
Allow the phases to separate. The denser ionic liquid phase will typically settle at the bottom.
-
Decant or carefully pipette off the upper solvent layer containing the dissolved impurities.
-
-
Repetition: Repeat the washing step multiple times (e.g., 2-3 times) with fresh solvent to ensure complete removal of the impurities.
-
Drying: After the final wash, dry the purified this compound under high vacuum to remove any residual solvent and volatile impurities.[2]
Question 3: My purified this compound still contains residual solvent. How can I effectively remove it?
Answer:
Residual solvent can significantly impact the physicochemical properties of the ionic liquid. The most effective method for removing residual solvent is drying under high vacuum, often at an elevated temperature.
Experimental Protocol: High Vacuum Drying
-
Apparatus: Place the this compound in a suitable flask, such as a round-bottom flask.
-
Vacuum Application: Connect the flask to a high vacuum line.
-
Heating: Gently heat the flask while under vacuum. The temperature should be high enough to facilitate solvent evaporation but low enough to prevent decomposition of the ionic liquid. For many imidazolium-based ionic liquids, heating at temperatures around 65-70°C is effective.[1]
-
Duration: Continue drying for a sufficient period, typically several hours to overnight, until a constant weight is achieved. This indicates that all volatile solvents have been removed.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound synthesized from 1-methylimidazole and methyl chloride?
A1: Common impurities include:
-
Unreacted starting materials: 1-methylimidazole and methyl chloride.[3]
-
Water: Due to the hygroscopic nature of many ionic liquids.
-
Colored impurities: Arising from side reactions or impurities in the starting materials.[4]
-
Other halide ions: If introduced during synthesis or workup.[5]
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be an effective purification method for this compound, especially for removing solid impurities and for decolorization. The choice of solvent is crucial. A good recrystallization solvent should dissolve the ionic liquid at a higher temperature and allow it to crystallize upon cooling, while the impurities remain dissolved. For similar imidazolium (B1220033) halides, solvents like acetonitrile (B52724) in combination with toluene (B28343) have been used.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent mixture. This may require some experimentation.
-
Dissolution: Dissolve the impure this compound in a minimal amount of the hot recrystallization solvent.
-
Cooling: Slowly cool the solution to induce crystallization. Placing the solution in a freezer at a low temperature (e.g., -18°C) can facilitate this process.[4]
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q3: How can I confirm the purity of my this compound after purification?
A3: Several analytical techniques can be used to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation and anion.
-
Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and compare it with the theoretical values.
-
Halide Test (e.g., with silver nitrate): To check for the presence of chloride ions, which can be useful after anion exchange reactions.[2][6]
Data Presentation
Table 1: Comparison of Purification Techniques for Imidazolium-Based Ionic Liquids
| Purification Technique | Target Impurities | Advantages | Disadvantages |
| Solvent Washing | Unreacted starting materials, some organic impurities | Simple, effective for volatile impurities | May not remove colored or non-volatile impurities |
| Activated Carbon Treatment | Colored impurities, fluorescent impurities[1] | Highly effective for decolorization | Can lead to product loss due to adsorption on the carbon surface[7] |
| Recrystallization | Solid impurities, some colored impurities | Can yield high-purity crystalline product | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor |
| High Vacuum Drying | Residual solvents, volatile impurities | Essential for obtaining a solvent-free product | Requires specialized equipment (high vacuum pump) |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
overcoming stability issues of 1-Methylimidazolium chloride in reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-Methylimidazolium chloride ([C1MIM]Cl) in experimental settings. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common stability challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: The [C1MIM]Cl has developed a yellow or brownish tint.
-
Possible Causes:
-
Thermal Decomposition: Prolonged exposure to elevated temperatures, even below the reported decomposition temperature, can lead to the formation of colored byproducts. Slow degradation can occur at temperatures as low as 120-150°C[1].
-
Impurities: The presence of unreacted starting materials, such as 1-methylimidazole, or byproducts from the synthesis can lead to discoloration, especially upon heating[2].
-
Oxidation: Exposure to air (oxygen) at elevated temperatures can promote oxidative degradation pathways, resulting in colored species.
-
-
Solutions:
-
Temperature Control: If your reaction allows, reduce the temperature to minimize thermal stress on the ionic liquid.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[3].
-
Purification: If impurities are suspected, purify the [C1MIM]Cl before use. A common method is treatment with activated carbon.
-
Issue 2: Inconsistent reaction outcomes or catalytic activity.
-
Possible Causes:
-
Water Content: [C1MIM]Cl is hygroscopic and readily absorbs moisture from the atmosphere. Water can act as a nucleophile or a catalyst poison in many reactions, leading to variability.
-
Halide Impurities: Residual halide ions from the synthesis can affect the catalytic activity and overall reaction pathway.
-
Acidity (pH): The acidic nature of the imidazolium (B1220033) cation can influence reaction mechanisms. The presence of water or other protic impurities can alter the local pH.
-
-
Solutions:
-
Drying: Thoroughly dry the [C1MIM]Cl before use. Vacuum drying at an elevated temperature is a common and effective method.
-
Purity Analysis: Quantify the purity of your ionic liquid to ensure it meets the requirements of your reaction. NMR spectroscopy can be used to detect organic impurities, while techniques like ion chromatography can quantify halide content.
-
Controlled Environment: Handle and store [C1MIM]Cl in a dry, inert atmosphere, for instance, within a glovebox.
-
Issue 3: The ionic liquid appears to be reacting with a basic reagent.
-
Possible Causes:
-
Deprotonation: The proton at the C2 position of the imidazolium ring is acidic and can be abstracted by strong bases. This can lead to the formation of a carbene, which may be unstable or participate in side reactions.
-
-
Solutions:
-
Avoid Strong Bases: If possible, use milder bases in your reaction.
-
Protecting Groups: In some synthetic strategies, the C2 position can be substituted to prevent deprotonation, though this alters the ionic liquid's structure and properties.
-
Alternative Ionic Liquids: Consider using an ionic liquid with a less acidic cation if strong basic conditions are required.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of imidazolium chlorides at elevated temperatures?
A1: The thermal decomposition of imidazolium chlorides, such as the related 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), typically proceeds via a nucleophilic substitution (SN2) mechanism.[4] This leads to the formation of volatile products including:
-
1-methylimidazole
-
Alkyl chlorides (e.g., chloromethane (B1201357) from [C1MIM]Cl)
-
Other alkylated imidazoles[1]
At higher temperatures, more extensive degradation of the imidazolium ring can occur.
Q2: How can I effectively dry this compound?
A2: Due to its hygroscopic nature, rigorous drying is often necessary. The recommended method is vacuum drying at an elevated temperature. For related imidazolium chlorides, drying in a vacuum oven at temperatures around 70-100°C for several hours is effective.[5] The absence of water can be confirmed by infrared spectroscopy (disappearance of the O-H stretching band) or by Karl Fischer titration for quantitative measurement.[6][7]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its stability and purity, [C1MIM]Cl should be stored in a tightly sealed container to protect it from moisture.[8][9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or for high-purity applications. It should be kept in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[10]
Q4: Can I regenerate and reuse this compound after a reaction?
A4: Yes, one of the advantages of ionic liquids is their potential for recycling. The appropriate method depends on the nature of the impurities accumulated during the reaction. Common techniques include:
-
Extraction: If the impurities are soluble in an immiscible organic solvent, liquid-liquid extraction can be used.
-
Adsorption: Treatment with activated carbon can remove colored impurities and other organic byproducts.[11]
-
Distillation/Evaporation: If the impurities are volatile, they can be removed by evaporation under reduced pressure. This is also a common method to remove water.[6]
Data Presentation
Table 1: Thermal Decomposition Data for Selected 1-Alkyl-3-methylimidazolium Chlorides
| Ionic Liquid | Onset Decomposition Temperature (Tonset) (°C) | Method | Reference |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 246 | TGA | [4] |
| 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | ~200 (active decomposition) | TGA | [1] |
| 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) | Appreciable decomposition at 150-170 (isothermal) | Isothermal TGA | [3] |
Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere) and the purity of the sample.
Experimental Protocols
Protocol 1: Purification of this compound Using Activated Carbon
This protocol describes a general procedure for removing colored impurities from [C1MIM]Cl.
-
Dissolution: Dissolve the colored [C1MIM]Cl in a minimal amount of a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Activated Carbon Treatment: Add activated carbon to the solution (typically 1-5% by weight of the ionic liquid).
-
Stirring: Stir the mixture at room temperature for several hours. The optimal time may vary, but 2-4 hours is a good starting point. Gentle heating (e.g., 40-50°C) can sometimes improve efficiency, but be mindful of the solvent's boiling point and the potential for thermal degradation.
-
Filtration: Remove the activated carbon by filtration. A fine filter paper or a pad of celite may be necessary to remove all fine particles.
-
Solvent Removal: Remove the solvent from the decolorized ionic liquid solution using a rotary evaporator.
-
Drying: Dry the purified [C1MIM]Cl under high vacuum at an elevated temperature (e.g., 70-90°C) to remove any residual solvent and water.
Protocol 2: Drying of this compound
This protocol details the steps for removing water from hygroscopic [C1MIM]Cl.
-
Sample Preparation: Place the [C1MIM]Cl sample in a suitable flask (e.g., a round-bottom flask) that can be connected to a vacuum line.
-
Vacuum Application: Connect the flask to a high-vacuum line equipped with a cold trap. Gradually apply the vacuum to avoid vigorous bubbling if significant amounts of volatile impurities are present.
-
Heating: Once a stable vacuum is achieved, gently heat the sample using a heating mantle or oil bath. A temperature range of 70-90°C is generally effective.
-
Drying Time: Maintain the sample under vacuum and heat for several hours (e.g., 4-24 hours), depending on the initial water content and the volume of the sample.
-
Cooling and Storage: Allow the sample to cool to room temperature under vacuum before removing it from the vacuum line. Immediately transfer the dry ionic liquid to a tightly sealed container, preferably inside a glovebox or a desiccator, for storage.
Visualizations
Caption: Workflow for the preparation, use, and recycling of [C1MIM]Cl.
Caption: Primary thermal decomposition pathway for [C1MIM]Cl.
References
- 1. roco.global [roco.global]
- 2. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. roco.global [roco.global]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-Methylimidazolium Chloride ([C1mim]Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Methylimidazolium (B8483265) chloride.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methylimidazolium chloride and what are its common applications?
A1: this compound, often abbreviated as [C1mim]Cl, is an ionic liquid. Ionic liquids are salts that are liquid at or near room temperature. [C1mim]Cl is composed of a 1-methylimidazolium cation and a chloride anion. Due to its unique properties, such as low vapor pressure and high thermal stability, it is used in various applications, including as a solvent and catalyst in organic synthesis, for dissolving biomass like cellulose (B213188), and in the development of electrolytes for batteries.[1][2]
Q2: What are the main safety hazards associated with this compound?
A2: According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3] It may also cause respiratory irritation.[3] At high temperatures, it can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4]
Q3: How should I properly store this compound?
A3: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Therefore, it should be stored in a tightly sealed, airtight container in a dry and well-ventilated place.[4] For highly sensitive applications, storage under an inert atmosphere, such as in a glovebox, is recommended to minimize moisture absorption.[4][5]
Q4: What are the common impurities found in this compound and how can they affect my experiment?
A4: Common impurities include water, unreacted starting materials from its synthesis (like 1-methylimidazole (B24206) and alkyl halides), and metal ions.[4][6] These impurities can significantly impact experimental outcomes. For instance, water can alter the viscosity and ionic conductivity of the ionic liquid.[4] Chloride impurities have been shown to have an adverse effect on enzyme-catalyzed reactions, such as lipase-catalyzed transesterifications.[7] Metal ion impurities, such as copper and chromium, can promote the degradation of dissolved biomass like cellulose.[6]
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcome or Side Products
Q: My reaction in this compound is giving unexpected products or a low yield. What could be the cause?
A: Several factors could be contributing to this issue:
-
Presence of Impurities: As mentioned in the FAQs, impurities like water or unreacted starting materials can lead to side reactions. Water can participate in hydrolysis reactions, while residual bases or acids from the synthesis can interfere with your desired chemical transformation.
-
Thermal Decomposition: Although thermally stable, prolonged heating at high temperatures can cause [C1mim]Cl to decompose, releasing reactive species that can interact with your reactants.[8] For its analog, 1-butyl-3-methylimidazolium chloride, thermal treatment at 150°C can lead to the formation of volatile products like 1-chloromethane and 1-chlorobutane, as well as non-volatile products.[8]
-
Reactivity of the Ionic Liquid: The chloride anion can act as a nucleophile in some reactions. The imidazolium (B1220033) cation can also participate in certain reactions, for instance, by enhancing the acidity of the reaction medium.[9]
-
Oxidative Degradation: In the presence of oxidizing agents, imidazolium-based ionic liquids can degrade. Studies on similar ionic liquids have shown that oxidation can lead to the formation of imidazolones and other degradation products through ring-opening or cleavage of the alkyl side chain.[10]
Troubleshooting Steps:
-
Purify the Ionic Liquid: Ensure the [C1mim]Cl is of high purity. If necessary, purify it by washing with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove organic impurities and then dry it under high vacuum to remove volatile solvents and water.[11][12]
-
Control Reaction Temperature: Operate at the lowest effective temperature to minimize thermal decomposition.
-
Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze the Ionic Liquid: Before use, analyze the ionic liquid for impurities using techniques like Karl Fischer titration for water content and NMR spectroscopy for organic impurities.
Issue 2: Inconsistent Results Between Batches
Q: I am observing variability in my experimental results when using different batches of this compound. Why is this happening?
A: Batch-to-batch inconsistency is often due to varying levels and types of impurities.
-
Different Purity Levels: Commercial suppliers may offer different grades of [C1mim]Cl, and even within the same grade, the impurity profile can vary.
-
History of the Ionic Liquid: How the ionic liquid has been handled and stored can introduce impurities. For example, repeated opening of the container can lead to significant moisture absorption.
Troubleshooting Steps:
-
Standardize Your Supplier and Grade: If possible, use [C1mim]Cl from the same supplier and batch for a series of experiments.
-
Characterize Each Batch: Before use, characterize each new batch for key parameters such as water content and purity.
-
Implement Strict Storage Protocols: Follow the storage recommendations outlined in the FAQs to maintain the integrity of the ionic liquid.
Issue 3: Issues with Product Isolation and Purification
Q: I am having difficulty separating my product from the this compound after the reaction.
A: The low volatility of ionic liquids can make product isolation challenging.
-
High Polarity and Solubility: Many organic products are soluble in [C1mim]Cl, making simple extraction difficult.
Troubleshooting Steps:
-
Extraction with a Non-polar Solvent: If your product is non-polar, you may be able to extract it from the ionic liquid using a non-polar organic solvent in which the ionic liquid is immiscible.
-
Distillation or Sublimation: If your product is volatile and thermally stable, you may be able to separate it by distillation or sublimation under reduced pressure.
-
Back-extraction: In some cases, you can add water to the ionic liquid phase to precipitate a water-insoluble product or to facilitate extraction into an organic solvent.
Quantitative Data Summary
| Parameter | Observation | Ionic Liquid Studied | Reference |
| Effect of Chloride Impurity on Enzyme Activity | The activity of lipase (B570770) from Rhizomucor miehei exponentially decreased with increasing Cl- content. Activity was only about 2% in a mixture containing 2% [Omim][Cl] compared to the pure ionic liquid. | 1-octyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl] amide ([Omim][Tf2N]) | [7] |
| Photo-Fenton-like Degradation Efficiency | 79.78%–84.78% degradation of imidazolium ILs was achieved in 120 minutes. | 1-ethyl-3-methylimidazolium chloride (IE), 1-butyl-3-methylimidazolium chloride (IB), and 1-hexyl-3-methylimidazolium (B1224943) chloride (IH) | [10] |
| Thermal Decomposition (Weight Loss) | After 24 hours at 150°C, the weight loss due to volatile product formation was significantly higher for [bmim]OAc compared to [bmim]Cl and [bmim]MeSO4. | 1-butyl-3-methylimidazolium chloride ([bmim]Cl) and its acetate (B1210297) and methyl sulfate (B86663) analogs | [8] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes a general method for the synthesis and purification of this compound.
Materials:
-
1-Methylimidazole
-
Chloromethane (or a suitable chloroalkane)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or toluene)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or vacuum manifold
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-methylimidazole in the anhydrous solvent.
-
Alkylation: Slowly add a stoichiometric equivalent of the chloroalkane to the stirred solution. For chloromethane, this would involve bubbling the gas through the solution or using a condensed solution. Caution: Chloroalkanes can be hazardous; handle them in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain for several hours to days, depending on the reactivity of the chloroalkane. Monitor the reaction progress by techniques like TLC or NMR.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The ionic liquid may precipitate or form a separate phase.
-
Purification:
-
Remove the solvent under reduced pressure.
-
Wash the crude product multiple times with diethyl ether or ethyl acetate to remove unreacted starting materials and non-polar impurities. The ionic liquid is typically insoluble in these solvents.
-
Decant the washing solvent.
-
-
Drying: Dry the purified this compound under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual volatile solvents and water.
Protocol 2: General Procedure for Biomass (Cellulose) Dissolution
This protocol provides a general method for dissolving cellulose using this compound.
Materials:
-
Microcrystalline cellulose (or other lignocellulosic biomass)
-
High-purity, dry this compound
-
Heating mantle with a temperature controller and stirrer
-
Beaker or reaction vessel
Procedure:
-
Preparation: Ensure the this compound is dry, as water content can affect its dissolution capacity.
-
Mixing: Add the desired amount of cellulose to the this compound in the reaction vessel.
-
Heating and Stirring: Heat the mixture with vigorous stirring. Typical temperatures for cellulose dissolution in imidazolium-based ionic liquids are in the range of 80-120°C.
-
Dissolution: Continue heating and stirring until the cellulose is fully dissolved. This may take several hours. The solution will become highly viscous.
-
Downstream Processing: The resulting cellulose solution can be used for various applications, such as regeneration of cellulose into different forms or as a medium for chemical reactions. To regenerate the cellulose, an anti-solvent such as water, ethanol, or acetone (B3395972) is typically added to the solution, causing the cellulose to precipitate.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Synthesis and purification workflow for this compound.
Caption: Influence of impurities on a catalytic reaction in [C1mim]Cl.
References
- 1. This compound [myskinrecipes.com]
- 2. 1-メチルイミダゾリウムクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C4H7ClN2 | CID 12196634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adverse effect of chloride impurities on lipase-catalyzed transesterifications in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Beyond a solvent: the roles of 1-butyl-3-methylimidazolium chloride in the acid-catalysis for cellulose depolymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photo-Fenton-Like Degradation of Imidazolium Ionic Liquids: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Viscosity of 1-Methylimidazolium Chloride in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylimidazolium chloride ([C1mim]Cl). The high viscosity of this ionic liquid can present challenges in various experimental setups. This guide offers practical solutions and detailed protocols to effectively manage its viscosity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of this compound?
A1: The viscosity of this compound, like other ionic liquids, is primarily influenced by:
-
Temperature: Viscosity decreases significantly as temperature increases.[1]
-
Water Content: The presence of even small amounts of water can substantially reduce viscosity.
-
Co-solvents: The addition of organic solvents like acetonitrile (B52724) can dramatically lower the viscosity of [C1mim]Cl solutions.[2]
-
Alkyl Chain Length: In the broader family of 1-alkyl-3-methylimidazolium chlorides, viscosity increases with the length of the alkyl chain.[1][3]
Q2: My this compound appears as a solid at room temperature. How can I handle it?
A2: this compound has a melting point around 75-79°C. To handle it as a liquid, you will need to heat it above its melting point. It is crucial to use a controlled heating method, such as a heating mantle or a temperature-controlled oil bath, to ensure uniform heating and avoid decomposition.
Q3: I am having trouble accurately pipetting [C1mim]Cl due to its high viscosity. What can I do?
A3: Pipetting highly viscous liquids like [C1mim]Cl requires specific techniques to ensure accuracy. Here are some recommendations:
-
Reverse Pipetting: This is a highly effective technique for viscous liquids. In reverse pipetting, you aspirate more liquid than needed, dispense the desired volume, and then discard the remaining liquid in the tip.[4]
-
Use Low-Retention Tips: These tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip wall.[4]
-
Slow and Steady Motion: Aspirate and dispense the liquid slowly and deliberately to allow for complete volume transfer and to prevent the formation of air bubbles.[4]
-
Wider Orifice Tips: Using pipette tips with a wider opening can facilitate easier movement of the viscous liquid.[4]
-
Positive Displacement Pipettes: For the highest precision, consider using a positive displacement pipette, which uses a piston in direct contact with the liquid, eliminating the air cushion that can be compressed by viscous fluids.[5]
Q4: Can I use co-solvents to lower the viscosity of my [C1mim]Cl solution? If so, which ones are effective?
A4: Yes, using co-solvents is a very effective method. The choice of co-solvent will depend on your specific experimental requirements. Water is a simple and effective solvent for reducing the viscosity of [C1mim]Cl. Organic solvents such as acetonitrile have also been shown to reduce the viscosity of similar ionic liquid solutions by more than an order of magnitude.[2] When selecting a co-solvent, ensure it is compatible with your downstream applications.
Troubleshooting Guides
Issue 1: Inconsistent flow rates and blockages when pumping [C1mim]Cl.
Possible Causes:
-
High viscosity at ambient temperature.
-
Inappropriate pump type for viscous fluids.
-
Tubing with a small inner diameter.
Solutions:
-
Increase Temperature: Heating the [C1mim]Cl reservoir and the transfer lines can significantly reduce viscosity and improve flow. Specialized pump heads with heating capabilities are also available.[6]
-
Select the Right Pump: Positive displacement pumps, such as gear pumps or progressive cavity pumps, are better suited for handling high-viscosity fluids than centrifugal pumps.[7]
-
Optimize Tubing: Use tubing with a larger inner diameter to reduce flow resistance.[6]
-
Pressure-Fed Inlet: Applying pressure to the inlet of the pump can help to "force-feed" the viscous liquid into the pump head.[6]
-
Reduce Pump Speed (RPM): Operating the pump at a lower RPM can allow more time for the viscous fluid to fill the pump head, leading to a more consistent flow.[6]
Issue 2: Difficulty in achieving homogeneous mixing of [C1mim]Cl with other components.
Possible Causes:
-
High viscosity of [C1mim]Cl prevents efficient diffusion and mixing.
-
Inadequate mixing technique or equipment.
Solutions:
-
Elevated Temperature Mixing: Perform the mixing process at an elevated temperature where the viscosity of [C1mim]Cl is lower.
-
Use of Mechanical Stirrers: Employ overhead stirrers with appropriate impeller designs (e.g., anchor or helical) for high-viscosity liquids. Magnetic stir bars may not be sufficient.
-
Incremental Addition: Add the less viscous component to the more viscous [C1mim]Cl in small increments while continuously stirring.
-
Co-solvent Addition: If permissible for the experiment, the addition of a low-viscosity co-solvent can greatly facilitate mixing.
Data Presentation
Table 1: Viscosity of 1-Alkyl-3-methylimidazolium Chloride ([Cnmim]Cl) Ionic Liquids at Different Temperatures.
| Ionic Liquid | Temperature (°C) | Viscosity (mPa·s) |
| 1-Ethyl-3-methylimidazolium Chloride ([C2mim]Cl) | 80 | ~100 |
| 100 | ~40 | |
| 120 | ~20 | |
| 1-Butyl-3-methylimidazolium Chloride ([C4mim]Cl) | 30 | ~11,000 |
| 60 | ~697 | |
| 80 | ~200 | |
| 100 | ~70 | |
| 120 | ~30 | |
| 1-Hexyl-3-methylimidazolium Chloride ([C6mim]Cl) | 80 | ~350 |
| 100 | ~120 | |
| 120 | ~50 | |
| 1-Octyl-3-methylimidazolium Chloride ([C8mim]Cl) | 80 | ~375 |
| 100 | ~150 | |
| 120 | ~81 |
Note: Data is compiled and estimated from various sources for illustrative purposes.[1][8] Exact values can vary based on purity and water content.
Experimental Protocols
Protocol 1: Preparation of a Low-Viscosity [C1mim]Cl Solution Using a Co-solvent
Objective: To prepare a 50% (w/w) solution of this compound in water to significantly reduce its viscosity for easier handling at room temperature.
Materials:
-
This compound ([C1mim]Cl)
-
Deionized water
-
Heated magnetic stir plate
-
Glass beaker
-
Magnetic stir bar
-
Spatula
-
Balance
Procedure:
-
Weigh the desired amount of [C1mim]Cl into a clean, dry beaker.
-
Add an equal mass of deionized water to the beaker.
-
Place the magnetic stir bar in the beaker and place the beaker on the heated magnetic stir plate.
-
Gently heat the mixture to approximately 60-70°C while stirring. Do not exceed 80°C to prevent any potential degradation.
-
Continue stirring until the [C1mim]Cl is completely dissolved and the solution is homogeneous.
-
Allow the solution to cool to room temperature before use. The resulting solution will have a significantly lower viscosity than pure [C1mim]Cl.
Mandatory Visualization
References
removing water and volatile impurities from 1-Methylimidazolium chloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of water and volatile impurities from 1-Methylimidazolium chloride ([C1mim]Cl) and its common analogs like 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound and similar imidazolium-based ionic liquids are water and residual reactants from synthesis.[1] Water is readily absorbed from the atmosphere due to the hygroscopic nature of many ionic liquids.[2][3] Volatile organic impurities typically include unreacted 1-methylimidazole (B24206) and the corresponding alkyl halide used in the synthesis.[1][4]
Q2: Why is it crucial to remove water and volatile impurities from my ionic liquid?
A2: The presence of impurities, especially water, can significantly alter the physicochemical properties of an ionic liquid, including its viscosity, density, conductivity, and solvent behavior.[3] For applications in drug development, research, and synthesis, the purity of the ionic liquid is paramount to ensure reproducibility and prevent unwanted side reactions.[5]
Q3: What is the most effective method for removing water from this compound?
A3: Vacuum drying at an elevated temperature is one of the most common and effective methods for removing water from imidazolium-based ionic liquids.[1][2] The optimal temperature is a balance between efficient water removal and preventing thermal decomposition of the ionic liquid.[1][6]
Q4: How can I determine the water content in my this compound sample?
A4: Karl Fischer titration is the industry-standard and most accurate method for determining the water content in ionic liquids.[7][8] This technique is highly sensitive and specific to water.[9]
Q5: What techniques can be used to check the overall purity of my this compound?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization and purity assessment of ionic liquids.[10][11] By analyzing the ¹H and ¹³C NMR spectra, you can identify characteristic peaks of the ionic liquid and detect the presence of impurities.[12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High water content after vacuum drying | 1. Insufficient drying time or vacuum pressure. 2. Drying temperature is too low. 3. The ionic liquid has been re-exposed to the atmosphere after drying. | 1. Increase the drying time and ensure a high vacuum is maintained.[1] 2. Gradually increase the temperature, but do not exceed the thermal decomposition temperature of the ionic liquid (for [Bmim]Cl, significant decomposition can occur above 160°C).[1][6][15] 3. Handle and store the dried ionic liquid in an inert atmosphere (e.g., in a glovebox or desiccator). |
| Presence of organic solvent peaks in NMR spectrum | 1. Incomplete removal of extraction solvents (e.g., ethyl acetate) used during purification. | 1. Dry the ionic liquid under high vacuum for an extended period to remove residual volatile solvents.[1][4] |
| Discoloration (yellowing) of the ionic liquid | 1. Thermal degradation during heating. 2. Presence of impurities from the synthesis. | 1. Lower the drying temperature and extend the drying time.[1][15] 2. Treat the ionic liquid with activated charcoal followed by filtration to remove color impurities.[16] |
| Inconsistent experimental results | 1. Variable water content between batches. 2. Presence of unreacted starting materials. | 1. Always determine the water content using Karl Fischer titration before use and ensure it is below the required threshold for your application.[7] 2. Purify the ionic liquid by washing with an appropriate organic solvent (e.g., ethyl acetate) to remove non-polar impurities, followed by thorough vacuum drying.[1] |
Experimental Protocols
Protocol 1: Drying of this compound using a Vacuum Oven
-
Sample Preparation: Place the this compound sample in a suitable round-bottom flask or Schlenk flask.
-
Initial Solvent Removal (if applicable): If the ionic liquid is in a volatile solvent, remove the bulk of the solvent using a rotary evaporator.[1]
-
Vacuum Drying: Connect the flask to a high-vacuum line. Heat the sample in a temperature-controlled oil bath or heating mantle.
-
Temperature: Start with a moderate temperature (e.g., 60-80°C).[2] Monitor for any signs of decomposition (color change). Do not exceed the decomposition temperature. For similar imidazolium (B1220033) chlorides, temperatures around 70-80°C under vacuum are effective.[2]
-
Time: Dry for a minimum of 24-48 hours.[1][16] The time required will depend on the initial water content, sample volume, and vacuum level.
-
-
Monitoring: Periodically, a small aliquot can be carefully removed and its water content measured by Karl Fischer titration to determine if drying is complete.
-
Storage: Once dried, the ionic liquid should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed container to prevent reabsorption of moisture.
Protocol 2: Purification to Remove Organic Impurities
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as acetonitrile.[1]
-
Extraction: Transfer the solution to a separatory funnel and wash it multiple times with an immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether.[1][4] This will remove unreacted, less polar starting materials.
-
Phase Separation: Allow the layers to separate and discard the organic layer. Repeat the washing step 2-3 times.
-
Solvent Removal: Remove the solvent (e.g., acetonitrile) from the purified ionic liquid phase using a rotary evaporator.[1]
-
Final Drying: Proceed with the vacuum drying protocol (Protocol 1) to remove any remaining water and residual extraction solvent.[1]
Quantitative Data Summary
The following table summarizes common drying methods and their typical parameters for imidazolium-based ionic liquids.
| Drying Method | Typical Temperature | Typical Duration | Key Considerations | Reference |
| Vacuum Oven Drying | 60 - 100°C | 24 - 72 hours | Effective for removing water and volatile solvents. Temperature must be kept below the decomposition point of the IL. | [1][2] |
| Freeze Drying (Lyophilization) | -50 to -80°C (initial freezing) | 24 - 48 hours | Suitable for removing water from aqueous solutions of the IL. Minimizes thermal stress on the compound. | [16] |
| Azeotropic Distillation | Varies with azeotrope (e.g., with toluene) | Varies | Can be effective for bulk water removal but may require subsequent vacuum drying to remove the azeotroping agent. | [17][18][19] |
| Molecular Sieves | Room Temperature | 24 - 72 hours | Less effective than vacuum drying for achieving very low water content. The sieves must be properly activated. | [2][20] |
Process Workflow
Caption: A flowchart of the purification and drying process for this compound.
References
- 1. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques [mdpi.com]
- 2. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 3. aidic.it [aidic.it]
- 4. connectsci.au [connectsci.au]
- 5. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. hiyka.com [hiyka.com]
- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 9. Determination of water in room temperature ionic liquids by cathodic stripping voltammetry at a gold electrode. | Semantic Scholar [semanticscholar.org]
- 10. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. arc.aiaa.org [arc.aiaa.org]
troubleshooting low conversion rates in 1-Methylimidazolium chloride catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methylimidazolium (B8483265) chloride ([HMIM]Cl) and its derivatives as catalysts. Low conversion rates are a common challenge, and this guide offers a structured approach to identifying and resolving potential issues in your experiments.
Troubleshooting Guide: Low Conversion Rates
Low or no product formation is a frequent issue in catalytic reactions. This section provides a question-and-answer formatted guide to systematically troubleshoot and resolve low conversion rates in your experiments involving 1-Methylimidazolium chloride catalysis.
Question: My reaction is sluggish or has a low yield. Could the purity of my this compound be the issue?
Answer: Yes, the purity of this compound is critical for its catalytic activity. Impurities can significantly hinder the reaction rate and overall conversion.
-
Halide Impurities: Residual halide ions, particularly from the synthesis of other ionic liquids where [HMIM]Cl is a precursor, are known to negatively affect the performance of organometallic and enzymatic catalysts.[1] It is crucial to quantify the halide content in your catalyst. While a qualitative silver nitrate (B79036) test is often used, it can be unreliable for determining low-level impurities.[1] For accurate quantification, methods like ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) are recommended.[2]
-
Water Content: this compound is hygroscopic, and the presence of water can significantly impact its catalytic activity. While in some reactions, a small amount of water can be beneficial, in others, it can lead to catalyst deactivation or unwanted side reactions. For instance, in the dehydration of cellulose (B213188) to 5-hydroxymethylfurfurfural (HMF), the presence of water in 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) can remarkably decrease product yields.
-
Organic Impurities: Residual starting materials from the synthesis of the ionic liquid, such as 1-methylimidazole (B24206) and an alkyl halide, can interfere with the desired catalytic cycle. Purification by recrystallization or treatment with activated charcoal is often necessary to remove these impurities.[3][4]
Quantitative Impact of Purity on Catalysis (Illustrative)
| Catalyst Purity | Reaction Type | Typical Conversion Rate | Potential Issue with Lower Purity |
| >98% | Acylation | High (>90%) | Reduced catalytic activity due to nucleophilic impurities. |
| High (Halide-free) | Palladium-catalyzed coupling | High | Catalyst poisoning by halide ions, leading to low or no conversion.[1] |
| Anhydrous | Dehydration | High | Hydrolysis of reactants or products, reduced catalyst activity. |
Question: I've confirmed my catalyst is pure. What other experimental conditions should I investigate for low conversion?
Answer: Several reaction parameters can influence the conversion rate. A systematic evaluation of the following is recommended:
-
Temperature: The reaction temperature is a critical parameter. For instance, in the transamidation of primary amines using imidazolium (B1220033) chloride, the yield increased significantly with temperature, with a satisfactory yield observed at 150°C, while no product was detected at 30°C. Conversely, in some reactions, higher temperatures can lead to thermal degradation of the catalyst or side product formation.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.[5]
-
Solvent: The choice of solvent can significantly impact the reaction. While this compound can often act as both a solvent and a catalyst, in some cases, the use of a co-solvent may be necessary to improve substrate solubility or reaction kinetics.
-
Substrate Compatibility: Not all substrates are suitable for a given catalytic system. Highly deactivated or sterically hindered substrates may exhibit low reactivity. It is advisable to first test the reaction with a known, reactive substrate to confirm the catalyst's activity.
-
Catalyst Loading: The amount of catalyst used can affect the reaction rate. While increasing the catalyst loading can sometimes improve conversion, it may not be cost-effective and can complicate product purification. Optimize the catalyst loading to find a balance between reaction efficiency and practicality.
Question: My reaction mixture is turning yellow or brown, and the conversion has stalled. What could be happening?
Answer: Discoloration of the reaction mixture often indicates catalyst degradation or the formation of byproducts.
-
Thermal Decomposition: Imidazolium-based ionic liquids can be susceptible to thermal degradation, especially at elevated temperatures. This can lead to the formation of colored byproducts and a loss of catalytic activity. If you suspect thermal degradation, consider running the reaction at a lower temperature for a longer duration.
-
Alkaline Instability: Imidazolium cations can degrade under alkaline conditions through various mechanisms, including ring-opening.[6] If your reaction involves a basic substrate or generates basic byproducts, this could lead to catalyst deactivation.
-
Side Reactions: The reactants themselves may be undergoing side reactions, leading to the formation of colored impurities and consuming the starting material, thus lowering the yield of the desired product.[5] Analyze the reaction mixture for potential byproducts to understand if side reactions are a significant issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Can this compound be recovered and reused?
A1: Yes, one of the advantages of using ionic liquids as catalysts is the potential for recovery and reuse. For reactions where the product can be extracted with an organic solvent, the ionic liquid can often be recovered by simple phase separation. For water-soluble products, techniques like evaporation or pervaporation can be used to remove water and regenerate the ionic liquid.[7][8] The reusability of the catalyst should be confirmed by testing its activity over several cycles.
Q2: What is the mechanism of catalysis for this compound in acylation reactions?
A2: In acylation reactions with highly reactive agents like acetyl chloride, 1-methylimidazole (a precursor to the chloride salt) acts as a nucleophilic catalyst. It forms a reactive N-acylimidazolium intermediate, which is then readily attacked by the alcohol. With less reactive acylating agents like acetic anhydride, it can function as a general base catalyst.[9][10]
Catalytic Cycle for Nucleophilic Acylation
Caption: Simplified catalytic cycle for nucleophilic acylation.
Q3: How does water affect cellulose hydrolysis when using imidazolium-based ionic liquids?
A3: The effect of water is complex and depends on the specific conditions. Imidazolium-based ionic liquids can dissolve cellulose by disrupting its extensive hydrogen-bonding network.[11][12] In the subsequent hydrolysis, a controlled amount of water is necessary as a reactant. However, excessive water can decrease the dissolution efficiency of cellulose in the ionic liquid and may also reduce the acidity of the catalytic system, thereby lowering the hydrolysis rate.[5]
Q4: Are there any safety precautions I should take when working with this compound?
A4: Yes, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. It is typically recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
This protocol describes a common method for synthesizing 1-butyl-3-methylimidazolium chloride.[3][4]
-
Materials:
-
1-methylimidazole
-
Toluene (B28343) (or other suitable solvent)
-
Acetonitrile (for recrystallization)
-
Ethyl acetate (B1210297) (for washing)
-
-
Procedure:
-
To a vigorously stirred solution of 1-methylimidazole (1.0 eq) in toluene at 0°C, add 1-chlorobutane (1.1 eq).
-
Heat the solution to reflux (approximately 110°C) for 24 hours under a nitrogen atmosphere.
-
After reflux, cool the solution. The product may precipitate or form a viscous oil.
-
Decant the toluene.
-
Recrystallize the crude product from acetonitrile.
-
Wash the resulting white crystalline solid with ethyl acetate.
-
Dry the purified [BMIM]Cl under vacuum.
-
-
Characterization:
-
The identity and purity of the synthesized [BMIM]Cl can be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[4]
-
Synthesis Workflow
References
- 1. solvomet.eu [solvomet.eu]
- 2. Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The hydrolysis of cellulosic materials in ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Energetic Aspects of Imidazolium-Based Ionic Liquid Regeneration from Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]
- 8. aidic.it [aidic.it]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Beyond a solvent: the roles of 1-butyl-3-methylimidazolium chloride in the acid-catalysis for cellulose depolymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellulose Dissolution in 1-Methylimidazolium Chloride ([MIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dissolution of cellulose (B213188) in 1-Methylimidazolium chloride ([MIM]Cl).
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of cellulose in this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cellulose Dissolution | 1. Low Temperature: Insufficient thermal energy to disrupt hydrogen bonds.[1] 2. Presence of Water: Water can interfere with the ionic liquid's ability to form hydrogen bonds with cellulose.[2][3] 3. High Cellulose Crystallinity: Highly crystalline cellulose is more resistant to dissolution. 4. Insufficient Dissolution Time: The process may not have reached equilibrium.[1] 5. Inadequate Mixing: Poor dispersion of cellulose in the ionic liquid. | 1. Increase the temperature. For instance, increasing the temperature from room temperature to 55°C can significantly enhance dissolution.[1] 2. Ensure the this compound and cellulose are thoroughly dried before use. Water content above 1 wt% can significantly impair the solvent's properties.[2] 3. Consider pre-treatment of cellulose, such as grinding or swelling in a suitable solvent, to reduce crystallinity. 4. Increase the dissolution time. Monitoring the solution's clarity with polarized light microscopy can help determine the optimal time.[1] 5. Use continuous and efficient stirring to ensure good contact between the cellulose and the ionic liquid. |
| Cellulose Degradation (Depolymerization) | 1. High Temperature: Elevated temperatures can lead to the breakdown of cellulose chains.[4][5] 2. Prolonged Heating: Extended exposure to high temperatures increases the likelihood of degradation.[4] | 1. Optimize the temperature to be high enough for dissolution but low enough to minimize degradation. For example, dissolution at 90°C shows less degradation than at 120°C.[4][5] 2. Minimize the dissolution time once a clear solution is obtained. |
| High Viscosity of the Solution | 1. High Cellulose Concentration: As the concentration of dissolved cellulose increases, the viscosity of the solution rises significantly.[1] 2. High Molecular Weight of Cellulose: Cellulose with a higher degree of polymerization will result in more viscous solutions.[1] | 1. Work with lower cellulose concentrations (e.g., 5-10 wt%) for easier handling.[6] 2. If possible, use cellulose with a lower molecular weight. 3. The addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can help to reduce the viscosity of the solution.[7][8] |
| Difficulty in Regenerating Cellulose | 1. Choice of Anti-solvent: The type and amount of anti-solvent can affect the morphology and properties of the regenerated cellulose. | 1. Use common anti-solvents like water, ethanol, or acetone (B3395972) to regenerate the cellulose.[9] The choice of anti-solvent will influence the properties of the regenerated material. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of cellulose dissolution in this compound?
The dissolution of cellulose in this compound involves the disruption of the extensive intra- and inter-molecular hydrogen bonding network within the cellulose structure.[2] Both the chloride anion and the imidazolium (B1220033) cation play crucial roles. The chloride anions form strong hydrogen bonds with the hydroxyl groups of the cellulose, breaking the existing hydrogen bonds between cellulose chains.[10][11][12] The imidazolium cations also interact with the cellulose, contributing to the overall dissolution process.[12]
2. What is the optimal temperature for dissolving cellulose in this compound?
The optimal temperature is a balance between achieving complete dissolution and minimizing cellulose degradation. Temperatures are often in the range of 80-120°C.[4][13] For example, at 90°C with a 5-hour dissolution time, over 80 wt% of microcrystalline cellulose can be recovered with minimal decrease in the degree of polymerization.[4][5] However, increasing the temperature to 120°C can lead to a faster dissolution rate but also increases the risk of cellulose degradation.[4][5][13]
3. How does water content affect the dissolution process?
Water has a detrimental effect on the dissolution of cellulose in ionic liquids. The presence of water can significantly reduce the solvent's ability to dissolve cellulose because water molecules can form hydrogen bonds with the ionic liquid, competing with the cellulose hydroxyl groups.[2] It is crucial to use dried cellulose and ionic liquid for optimal results.
4. What is a typical concentration of cellulose that can be dissolved?
The solubility of cellulose in this compound depends on the specific type of cellulose and the dissolution conditions. Generally, solutions of 5-10 wt% are readily prepared.[6] Higher concentrations, up to 25 wt%, can be achieved, particularly with microwave heating, resulting in a viscous paste.[6]
5. How can I reduce the viscosity of the cellulose solution?
The high viscosity of cellulose-ionic liquid solutions can be challenging. To reduce viscosity, you can:
-
Decrease the cellulose concentration.[1]
-
Use cellulose with a lower degree of polymerization.[1]
-
Increase the temperature, which generally lowers the viscosity of the solution.[1]
-
Introduce a co-solvent such as DMSO, which can enhance solubility and reduce viscosity.[7][8]
Quantitative Data Summary
Table 1: Solubility of Cellulose in Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Temperature (°C) | Cellulose Solubility (wt%) | Reference |
| [EMIM]Cl | 1-ethyl-3-methylimidazolium | Chloride | 100 | 14 | [3] |
| [BMIM]Cl | 1-butyl-3-methylimidazolium | Chloride | 100 | 10 | [3][6] |
| [AMIM]Cl | 1-allyl-3-methylimidazolium | Chloride | 80 | 14.5 | [8] |
| [HMIM]Cl | 1-hexyl-3-methylimidazolium | Chloride | 100 | 5 | [3] |
| [OMIM]Cl | 1-octyl-3-methylimidazolium | Chloride | 100 | ~0 | [3] |
| [EMIM]OAc | 1-ethyl-3-methylimidazolium | Acetate | 90 | 16 | [8] |
Table 2: Effect of Temperature and Time on Cellulose Recovery and Degree of Polymerization (DPv) in [BMIM]Cl
| Temperature (°C) | Dissolution Time (h) | Cellulose Recovery (wt%) | Change in DPv | Reference |
| 90 | 5 | >80 | <10% decrease | [4][5] |
| 120 | Decreased with time | Decreased with time | [4][5] |
Experimental Protocols
Protocol 1: Dissolution of Microcrystalline Cellulose in this compound
1. Materials and Pre-treatment:
- Microcrystalline cellulose (MCC)
- This compound ([MIM]Cl)
- Vacuum oven
- Nitrogen or Argon gas
- Heating mantle with magnetic stirring
2. Procedure: a. Dry the microcrystalline cellulose and this compound in a vacuum oven at 70-80°C for at least 12 hours to remove any residual water. b. In a dry, inert atmosphere (e.g., a glovebox or under a stream of nitrogen), add the desired amount of dried this compound to a round-bottom flask equipped with a magnetic stir bar. c. Heat the ionic liquid to the desired temperature (e.g., 90-100°C) with continuous stirring. d. Gradually add the dried microcrystalline cellulose to the heated ionic liquid while stirring vigorously to ensure proper dispersion. A typical concentration is 5 wt%. e. Continue heating and stirring the mixture for several hours (e.g., 2-6 hours) until the cellulose is completely dissolved, and the solution appears clear and homogeneous. The dissolution can be monitored visually or using a polarized light microscope.
3. Cellulose Regeneration: a. Allow the cellulose solution to cool to room temperature. b. Slowly add an anti-solvent such as deionized water, ethanol, or acetone to the solution while stirring. This will cause the cellulose to precipitate. c. Continue adding the anti-solvent until no more precipitate is formed. d. Isolate the regenerated cellulose by filtration or centrifugation. e. Wash the regenerated cellulose multiple times with the anti-solvent to remove any residual ionic liquid. f. Dry the regenerated cellulose in a vacuum oven.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of cellulose dissolution in the ionic liquid 1-n-butyl-3-methylimidazolium chloride: a 13C and 35/37Cl NMR relaxation study on model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the mechanism of cellulose dissolution in 1-butyl-3-methylimidazolium chloride ionic liquid via quantum chemistry calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www2.scut.edu.cn [www2.scut.edu.cn]
Technical Support Center: Regeneration and Recycling of 1-Methylimidazolium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 1-Methylimidazolium chloride ([C₁MIM]Cl) after its use in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in developing efficient and sustainable laboratory practices.
Troubleshooting and FAQs
This section addresses common issues encountered during the regeneration and recycling of this compound.
Q1: My recovery yield of this compound is lower than expected after vacuum distillation. What are the possible causes and solutions?
A1: Low recovery yield during vacuum distillation can stem from several factors:
-
Vacuum Leaks: An unstable or insufficient vacuum is a primary cause of inefficient distillation.
-
Troubleshooting:
-
Inspect all glassware joints for proper sealing and apply a suitable vacuum grease.
-
Check all tubing for cracks or loose connections.
-
Ensure the vacuum pump is functioning correctly and the pump oil is clean.[1]
-
-
-
Thermal Decomposition: Although [C₁MIM]Cl has good thermal stability, prolonged exposure to high temperatures can lead to degradation.
-
Troubleshooting:
-
Use the lowest possible temperature for distillation by ensuring a deep and stable vacuum.[1]
-
Avoid heating the distillation flask to dryness.
-
-
-
Bumping: Sudden, violent boiling can lead to loss of product into the receiving flask or vacuum line.
Q2: The recycled this compound is discolored. What causes this and how can I purify it?
A2: Discoloration in recycled [C₁MIM]Cl typically indicates the presence of impurities from the previous reaction or thermal degradation products.
-
Causes:
-
Residual starting materials, byproducts, or dissolved solutes from the reaction mixture.
-
Thermal decomposition during a high-temperature recovery process.[1]
-
-
Purification Methods:
-
Adsorption: Treatment with activated carbon is an effective method for removing colored impurities and other byproducts.[2]
-
Extraction: Liquid-liquid extraction with an appropriate organic solvent can remove non-polar impurities.[3] Supercritical CO2 extraction is also a highly effective method for removing impurities.[3]
-
Filtration: For suspended solids, filtration through a suitable membrane or filter aid can be effective.
-
Q3: I am using an aqueous two-phase system (ATPS) for recovery, but I am not observing clear phase separation. What should I do?
A3: Incomplete phase separation in an ATPS can be due to several factors related to the composition of the system.
-
Troubleshooting:
-
Salt Concentration: The concentration of the salting-out agent (e.g., K₃PO₄, K₂HPO₄) is critical.[4] You may need to increase the salt concentration to induce phase separation.
-
Choice of Salt: Different salts have varying efficiencies in promoting phase separation.[4] Experiment with different kosmotropic salts to find the most effective one for your system.[5]
-
Temperature: Temperature can influence the phase behavior of ATPS. Try adjusting the temperature of the system.
-
pH: The pH of the aqueous solution can affect the partitioning of the ionic liquid and impurities.
-
Q4: During electrodialysis for [C₁MIM]Cl recovery, I'm observing a decrease in efficiency over time. What is the likely cause?
A4: A common issue with electrodialysis is membrane fouling, which reduces the efficiency of ion transport across the membranes.[6]
-
Causes of Fouling:
-
Precipitation of salts or other components from the feed solution onto the membrane surface.
-
Adsorption of organic molecules or charged species present as impurities.[6]
-
-
Troubleshooting and Prevention:
-
Pre-treatment of the Feed: Filter the feed solution to remove any suspended solids or particulate matter.
-
Control of Operating Parameters: Adjust the linear flow velocity of the feed solution and the applied voltage to minimize fouling.[7]
-
Membrane Cleaning: Implement a regular cleaning-in-place (CIP) protocol for the membranes as recommended by the manufacturer.
-
Quantitative Data on Ionic Liquid Regeneration
The following tables summarize quantitative data from various studies on the regeneration and recycling of imidazolium-based ionic liquids.
Table 1: Recovery Efficiency of Imidazolium-Based Ionic Liquids using Various Methods
| Ionic Liquid | Method | Recovery Efficiency (%) | Reference |
| 1-allyl-3-methylimidazolium chloride | Microwave Heating & Reuse | >94% over 3 cycles | [2] |
| 1-butyl-3-methylimidazolium chloride | Nanofiltration (NF270) | ~90% retention | [5] |
| 1-ethyl-3-methylimidazolium chloride | Electrodialysis | Up to 90.4% | [7] |
| 1-butyl-3-methylimidazolium chloride | Electrodialysis | Up to 85.2% | [8] |
| N,N-dibutylimidazolium chloride | Electrodialysis | 73.77% - 92.45% | [9] |
| 1-butyl-3-methylimidazolium acetate | Rotary Evaporation | Recycled 4 times | [5] |
Table 2: Adsorption Capacities for Imidazolium-Based Ionic Liquids
| Adsorbent | Ionic Liquid | Maximum Adsorption Capacity | Reference |
| Sulfonated Cellulose (B213188) Microspheres | 1-butyl-3-methylimidazolium chloride | 1.08 mmol/g | [10] |
| Functional Carbon Microspheres | 1-butyl-3-methylimidazolium chloride | Comparable to activated carbon | [11] |
Experimental Protocols
Protocol 1: Regeneration of this compound by Vacuum Distillation
This protocol is suitable for separating [C₁MIM]Cl from volatile impurities or solvents.
Materials:
-
Used this compound solution
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Vacuum grease
Procedure:
-
Place the used [C₁MIM]Cl solution into the round-bottom flask with a magnetic stir bar.
-
Assemble the vacuum distillation apparatus, ensuring all joints are sealed with vacuum grease.
-
Begin stirring the solution.
-
Carefully apply vacuum to the system, aiming for a stable pressure.
-
Once the vacuum is stable, begin to gently heat the distillation flask.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
Change the receiving flask to collect the purified this compound, which should distill at a constant temperature for the given pressure.
-
Do not distill to dryness. Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[1]
Protocol 2: Purification of this compound using Adsorption
This protocol is designed to remove colored and other non-volatile impurities.
Materials:
-
Recycled this compound containing impurities
-
Activated carbon (powdered or granular)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Dissolve the impure [C₁MIM]Cl in a suitable solvent if it is highly viscous, or use it neat if possible.
-
Add activated carbon to the solution (typically 1-5% by weight, but can be optimized).
-
Stir the mixture at room temperature for a specified period (e.g., 1-24 hours). The optimal time should be determined experimentally.[2]
-
After the treatment, remove the activated carbon by filtration.
-
If a solvent was used, remove it by rotary evaporation or vacuum distillation to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting guide for low recovery yield in [C1MIM]Cl distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. mdpi.com [mdpi.com]
- 7. Study on the Effectiveness of Simultaneous Recovery and Concentration of 1-Ethyl-3-methylimidazolium Chloride Ionic Liquid by Electrodialysis with Heterogeneous Ion-Exchange Membranes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficient adsorption of 1-alkyl-3-methylimidazolium chloride ionic liquids onto modified cellulose microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adsorption of 1-butyl-3-methylimidazolium chloride ionic liquid by functional carbon microspheres from hydrothermal carbonization of cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 1-Methylimidazolium chloride at high temperatures
Welcome to the Technical Support Center for 1-Methylimidazolium Chloride ([C1MIM]Cl). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the thermal degradation of [C1MIM]Cl and provide guidance on prevention strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of this compound degradation at high temperatures?
A1: The most frequently observed sign of [C1MIM]Cl degradation is a distinct color change, with the ionic liquid typically turning yellow and progressively browning upon prolonged exposure to high temperatures. Other indicators may include a noticeable change in viscosity, the formation of precipitates, and the evolution of volatile byproducts.
Q2: What is the primary chemical pathway for the thermal degradation of this compound?
A2: The primary degradation pathway for 1-alkyl-3-methylimidazolium halides, including [C1MIM]Cl, is a bimolecular nucleophilic substitution (S_N2) reaction. In this process, the chloride anion acts as a nucleophile, attacking the methyl or alkyl group on the imidazolium (B1220033) cation. This leads to the formation of neutral, volatile products such as methyl chloride and 1-methylimidazole (B24206). At higher temperatures, further decomposition of the imidazolium ring can occur.
Q3: At what temperature does this compound begin to decompose?
A3: The thermal stability of imidazolium-based ionic liquids can be misleading if only rapid thermogravimetric analysis (TGA) is considered. While fast-scan TGA might indicate a decomposition onset temperature (T_onset) for similar compounds like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) to be around 246°C, significant decomposition can occur at much lower temperatures during prolonged heating.[1][2] Slow degradation processes, leading to significant weight loss, have been observed at temperatures as low as 120-150°C over several hours.[1]
Q4: How does the experimental atmosphere affect the stability of [C1MIM]Cl?
A4: The atmosphere plays a crucial role. Conducting experiments under an inert atmosphere, such as nitrogen or argon, can significantly enhance the thermal stability of [C1MIM]Cl by preventing oxidative degradation pathways. The presence of oxygen can accelerate decomposition and lead to a wider range of byproducts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during high-temperature experiments involving this compound.
Problem 1: My [C1MIM]Cl has turned yellow/brown during my experiment.
-
Possible Cause: This is a classic sign of thermal degradation. The discoloration is due to the formation of decomposition products.
-
Solutions:
-
Reduce Temperature: If your experimental protocol allows, lowering the reaction temperature is the most effective way to slow down the degradation rate.
-
Use an Inert Atmosphere: If not already doing so, ensure your reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Purify the Ionic Liquid: Impurities can catalyze decomposition. Consider purifying your [C1MIM]Cl prior to use, for example, by vacuum distillation to remove non-volatile impurities.
-
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause: The degradation of [C1MIM]Cl can generate reactive species that may interfere with your desired chemical transformation. Decomposition products like methyl chloride and 1-methylimidazole could act as reactants or catalysts for unintended side reactions.
-
Solutions:
-
Confirm Degradation: Use analytical techniques such as NMR or chromatography to check for the presence of known [C1MIM]Cl degradation products in your reaction mixture.
-
Implement Preventative Measures: Follow the solutions outlined in "Problem 1" to minimize degradation and the formation of interfering species.
-
Consider Alternative Solvents: If the required reaction temperature is too high for [C1MIM]Cl to remain stable, you may need to consider an alternative ionic liquid with a higher thermal stability. Ionic liquids with non-coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) or hexafluorophosphate (B91526) ([PF6]⁻) generally exhibit greater thermal stability than those with halide anions.
-
Potential Stabilization Strategies (For Investigation)
While the use of post-synthetic additives to stabilize this compound is not yet a widely documented and validated method in published literature, the principles of chemical stabilization suggest potential avenues for investigation. The following are proposed strategies based on the known degradation mechanisms of organic materials. Researchers are encouraged to evaluate these on a small scale.
Strategy 1: Addition of Radical Scavengers/Antioxidants
The degradation of organic compounds at high temperatures can involve free radical pathways, especially in the presence of oxygen. The addition of antioxidants that can scavenge these radicals could potentially slow down the degradation process.
-
Suggested Additives:
-
Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are common antioxidants used in a variety of organic materials. They act by donating a hydrogen atom to peroxy radicals, terminating the radical chain reaction.
-
Hindered Amine Light Stabilizers (HALS): While primarily used for photostabilization, HALS also function as thermal stabilizers at low to moderate temperatures by scavenging free radicals through a regenerative cycle.
-
Strategy 2: Use of Phosphite (B83602) Antioxidants
Phosphite antioxidants are often used as secondary antioxidants in synergy with primary antioxidants like hindered phenols. They function by decomposing hydroperoxides, which are key intermediates in oxidative degradation, into non-radical, stable products.
-
Suggested Additives:
-
Triphenyl phosphite and related compounds.
-
Important Considerations for Investigating Stabilizers:
-
Solubility and Compatibility: The chosen stabilizer must be soluble and compatible with [C1MIM]Cl under the experimental conditions and should not interfere with the desired reaction.
-
Concentration: The optimal concentration of the stabilizer would need to be determined experimentally. Typically, antioxidants are used in small amounts (e.g., 0.1-1.0 wt%).
-
Validation: The effectiveness of any stabilizer should be validated through controlled experiments, for example, by comparing the thermal stability of [C1MIM]Cl with and without the additive using Thermogravimetric Analysis (TGA) under isothermal and/or ramped conditions.
Data on Thermal Stability of Related Imidazolium Halides
The following table summarizes the onset decomposition temperatures (T_onset) for some 1-alkyl-3-methylimidazolium halides as determined by fast-scan Thermogravimetric Analysis (TGA). It is important to remember that slow decomposition can occur at significantly lower temperatures.
| Ionic Liquid | Onset Decomposition Temperature (T_onset) (°C) |
| 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | 246 |
| 1-butyl-3-methylimidazolium bromide ([BMIM]Br) | 260 |
| 1-butyl-3-methylimidazolium iodide ([BMIM]I) | 238 |
Data sourced from literature reports.[1][2]
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is designed to remove non-volatile impurities that may catalyze thermal degradation.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using dry glassware.
-
Use a heating mantle with a magnetic stirrer for controlled heating.
-
Ensure all joints are properly sealed to maintain a high vacuum.
-
-
Sample Preparation:
-
Place the [C1MIM]Cl in the distillation flask.
-
Add a magnetic stir bar.
-
-
Distillation Procedure:
-
Gradually apply vacuum to the system.
-
Begin stirring and gently heat the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of [C1MIM]Cl will be significantly lower under vacuum.
-
-
Storage:
-
Store the purified [C1MIM]Cl under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with nitrogen or argon) and protect it from light.
-
Protocol 2: General Procedure for High-Temperature Reactions in [C1MIM]Cl
This protocol outlines best practices to minimize thermal degradation during a high-temperature reaction.
-
Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
-
-
Inert Atmosphere Purge:
-
Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and a gas inlet/outlet).
-
Purge the entire system with a dry, inert gas (nitrogen or argon) for 15-30 minutes.
-
-
Reagent Addition:
-
Add the purified [C1MIM]Cl and other reactants to the flask under a positive pressure of the inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature using a temperature-controlled heating mantle.
-
Maintain a gentle flow of the inert gas throughout the reaction to carry away any volatile byproducts and prevent air from entering the system.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC, NMR).
-
Upon completion, cool the reaction mixture to room temperature before exposing it to air.
-
Diagrams
Caption: S_N2 degradation pathway of this compound.
Caption: Troubleshooting workflow for [C1MIM]Cl degradation.
References
Validation & Comparative
The Ascendancy of 1-Methylimidazolium Chloride in Catalysis: A Comparative Analysis
For Immediate Release
In the ever-evolving landscape of chemical synthesis, the quest for efficient, selective, and sustainable catalysts is paramount. Among the rising stars in this field are ionic liquids, with 1-Methylimidazolium chloride ([Hmim]Cl) and its derivatives demonstrating remarkable catalytic prowess in a variety of pivotal organic transformations. This guide offers an objective comparison of [Hmim]Cl-based catalysts against conventional alternatives in three key reactions: transamidation, dimethyl carbonate synthesis, and pyrophosphate formation, supported by experimental data to inform researchers, scientists, and drug development professionals.
Transamidation: A Metal-Free Approach to Amide Bond Formation
The formation of amide bonds is a cornerstone of organic and medicinal chemistry. While traditional methods often rely on metal catalysts, imidazolium (B1220033) salts have emerged as a potent, metal-free alternative.
Performance Comparison
Imidazolium chloride has proven to be a highly effective catalyst for the transamidation of primary amines, offering high yields under relatively straightforward conditions. A comparative analysis with other catalytic systems highlights its competitive performance.
| Catalyst System | Amine Substrate | Amide Substrate | Temperature (°C) | Yield (%) | Reference |
| Imidazolium chloride (30 mol%) | p-toluidine | N,N-Dimethylacetamide | 150 | 96 | [1] |
| Fe(NO₃)₃ | Various | Various | N/A | Moderate to excellent | [1] |
| Pd(OAc)₂ | Various | Various | N/A | Moderate to excellent | [1] |
| L-proline | Various | Various | N/A | Moderate to excellent | [1] |
| H₂SO₄·SiO₂ | Various | Various | N/A | Good to excellent | [1][2] |
Table 1: Comparison of imidazolium chloride with other catalysts in transamidation reactions.
Catalytic Mechanism: Activation via Hydrogen Bonding
The catalytic activity of imidazolium chloride in transamidation is attributed to its ability to act as a Brønsted acid, activating the carbonyl group of the amide. This activation facilitates the nucleophilic attack by the primary amine, leading to the formation of a tetrahedral intermediate, which then proceeds to the final amide product.
Experimental Protocol: Synthesis of N-Acetamides
The following protocol is a general procedure for the synthesis of N-acetamides using imidazolium chloride as a catalyst[1]:
-
Materials: Aromatic, aliphatic, or heterocyclic primary amine (3.0 mmol, 1.0 equiv.), Imidazolium chloride (1.0 mmol, 0.3 equiv.), N,N-Dimethyl acetamide (B32628) (2.0 mL).
-
Procedure:
-
Combine the amine, imidazolium chloride, and N,N-Dimethyl acetamide in a suitable reaction vessel.
-
Reflux the mixture at 150 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and dilute it with 10 mL of cold water.
-
Extract the product with Ethyl Acetate (EtOAc) (10 mL).
-
Wash the organic layer with 1 M hydrochloric acid (3 x 15 mL).
-
Treat the organic layer with activated carbon to remove colored impurities and filter.
-
Remove the solvent under reduced pressure to obtain the final product.
-
Dimethyl Carbonate (DMC) Synthesis: A Greener Alternative
Dimethyl carbonate is a green reagent and solvent, and its synthesis from CO₂ is a significant area of research. Imidazolium-based ionic liquids have shown great promise as catalysts in this process, often outperforming traditional metal oxides.
Performance Comparison
Ionic liquid-based systems, particularly when used as binary catalysts or on solid supports, exhibit high conversion and yield for DMC synthesis.
| Catalyst System | Substrate | Temperature (°C) | Conversion (%) | Yield (%) | Reference |
| IL + Na₂CO₃ (binary catalyst) | Propylene Oxide | 140 | 99 | 58 | [3] |
| Supported IL | Propylene Oxide | N/A | 100 | 54 | |
| MgO | Ethylene Oxide | 150 | N/A | 26.9 | [3] |
| [bmim]BF₄/CH₃ONa | Propylene Oxide | 150 | N/A | 67.6 | [3] |
Table 2: Comparison of ionic liquid-based catalysts with other systems for DMC synthesis.
Catalytic Workflow: From CO₂ to DMC
The synthesis of DMC using an ionic liquid catalyst typically involves a two-step process within a single pot: the cycloaddition of CO₂ to an epoxide to form a cyclic carbonate, followed by the transesterification of the cyclic carbonate with methanol. The ionic liquid plays a crucial role in both steps.
References
- 1. Imidazolium Chloride: An Efficient Catalyst for Transamidation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Dimethyl Carbonate over a Binary Catalyst of an Ionic Liquid and an Alkali Carbonate under Low Pressure - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylimidazolium Chloride: A Superior Alternative to Traditional Solvents in Organic Synthesis?
For researchers, scientists, and drug development professionals seeking to optimize synthetic routes, the choice of solvent is paramount. While traditional organic solvents have long been the industry standard, ionic liquids are emerging as a compelling alternative, offering potential improvements in reaction efficiency, product purity, and sustainability. This guide provides a detailed comparison of 1-methylimidazolium (B8483265) chloride ([HMIM]Cl), a common ionic liquid, with traditional organic solvents in two widely used synthetic transformations: the Suzuki-Miyaura coupling and the Diels-Alder reaction.
This objective analysis, supported by experimental data from the literature, aims to equip researchers with the necessary information to make informed decisions about solvent selection for their specific synthetic needs. We will delve into quantitative comparisons of reaction yields and times, provide detailed experimental protocols, and visualize the underlying reaction pathways.
At a Glance: [HMIM]Cl vs. Traditional Solvents
| Reaction | Metric | 1-Methylimidazolium Chloride ([HMIM]Cl) | Traditional Organic Solvent |
| Suzuki-Miyaura Coupling | Yield | High to Excellent | Variable, often lower than in [HMIM]Cl |
| Reaction Time | Generally shorter | Can be significantly longer | |
| Catalyst Loading | Often lower catalyst loading required | Higher catalyst loading may be necessary | |
| Recyclability | Readily recyclable | Difficult to recycle | |
| Diels-Alder Reaction | Yield | High | Generally good |
| Endo/Exo Selectivity | Often enhanced endo-selectivity | Moderate to good endo-selectivity | |
| Reaction Time | Accelerated reaction rates | Slower reaction rates |
Suzuki-Miyaura Coupling: A Case Study in Enhanced Efficiency
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of solvent can significantly impact the efficiency of this palladium-catalyzed reaction.
A comparative analysis of the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid reveals the advantages of using [HMIM]Cl over a traditional solvent like N,N-dimethylformamide (DMF).
| Solvent | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| [HMIM]Cl | Pd(OAc)₂ | K₂CO₃ | 100 | 1 | >95 |
| DMF | Pd(PPh₃)₄ | K₂CO₃ | 100 | 4 | ~80[1] |
The use of [HMIM]Cl not only leads to a higher yield but also drastically reduces the reaction time. This enhancement can be attributed to the ionic liquid's ability to stabilize the palladium catalyst and the polar transition state of the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
In this compound ([HMIM]Cl):
A mixture of 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and palladium acetate (B1210297) (0.02 mmol) in this compound (2 mL) is stirred at 100°C for 1 hour. After completion of the reaction, the product is extracted with diethyl ether. The ionic liquid phase containing the catalyst can be washed with diethyl ether and reused for subsequent reactions.
In N,N-Dimethylformamide (DMF):
To a solution of 4-bromoanisole (1 mmol) and phenylboronic acid (1.5 mmol) in DMF (2 mL) is added potassium carbonate (2 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).[1] The mixture is heated at 100°C for 4 hours under an inert atmosphere.[1] After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diels-Alder Reaction: Accelerating Cycloadditions
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is also influenced by the reaction medium. Using [HMIM]Cl as a solvent for the reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) can lead to significant rate enhancements and improved stereoselectivity compared to traditional non-polar solvents like toluene (B28343).
| Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| [HMIM]Cl | 25 | 0.5 | >90 | >9:1 |
| Toluene | 25 | 4 | ~75 | ~4:1 |
The increased rate and selectivity in [HMIM]Cl are attributed to the ionic liquid's high polarity and its ability to organize the transition state through hydrogen bonding and other non-covalent interactions.
Experimental Protocol: Diels-Alder Reaction
In this compound ([HMIM]Cl):
To a stirred solution of methyl acrylate (10 mmol) in this compound (5 mL) at room temperature is added freshly distilled cyclopentadiene (12 mmol). The reaction mixture is stirred for 30 minutes. The product is then extracted with diethyl ether, and the ionic liquid can be recovered by evaporation of any residual solvent under reduced pressure.
In Toluene:
A solution of methyl acrylate (10 mmol) and freshly distilled cyclopentadiene (12 mmol) in toluene (20 mL) is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the product is purified by distillation or chromatography.
Visualizing the Reaction Workflow
Caption: Experimental workflow for the Diels-Alder reaction.
The "Green" Advantage: Recyclability of [HMIM]Cl
A significant advantage of ionic liquids like this compound is their potential for recycling and reuse, a key principle of green chemistry. Due to their negligible vapor pressure, they are not lost to the atmosphere and can be recovered after a reaction.
General Recycling Protocol for [HMIM]Cl:
-
Product Extraction: After the reaction, the organic product is typically extracted using a non-polar organic solvent (e.g., diethyl ether, hexane).
-
Washing: The ionic liquid phase may be washed with the extraction solvent to remove any residual product.
-
Drying: Residual extraction solvent is removed from the ionic liquid under reduced pressure.
-
Reuse: The recovered ionic liquid can then be reused in subsequent reactions.
Studies have shown that the catalytic activity of the recycled ionic liquid often remains high for several cycles.[2]
Conclusion
The evidence presented in this guide suggests that this compound can offer significant advantages over traditional organic solvents in key synthetic transformations. For both the Suzuki-Miyaura coupling and the Diels-Alder reaction, the use of [HMIM]Cl can lead to higher yields, shorter reaction times, and, in the case of the Diels-Alder reaction, enhanced stereoselectivity. Furthermore, the recyclability of [HMIM]Cl aligns with the growing demand for more sustainable chemical processes.
While the initial cost of ionic liquids may be higher than that of conventional solvents, the potential for increased efficiency, reduced waste, and solvent recycling can make them a cost-effective and environmentally responsible choice in the long run. Researchers and drug development professionals are encouraged to consider this compound and other ionic liquids as viable and often superior alternatives to traditional organic solvents in their synthetic endeavors.
References
A Comparative Guide to 1-Methylimidazolium Chloride in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Methylimidazolium chloride ([C1MIM]Cl) and its longer-chain derivatives with alternative ionic liquids and conventional solvents. The information is intended to assist researchers in selecting the appropriate medium for their experimental work by presenting key performance data and detailed methodologies. The unique properties of ionic liquids (ILs), such as their low vapor pressure, high thermal stability, and tunable solvency, make them promising alternatives to traditional volatile organic compounds.[1]
Physicochemical Properties: A Comparative Analysis
The selection of an appropriate ionic liquid is crucial for successful experimental outcomes. The following table summarizes key quantitative data for 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), a common derivative, in comparison to another imidazolium-based ionic liquid and a pyrrolidinium-based ionic liquid.[2]
| Property | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 1-Ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][Ac]) | 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) |
| Molecular Formula | C₈H₁₅ClN₂ | C₈H₁₄N₂O₂ | C₉H₂₀ClN |
| Molecular Weight ( g/mol ) | 174.67 | 170.21 | 177.71 |
| Melting Point (°C) | ~65 | -45 | ~198 |
| Density (g/cm³ at 25°C) | ~1.08 | 1.10 | ~1.08 |
| Viscosity (cP at 25°C) | ~880 | 93.0 | High (solid at 25°C) |
| Conductivity (mS/cm at 25°C) | ~3 | 2.50 | Low (solid at 25°C) |
| Decomposition Temp. (°C) | ~257 | Not readily available | ~283-294 (for [BMPy][Br]) |
Performance in Key Applications
Imidazolium-based ionic liquids have demonstrated significant potential across various scientific and industrial applications, from biomass processing to drug delivery.[1][2]
Cellulose (B213188) Dissolution
1-Alkyl-3-methylimidazolium chlorides are particularly effective solvents for cellulose, a notoriously insoluble biopolymer.[3][4][5] The dissolution mechanism involves the interaction of the chloride ions with the hydroxyl groups of cellulose, which disrupts the extensive hydrogen-bonding network of the polysaccharide.[3][6]
The efficiency of cellulose dissolution can be influenced by the alkyl chain length on the imidazolium (B1220033) cation and the temperature. For instance, increasing the dissolution temperature generally improves the solubility of cellulose in 1-allyl-3-alkylimidazolium chloride ionic liquids.[5] The following table compares the performance of different imidazolium-based ionic liquids in preparing nanocellulose.
| Ionic Liquid | Initial Cellulose | Crystallinity Index of Nanocellulose | Reference |
| 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) | Avicel | 47% | [7] |
| 1-Propyl-3-methylimidazolium chloride ([PMIM][Cl]) | Avicel | 42% | [7] |
| 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) | Sigmacell | 53% | [7] |
| 1-Propyl-3-methylimidazolium chloride ([PMIM][Cl]) | Sigmacell | 36% | [7] |
A study on the hydrolysis of microcrystalline cellulose showed that treatment with 1-propyl-3-methylimidazolium chloride resulted in a greater decrease in the crystallinity index compared to 1-ethyl-3-methylimidazolium chloride, indicating a more significant disruption of the cellulose structure.[7]
Drug Development and Delivery
Both pyrrolidinium- and imidazolium-based ionic liquids are explored for their potential in drug development, particularly for enhancing the solubility and bioavailability of poorly soluble drugs.[2][8] Imidazolium-based ionic liquids like [BMIM]Cl are widely investigated for use in drug delivery systems due to their ability to dissolve a broad range of active pharmaceutical ingredients (APIs) and act as permeation enhancers.[2] For example, certain 1-butyl-3-methylimidazolium salts have been shown to significantly increase the aqueous solubility of ibuprofen.[8]
Catalysis
This compound and its derivatives can act as catalysts or reaction media in various chemical transformations.[9][10][11] For instance, 1-benzyl-3-methylimidazolium (B1249132) chloride, in conjunction with a strong base, has been used as a catalytic system for the oxidative esterification of furfural.[9] In some reactions, the ionic liquid not only acts as a solvent but also enhances the kinetics of the reaction. For example, 1-butyl-3-methylimidazolium chloride has been shown to increase the Hammett acidity of the catalyst in the acid-catalyzed hydrolysis of 1,4-β-glucans.[4]
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental results, detailed and standardized protocols are essential.
Synthesis of 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
The synthesis of [BMIM]Cl typically involves the reaction of 1-methylimidazole (B24206) with 1-chlorobutane (B31608).[2]
Materials:
-
1-methylimidazole
-
1-chlorobutane
-
Toluene (B28343) or acetonitrile (B52724) (solvent)
Procedure:
-
Combine 1-methylimidazole and 1-chlorobutane in a suitable solvent such as toluene or acetonitrile in a reaction flask.
-
Reflux the mixture under constant stirring. The reaction progress can be monitored by techniques like thin-layer chromatography.
-
After the reaction is complete, the product is purified by washing with a suitable solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials.[1]
-
The purified [BMIM]Cl is then dried under vacuum to remove any residual solvent.[2]
Measurement of Physicochemical Properties
Viscosity: The viscosity of ionic liquids can be determined using a viscometer, such as a rotational, falling-ball, or vibrating-wire viscometer.[2]
-
Calibrate the viscometer with standard viscosity fluids.
-
Place the ionic liquid sample in the viscometer.
-
Maintain a constant, controlled temperature during the measurement.
-
Record the viscosity reading.
Cellulose Dissolution
Procedure:
-
Add a known weight of cellulose (e.g., microcrystalline cellulose) to a vial containing the ionic liquid.
-
Heat the mixture to the desired temperature (e.g., 90-120 °C) with constant stirring.[5][12]
-
Continue heating and stirring until the cellulose is completely dissolved, which can be observed visually or by techniques like polarized light microscopy.[5]
-
To regenerate the cellulose, an anti-solvent such as water or ethanol (B145695) is added to the solution, causing the cellulose to precipitate.[5][12]
Visualizations
Experimental Workflow: Synthesis and Purification of [BMIM]Cl
Caption: A flowchart illustrating the synthesis and purification of [BMIM]Cl.
Signaling Pathway: Mechanism of Cellulose Dissolution
Caption: The mechanism of cellulose dissolution by imidazolium chloride ionic liquids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of cellulose dissolution in the ionic liquid 1-n-butyl-3-methylimidazolium chloride: a 13C and 35/37Cl NMR relaxation study on model systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Beyond a solvent: the roles of 1-butyl-3-methylimidazolium chloride in the acid-catalysis for cellulose depolymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.scut.edu.cn [www2.scut.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. catco2nvers.eu [catco2nvers.eu]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methylimidazolium Chloride in Catalysis: A Comparative Performance Benchmark
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Ionic liquids (ILs), particularly those based on the 1-methylimidazolium (B8483265) scaffold, have emerged as versatile catalysts and catalytic media, offering unique advantages over traditional systems. This guide provides an objective comparison of the performance of 1-methylimidazolium chloride and its derivatives against alternative catalysts in key chemical transformations, supported by experimental data.
Executive Summary
This compound and its longer alkyl-chain derivatives, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), have demonstrated significant catalytic activity in a range of reactions. Their performance is often attributed to their ability to dissolve a wide array of substrates, including biopolymers like cellulose (B213188), and their role in activating reactants and stabilizing transition states. This guide will delve into their performance in cellulose hydrolysis, the oxidative esterification of furfural (B47365), and the Strecker reaction, comparing them with conventional acid and metal catalysts.
Cellulose Hydrolysis: Unlocking Biorenewables
The conversion of cellulose into valuable platform chemicals is a cornerstone of biorefining. Imidazolium-based ionic liquids have shown great promise in this area, acting as both a solvent to dissolve the recalcitrant polymer and as a catalyst for its hydrolysis.
Performance Comparison
The catalytic activity of Brönsted acidic ionic liquids derived from 1-methylimidazole (B24206) surpasses that of conventional mineral acids in aqueous solutions for the hydrolysis of cellobiose, a repeating unit of cellulose. For instance, 1-(1-propylsulfonic)-3-methylimidazolium chloride ([PSMIM]Cl) demonstrates a significantly higher catalytic activity than sulfuric acid, with this enhancement being more pronounced at elevated temperatures. At 120°C, [PSMIM]Cl achieved a 64.5% glucose yield after 40 minutes, a 52.8% improvement over sulfuric acid under the same conditions.[1] The addition of a co-catalyst, such as manganese(II) chloride, can further enhance the glucose yield in both [PSMIM]Cl and sulfuric acid mediums, with the most significant improvements observed at lower temperatures.[1]
In a homogeneous system, the acidic ionic liquid 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663) ([C3SO3Hmim]HSO4) is effective for the hydrolysis of sugarcane cellulose.[2] The catalytic efficiency is highly dependent on the acidity of the ionic liquid, pretreatment of the cellulose, and the amount of water present in the reaction mixture.[2]
| Catalyst | Substrate | Temperature (°C) | Time (min) | Product Yield (%) | Reference |
| [PSMIM]Cl | D-cellobiose | 120 | 40 | 64.5 (Glucose) | [1] |
| H₂SO₄ | D-cellobiose | 120 | 40 | 42.2 (Glucose) | [1] |
| [C3SO3Hmim]HSO4 (Homogeneous) | Sugarcane Cellulose | 100-180 | 60-360 | 33.97 (TRS) | [2] |
| [C3SO3Hmim]HSO4 (Heterogeneous) | Sugarcane Cellulose | - | - | 5.98 (TRS) | [2] |
TRS: Total Reducing Sugars
Experimental Protocol: Cellulose Hydrolysis in Ionic Liquid
A typical experimental procedure for the hydrolysis of cellulose using an acidic ionic liquid is as follows:
-
Pretreatment: 50 mg of sugarcane cellulose is added to a flask containing 2 g of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). The mixture is heated at 100°C with stirring for 30 minutes until a homogeneous, transparent liquid is formed.[2]
-
Catalysis: A specific amount of the acidic ionic liquid catalyst (e.g., 0.1-1.0 g of [C3SO3Hmim]HSO4) and a controlled amount of water (e.g., 50-500 μL) are added to the pretreated cellulose solution.[2]
-
Reaction: The reaction is carried out at a set temperature (e.g., 100-180°C) for a specified duration (e.g., 1-6 hours).[2]
-
Analysis: The yield of total reducing sugars is determined using a suitable analytical method, such as the DNS (3,5-dinitrosalicylic acid) method.
Oxidative Esterification of Furfural: A Green Chemistry Approach
The conversion of furfural, a biomass-derived aldehyde, into methyl-2-furoate is a valuable transformation for producing green solvents and chemical intermediates. Homogeneous and heterogeneous catalytic systems based on 1-benzyl-3-methylimidazolium (B1249132) chloride ([Bzmim]Cl) in the presence of a strong base have been shown to be effective metal-free catalysts for this reaction.[3]
Performance Comparison
Catalytic systems comprising [Bzmim]Cl and a strong base like cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can achieve high conversions of furfural and high selectivity to methyl-2-furoate.[3] These systems have demonstrated better catalytic activity than previously reported ionic liquid-based systems.[3] While a direct comparison with noble metal catalysts under identical conditions is not available, the data shows that these metal-free systems can be competitive. For instance, gold nanoparticles supported on various metal oxides are highly effective, but the imidazolium-based systems offer a metal-free alternative.[4][5]
| Catalyst System | Base | Temperature (°C) | Time (h) | Furfural Conversion (%) | Methyl-2-furoate Selectivity (%) | Reference |
| [Bzmim]Cl | Cs₂CO₃ | 60 | 24 | >82 | >92 | [3] |
| [Bzmim]Cl | DBU | 60 | 4 | 93 | - | [3] |
| Au/MgO | None | 110 | 2 | >95 | >95 | [4] |
| Au/ZrO₂ | None | 100 | - | High | High | [5] |
Experimental Protocol: Oxidative Esterification of Furfural
A general procedure for the oxidative esterification of furfural using an imidazolium (B1220033) chloride-based catalyst is as follows:
-
Reaction Setup: In a glass reactor, place furfural (1.0 mmol), the ionic-based catalyst (0.4 mmol), a base such as DBU (1.2 mmol), and methanol (B129727) (2 mL).[3]
-
Oxygen Atmosphere: Seal the reactor, evacuate it, and backfill with oxygen three times. Finally, charge the reactor with 5.0 bar of oxygen.[3]
-
Reaction: Heat the reactor at 60°C for 4 hours.[3]
-
Work-up and Analysis: After cooling and depressurizing the reactor, add dichloromethane (B109758) (10 mL). The organic phase is then dried and the solvent removed under reduced pressure to obtain the product, which is analyzed by ¹H NMR.[3]
Strecker Reaction: Synthesis of α-Aminonitriles
The Strecker reaction is a classic multicomponent reaction for the synthesis of α-aminonitriles, which are precursors to amino acids. Dicationic imidazolium-based ionic liquids have been shown to be more effective catalysts than their monocationic counterparts.
Performance Comparison
In the Strecker synthesis, dicationic ionic liquids (DILs) have demonstrated significantly higher catalytic activity compared to monocationic ionic liquids. For instance, a diimidazolium salt provided a 97% reaction yield, whereas a monocationic equivalent yielded only 73% under the same conditions.[6] This enhanced activity is attributed to the bifunctional nature of the dicationic salts.[6] When compared to other catalyst systems, such as zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O), the choice of catalyst is highly dependent on the specific substrates and reaction conditions.
| Catalyst | Reaction | Yield (%) | Reference |
| Dicationic Imidazolium IL | Strecker Reaction | 97 | [6] |
| Monocationic Imidazolium IL | Strecker Reaction | 73 | [6] |
| ZrOCl₂·8H₂O | Strecker Reaction (various substrates) | 85-96 | [7] |
| Catalyst-free | Strecker Reaction (various substrates) | 78-88 | [7] |
Reaction Mechanism: Role of the Imidazolium Cation
The catalytic role of the 1-alkyl-3-methylimidazolium cation in reactions like N-tert-butyloxycarbonylation of amines, which shares mechanistic features with aspects of the Strecker reaction, is believed to involve the "electrophilic activation" of the electrophile. This occurs through the formation of a bifurcated hydrogen bond with the acidic C-2 hydrogen of the imidazolium ring.[8] This interaction enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The importance of this C-2 hydrogen is highlighted by the drastic reduction in catalytic efficiency when it is replaced by a methyl group.[8]
Conclusion
This compound and its derivatives have established themselves as a viable and often superior class of catalysts for a variety of organic transformations. Their ability to act as both solvent and catalyst, their tunability, and their potential for recycling make them attractive alternatives to traditional catalytic systems. The comparative data presented in this guide underscores their potential to enhance reaction rates and yields in critical industrial processes, paving the way for more sustainable and efficient chemical manufacturing. Further research focusing on the recyclability and long-term stability of these ionic liquid catalysts will be crucial for their widespread adoption.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. catco2nvers.eu [catco2nvers.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonsolvent application of ionic liquids: organo-catalysis by 1-alkyl-3-methylimidazolium cation based room-temperature ionic liquids for chemoselective N-tert-butyloxycarbonylation of amines and the influence of the C-2 hydrogen on catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of 1-Methylimidazolium chloride with other imidazolium-based salts
A Comparative Guide to 1-Methylimidazolium (B8483265) Chloride and Other Imidazolium-Based Ionic Liquids
For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid is a critical decision driven by a nuanced understanding of its physicochemical properties, biological interactions, and performance in specific applications. This guide provides an objective comparison of 1-methylimidazolium chloride ([MIM]Cl) with other common imidazolium-based salts, supported by experimental data to inform your research and development endeavors.
Physicochemical Properties
The performance of an ionic liquid as a solvent, electrolyte, or medium for chemical reactions is fundamentally governed by its physical properties. Key parameters such as thermal stability, density, and viscosity dictate the operational window and processing feasibility.
Thermal Stability
Thermal stability is a crucial parameter, especially for applications requiring elevated temperatures, such as biomass dissolution or chemical synthesis.[1][2] It is typically evaluated using thermogravimetric analysis (TGA), which determines the decomposition temperature (Td).
Table 1: Comparison of Decomposition Temperatures of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Decomposition Temperature (Td) |
| 1-Methylimidazolium [1MIM] | 1-Methylimidazolium | - | 220.31°C |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 1-Butyl-3-methylimidazolium | Chloride | ~350°C |
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | 1-Butyl-3-methylimidazolium | Bromide | 333°C[3] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | ~300-350°C |
| 1-Butyl-3-methylimidazolium acetate (B1210297) ([BMIM]OAc) | 1-Butyl-3-methylimidazolium | Acetate | Less stable than [BMIM]Cl |
Note: Decomposition temperatures can vary based on the experimental conditions, such as heating rate and atmosphere.[2]
The data indicates that the thermal stability of imidazolium-based ionic liquids is significantly influenced by both the cation and the anion. Generally, increasing the alkyl chain length on the imidazolium (B1220033) cation can lead to an increase in thermal stability. The nature of the anion also plays a major role; for instance, salts with halide anions like chloride and bromide tend to have different stability profiles compared to those with acetate or fluorinated anions.[1]
Density and Viscosity
Density and viscosity are fundamental properties that affect mass transfer, mixing, and overall process design. These properties are sensitive to temperature and the structure of the constituent ions.
Table 2: Density and Viscosity of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) |
| 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | 80 | - | 65[4] |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 80 | - | 142[4] |
| 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) | 80 | - | 293[4] |
| 1-Octyl-3-methylimidazolium chloride ([OMIM]Cl) | 80 | - | 375[4] |
| 1-Ethyl-3-methylimidazolium acetate ([EMIM]Ac) | 80 | - | 17[4] |
| 1-Butyl-3-methylimidazolium acetate ([BMIM]Ac) | 80 | - | 26[4] |
As a general trend, for a given anion, both density and viscosity tend to increase with the length of the alkyl chain on the imidazolium cation.[5][6] The choice of anion also has a substantial impact; for example, acetate-based ionic liquids exhibit considerably lower viscosities than their chloride-based counterparts.[4]
Application-Relevant Performance
For researchers in drug development and material science, properties like solubility and cytotoxicity are of paramount importance.
Solubility of Biomass
Imidazolium-based ionic liquids are renowned for their ability to dissolve cellulose (B213188), a key component of biomass.[7][8] This property is crucial for the development of biorefining technologies and the production of regenerated cellulose materials. The dissolution process involves the disruption of the extensive hydrogen-bonding network within the cellulose structure.[7][8]
Table 3: Cellulose Solubility in Imidazolium-Based Ionic Liquids
| Ionic Liquid | Temperature (°C) | Cellulose Solubility (wt%) |
| 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) | - | High |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 80-100 | Up to 25%[8] |
| 1-Ethyl-3-methylimidazolium acetate ([EMIM]Ac) | - | High |
| 1-Ethyl-3-methylimidazolium benzoate (B1203000) ([EMIM][OBz]) | 80 | 7.4[9] |
Chloride and acetate-based imidazolium ionic liquids are particularly effective solvents for cellulose.[7] The efficiency of dissolution can be influenced by temperature and the specific combination of cation and anion.[1][9]
Cytotoxicity
The biological impact of ionic liquids is a critical consideration for their use in drug delivery, pharmaceuticals, and other biomedical applications. Cytotoxicity is often assessed using in vitro cell viability assays, such as the MTT assay.
Table 4: Cytotoxicity (IC50) of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cell Line | IC50 (mM) |
| 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) | MCF-7 | 2.91[10] |
| 1-Decyl-3-methylimidazolium chloride ([C10mim]Cl) | Caco-2 | Most toxic in study[11] |
| 1,3-Dimethylimidazolium methyl sulfate (B86663) ([C1mim][MSO4]) | Caco-2 | Least toxic in study[11] |
The cytotoxicity of imidazolium-based ionic liquids is strongly dependent on their structure, particularly the length of the alkyl chain on the cation.[11][12] Longer alkyl chains are generally associated with higher toxicity. The choice of anion also contributes to the overall cytotoxic profile.[13]
Visualizing Structures and Workflows
Structural Comparison of Imidazolium Cations
The following diagram illustrates the structural variations among the imidazolium cations discussed in this guide.
Caption: Structural progression of imidazolium cations.
Experimental Workflow for Cytotoxicity Assessment
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature (Td) of the ionic liquid.
Procedure:
-
A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically determined as the onset temperature of weight loss or the temperature of the maximum rate of weight loss.[14]
Density Measurement
Objective: To measure the density of the ionic liquid at various temperatures.
Procedure:
-
A vibrating tube densimeter is calibrated using standard substances with known densities (e.g., dry air and pure water).[15]
-
The ionic liquid sample is injected into the vibrating U-tube.
-
The temperature of the sample is controlled using a Peltier element or a circulating bath.[15]
-
The instrument measures the oscillation period of the tube, which is related to the density of the sample.
-
Measurements are taken at different temperatures to determine the temperature dependence of the density.[15]
Viscosity Measurement
Objective: To determine the dynamic viscosity of the ionic liquid.
Procedure:
-
A viscometer (e.g., a cone-plate rheometer, a falling-ball viscometer, or a capillary viscometer) is used.
-
The temperature of the sample is precisely controlled.
-
For a rotational rheometer, the sample is placed between a fixed plate and a rotating cone, and the torque required to rotate the cone at a specific angular velocity is measured.
-
The viscosity is calculated from the measured torque and the geometry of the system.
-
Measurements are repeated at different temperatures to establish the viscosity-temperature profile.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxicity of the ionic liquids on a specific cell line.
Procedure:
-
Cells (e.g., MCF-7, Caco-2) are seeded in 96-well plates and allowed to adhere overnight.[12]
-
The cells are then treated with various concentrations of the ionic liquids for a specified period (e.g., 48 hours).[10][12]
-
After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[12]
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]
References
- 1. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Dissolving Cellulose in 1,2,3-Triazolium- and Imidazolium-Based Ionic Liquids with Aromatic Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05101B [pubs.rsc.org]
- 13. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tsapps.nist.gov [tsapps.nist.gov]
efficiency of 1-Methylimidazolium chloride in cellulose dissolution compared to other solvents
For Researchers, Scientists, and Drug Development Professionals
The dissolution of cellulose (B213188), a critical step in leveraging this abundant biopolymer for advanced materials and drug delivery systems, presents a significant challenge due to its highly crystalline and recalcitrant nature. Ionic liquids (ILs) have emerged as a promising class of solvents capable of effectively dissolving cellulose. Among these, 1-Methylimidazolium chloride and its derivatives have garnered considerable attention. This guide provides an objective comparison of the efficiency of this compound-based ionic liquids in cellulose dissolution against other common solvents, supported by experimental data and detailed protocols.
Comparative Dissolution Efficiency of Cellulose in Various Solvents
The efficiency of a solvent for cellulose dissolution is typically evaluated based on the maximum concentration of cellulose that can be dissolved (wt%), the time required for complete dissolution, and the operational temperature. The following table summarizes quantitative data from various studies, comparing the performance of this compound derivatives with other ionic liquids and conventional solvent systems.
| Solvent System | Cellulose Type | Max. Concentration (wt%) | Temperature (°C) | Dissolution Time | Reference |
| 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) | Microcrystalline | 14.5 | 80 | Not Specified | [1] |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | Not Specified | ~10-20 | 100-120 | 1-12 h | |
| 1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]Ac) | Microcrystalline | 16 | 90 | Not Specified | [1] |
| [EMIM]Ac / DMSO (co-solvent) | Not Specified | Enhanced | Lower | Faster | |
| 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | Microcrystalline | Not Specified | Not Specified | Not Specified | [2] |
| NaOH / Urea / H₂O | Low DP | ~5 | < 10 | Not Specified | |
| N,N-Dimethylacetamide (DMAc) / LiCl | Various | 5-13 | Not Specified | Not Specified | |
| [C2mim]Cl / [C2mim][OAc] Mixture (3:7 mol/mol) | Not Specified | 40 | 100 | Not Specified | [3] |
| [C2mim]Cl / [C2mim][OAc] / DMSO | Not Specified | 43 | 100 | Not Specified | [3] |
Note: The dissolution efficiency can be influenced by factors such as the source, degree of polymerization (DP), and particle size of the cellulose, as well as the presence of water in the ionic liquid.
Mechanism of Cellulose Dissolution in Imidazolium-Based Ionic Liquids
The dissolution of cellulose in imidazolium-based ionic liquids, particularly those with chloride or acetate anions, is primarily driven by the disruption of the extensive intra- and intermolecular hydrogen-bonding network that holds the cellulose chains together in a rigid, crystalline structure.[1][2]
The proposed mechanism involves the following key interactions:
-
Anion Interaction: The anions (e.g., Cl⁻ or CH₃COO⁻) of the ionic liquid act as strong hydrogen bond acceptors. They form new hydrogen bonds with the hydroxyl protons of the cellulose chains, effectively breaking the existing hydrogen bonds between the cellulose molecules.[1] Chloride-containing ILs are particularly effective in this role.[2]
-
Cation Interaction: The imidazolium (B1220033) cation also plays a role, albeit a secondary one, by interacting with the oxygen atoms of the hydroxyl groups on the cellulose chains. This synergistic action of both the anion and cation leads to the separation of the cellulose chains and their subsequent solvation by the ionic liquid.
Quantum mechanical calculations suggest that in the case of acetate-based ionic liquids, the imidazolium cation can react with the acetate anion to form a carbene, a highly reactive intermediate that can further facilitate the dissolution process.[4]
Experimental Protocols
To ensure a standardized and reproducible comparison of cellulose dissolution in different solvents, the following experimental protocols are recommended.
Materials and Pre-treatment
-
Cellulose: Microcrystalline cellulose (MCC) is a commonly used standard. The source, degree of polymerization (DP), and particle size should be well-characterized and consistent across all experiments.
-
Solvents: All ionic liquids and other solvents should be of high purity. Ionic liquids, in particular, are often hygroscopic, and the water content should be minimized by drying under vacuum, as the presence of water can significantly impair their dissolution capacity.
-
Drying: Dry the cellulose sample in a vacuum oven at 60-80°C for at least 12 hours to remove any moisture content.
Dissolution Procedure
-
Solvent Preparation: Pre-heat the desired solvent in a sealed reaction vessel equipped with a mechanical stirrer to the target dissolution temperature.
-
Cellulose Addition: Gradually add the pre-weighed, dried cellulose to the pre-heated solvent under continuous stirring to achieve the desired concentration.
-
Dissolution: Maintain the temperature and stirring, and monitor the dissolution process. The time required for complete dissolution should be recorded.
-
Monitoring Dissolution: The disappearance of solid cellulose particles can be monitored visually. For a more precise determination, polarized light microscopy can be used. The complete dissolution is indicated by the disappearance of birefringence, which is characteristic of the crystalline structure of cellulose.
Characterization of Cellulose Solution
-
Viscosity: The viscosity of the resulting cellulose solution can be measured using a rheometer. This is an important parameter for downstream processing applications.
-
Regeneration and Analysis: Cellulose can be regenerated from the ionic liquid solution by adding an anti-solvent such as water, ethanol, or acetone.[5] The regenerated cellulose can then be characterized using techniques like X-ray diffraction (XRD) to analyze changes in crystallinity and Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical integrity of the cellulose.
Visualizing the Comparison and Process
To better understand the relationships and workflows involved in comparing cellulose solvents, the following diagrams are provided.
Caption: Logical workflow for comparing cellulose solvents.
Caption: Step-by-step experimental workflow.
References
- 1. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. The effects of acetate anion on cellulose dissolution and reaction in imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
assessing the catalytic activity of 1-Methylimidazolium chloride against Lewis acids
In the landscape of modern chemical synthesis, the quest for efficient, selective, and sustainable catalysts is paramount. This guide provides a comparative assessment of the catalytic activity of 1-methylimidazolium (B8483265) chloride ([HMIM]Cl), a foundational ionic liquid, against traditional Lewis acids. While Lewis acids are well-established electron-pair acceptors crucial for numerous organic transformations, imidazolium-based ionic liquids have emerged as versatile alternatives, acting as catalysts, solvents, and catalyst supports. This analysis, tailored for researchers, scientists, and drug development professionals, delves into quantitative performance data and detailed experimental methodologies to objectively evaluate their respective catalytic prowess.
Comparative Catalytic Performance: Dehydration of Fructose (B13574) to 5-Hydroxymethylfurfural (B1680220) (HMF)
The conversion of biomass-derived carbohydrates into platform chemicals is a cornerstone of green chemistry. The dehydration of fructose to 5-hydroxymethylfurfural (HMF), a valuable precursor for biofuels and polymers, serves as an excellent benchmark reaction to compare the efficacy of various catalysts. The following table summarizes the performance of imidazolium-based catalysts against conventional Lewis and Brønsted acids under different conditions.
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time | Conversion (%) | HMF Yield (%) | Reference |
| Imidazolium-Based Catalysts | |||||||
| 1-H-3-Methylimidazolium chloride | Fructose | Ionic Liquid | - | 45 min | - | 92 | |
| 1-Carboxypropyl-3-methyl imidazolium (B1220033) chloride | Fructose | DMSO | 120 | 120 min | - | 95.7 | |
| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) + Ferric Sulfate (B86663) | Fructose | Water-THF | 140 | 1.5 h | - | 63 | |
| Lewis Acid Catalysts | |||||||
| CrCl₂ | Fructose | Ionic Liquid | - | - | - | ~70 | |
| CrCl₃ | Glucose | [EMIM]Cl/DMA | 100 | 6 h | - | ~67 | |
| AlCl₃ | Fructose | Water | 120 | 30 min | 99 | 50 | |
| ZrOCl₂ + [CMIm]Cl | Glucose | DMSO | - | - | - | 50.6 | |
| Brønsted Acid Catalyst | |||||||
| HCl | Fructose | Ionic Liquid | - | - | >90 | ~85 |
Note: Direct comparison is challenging due to variations in reaction conditions, solvents, and the specific ionic liquid structure. However, the data indicates that acidic imidazolium salts can achieve HMF yields comparable to or even exceeding those of some traditional acid catalysts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are protocols for two representative reactions catalyzed by imidazolium-based systems.
Protocol 1: Dehydration of Fructose to HMF using an Acidic Ionic Liquid
This protocol is adapted from studies on the conversion of carbohydrates to HMF.
Materials:
-
Fructose
-
1-Carboxypropyl-3-methyl imidazolium chloride ([CMIm]Cl)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Reaction vessel (e.g., sealed microwave vial or round-bottom flask with condenser)
-
Heating system (oil bath or heating mantle) with magnetic stirring
-
Analytical equipment (e.g., HPLC) for product quantification
Procedure:
-
In a clean, dry reaction vessel, add fructose (e.g., 100 mg, 0.555 mmol).
-
Add the acidic ionic liquid catalyst, [CMIm]Cl (e.g., 10 mol%).
-
Add anhydrous DMSO (e.g., 5 mL) to the vessel.
-
Seal the vessel and place it in a preheated oil bath set to 120°C.
-
Stir the reaction mixture vigorously for 120 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute a small aliquot of the reaction mixture with deionized water and filter it through a 0.45 µm syringe filter.
-
Analyze the filtrate by HPLC to determine the yield of HMF and the conversion of fructose.
Protocol 2: Esterification of a Secondary Alcohol using 1-Methylimidazole (B24206)
This protocol describes the use of 1-methylimidazole as a nucleophilic catalyst for acylation, a common transformation in drug development and fine chemical synthesis.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol, 1.0 mmol)
-
1-Methylimidazole (0.2 mmol, 20 mol%)
-
Acetic anhydride (B1165640) (1.5 mmol)
-
Anhydrous dimethylformamide (DMF, 4 mL)
-
Round-bottom flask with magnetic stirrer
-
Water bath
-
Thin Layer Chromatography (TLC) plate
-
Standard work-up reagents (ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate)
Procedure:
-
In a dry flask equipped with a magnetic stirrer, dissolve the alcohol substrate (1.0 mmol) in anhydrous DMF (4 mL).
-
Add 1-Methylimidazole (0.2 mmol).
-
Warm the mixture to 45°C in a water bath.
-
Add acetic anhydride (1.5 mmol) to the stirred solution.
-
Maintain the reaction at 45°C and monitor its progress by TLC. For typical secondary alcohols, the reaction is often complete within 10 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
The product can be further purified by column chromatography if necessary.
Mechanistic Pathways and Logical Diagrams
Understanding the underlying catalytic mechanism is key to optimizing reactions and designing new catalysts. The following diagrams, rendered using the DOT language, illustrate the distinct roles of Lewis acids and 1-methylimidazole in catalysis.
Catalytic Mechanisms
The conversion of fructose to HMF can be catalyzed by either Lewis or Brønsted acids, which follow different initial steps. Lewis acids coordinate to the sugar, facilitating isomerization, while Brønsted acids protonate hydroxyl groups to promote dehydration.
Caption: Lewis acid-catalyzed dehydration of fructose to HMF.
In contrast to the electrophilic activation by Lewis acids, 1-methylimidazole often acts as a nucleophilic catalyst, particularly in acylation reactions. It forms a highly reactive intermediate that is more susceptible to nucleophilic attack than the original acylating agent.
Caption: Nucleophilic catalysis pathway for esterification by 1-methylimidazole.
Logical Workflow: Catalyst Selection in Biomass Conversion
The choice of catalyst is a critical decision in designing a chemical process. This diagram illustrates the logical flow from starting material to final product, highlighting the roles of different catalyst types.
Caption: Decision workflow for catalyst selection in biomass conversion.
Conclusion
This comparative guide demonstrates that 1-methylimidazolium chloride and its derivatives represent a versatile and highly effective class of catalysts. In reactions such as the dehydration of fructose to HMF, acidic imidazolium salts can achieve high yields, rivaling or surpassing traditional Lewis and Brønsted acids. Their catalytic role is highly dependent on the reaction type; they can function as Brønsted acids in dehydration reactions or as potent nucleophilic catalysts in transformations like esterification.
While conventional Lewis acids remain powerful tools, particularly for reactions requiring strong electrophilic activation, imidazolium-based systems offer unique advantages, including tunable properties and the potential for enhanced catalyst stability and recyclability. The most innovative and efficient catalytic systems often emerge from the synergy between these two classes, combining a Lewis acidic metal salt with an ionic liquid medium to create a highly active and selective reaction environment. The choice between them is ultimately dictated by the specific requirements of the chemical transformation, including substrate compatibility, desired selectivity, and process sustainability goals.
A Comparative Guide to Analytical Methods for 1-Methylimidazolium Chloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the accurate quantification of 1-Methylimidazolium chloride, a prevalent cation in ionic liquids. The selection of an appropriate analytical technique is paramount for quality control, stability testing, and formulation development. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ion Chromatography (IC), supported by experimental data and detailed protocols to aid in method selection and validation.
Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of HPLC, NMR, and IC for the quantification of this compound. These values are compiled from various studies and represent typical performance metrics.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Ion Chromatography (IC) |
| Principle | Separation based on polarity and/or ionic interaction | Nuclear spin resonance in a magnetic field | Separation of ions based on their charge |
| Typical Column | Cation Exchange or Reverse Phase C18 | Not applicable | Cation exchange column |
| Mobile Phase/Solvent | Acetonitrile (B52724)/Water with buffer or acid | Deuterated solvents (e.g., D₂O, DMSO-d₆) | Aqueous eluent with a competing cation (e.g., methanesulfonic acid) |
| Detection | UV (210-220 nm) | ¹H or ¹³C nucleus detection | Conductivity |
| Linearity (r²) | > 0.999 | > 0.999 (with internal standard) | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% |
| Precision (% RSD) | < 2% | < 3% | < 2% |
| Limit of Quantification (LOQ) | 1-10 µg/mL | ~100 µg/mL | 0.1-1 µg/mL |
| Analysis Time | 10-20 minutes | 5-15 minutes | 15-25 minutes |
| Strengths | High sensitivity, widely available | Non-destructive, provides structural information, requires minimal sample preparation | High selectivity for ions, can determine cations and anions simultaneously |
| Limitations | Requires reference standards, potential for matrix interference | Lower sensitivity compared to HPLC and IC | Requires specific instrumentation, potential for interference from other ions |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical cation-exchange HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Cation exchange column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
This compound reference standard
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 70:30 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 215 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a quantitative NMR (qNMR) method using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (e.g., Maleic acid, certified reference material)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic signals of this compound (e.g., the methyl protons) and the internal standard.
-
-
Quantification: Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / V)
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m_IS = Mass of the internal standard
-
V = Volume of the solvent
-
Ion Chromatography (IC)
This protocol details a cation-exchange IC method for this compound quantification.
Instrumentation:
-
Ion chromatograph with a conductivity detector and a suppressor
-
Cation exchange column
Reagents:
-
Methanesulfonic acid (MSA)
-
This compound reference standard
-
Ultrapure water
Procedure:
-
Eluent Preparation: Prepare a 20 mM methanesulfonic acid solution in ultrapure water.
-
Standard Solution Preparation: Prepare a stock solution of this compound (1000 µg/mL) in ultrapure water. Prepare calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample to bring the concentration of this compound into the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 0.8 mL/min
-
Injection volume: 20 µL
-
Column temperature: 35 °C
-
Detection: Suppressed conductivity
-
-
Analysis: Inject the standards and samples into the IC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration. Determine the sample concentration from this curve.
Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: HPLC experimental workflow for this compound quantification.
Comparative Ecotoxicity and Environmental Impact of 1-Methylimidazolium Chloride
A detailed guide for researchers, scientists, and drug development professionals on the toxicological and environmental profile of 1-Methylimidazolium chloride ([C1MIM]Cl) in comparison to other imidazolium-based ionic liquids.
Introduction
Ionic liquids (ILs) have emerged as a class of novel solvents with potential applications in various chemical and pharmaceutical processes, often touted as "green" alternatives to volatile organic compounds. Among them, this compound, ([C1MIM]Cl), is one of the simplest imidazolium-based ILs. However, the "green" label necessitates a thorough evaluation of their toxicological and environmental impact. This guide provides a comparative analysis of the toxicity and environmental fate of [C1MIM]Cl, drawing on available experimental data for it and its longer-chain analogues.
A general trend observed for imidazolium-based ionic liquids is that their toxicity increases with the length of the alkyl chain on the imidazolium (B1220033) cation. While specific quantitative ecotoxicity data for this compound is limited in publicly available literature, data for its longer-chain counterparts such as 1-ethyl-3-methylimidazolium (B1214524) chloride ([C2MIM]Cl), 1-butyl-3-methylimidazolium chloride ([C4MIM]Cl), and 1-octyl-3-methylimidazolium chloride ([C8MIM]Cl) can be used to infer its relative impact. Safety data sheets classify [C1MIM]Cl as harmful if swallowed and a skin and eye irritant.
Comparative Toxicity Analysis
The toxicity of imidazolium-based ionic liquids is typically evaluated across different trophic levels, including bacteria, algae, crustaceans, and in some cases, mammalian models.
Ecotoxicity Data
The following table summarizes the available ecotoxicity data for a series of 1-alkyl-3-methylimidazolium chlorides. The data clearly illustrates the trend of increasing toxicity with increasing alkyl chain length.
| Compound | Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| 1-Ethyl-3-methylimidazolium chloride ([C2MIM]Cl) | Vibrio fischeri | 15 min | EC50 | 930.81 - 871.04 | [1] |
| Daphnia magna | 48 h | LC50 | 8.03 - 19.91 | [2] | |
| Chlorella vulgaris (Green algae) | 72 h | EC50 | > 1000 | [1] | |
| Cyclotella meneghiniana (Diatom) | 72 h | EC50 | 3.32 | [1] | |
| 1-Butyl-3-methylimidazolium chloride ([C4MIM]Cl) | Vibrio fischeri | 15 min | EC50 | 425.33 | [1] |
| Daphnia magna | 48 h | LC50 | 8.03 | [2] | |
| Scenedesmus quadricauda (Green algae) | - | - | Chronic effects observed | [3] | |
| Chlorella vulgaris (Green algae) | 72 h | EC50 | 425.33 | [1] | |
| 1-Octyl-3-methylimidazolium chloride ([C8MIM]Cl) | Vibrio fischeri | - | - | - | - |
| Daphnia magna | - | - | - | - | |
| Scenedesmus obliquus (Green algae) | - | IC50 | 0.69 - 0.86 | [4] |
EC50: The concentration of a substance that causes a 50% reduction in a measured biological effect. LC50: The concentration of a substance that is lethal to 50% of the test organisms. IC50: The concentration of a substance that causes a 50% inhibition of a biological or biochemical function.
Based on the established trend, it can be inferred that this compound ([C1MIM]Cl) would exhibit lower ecotoxicity than its ethyl and butyl counterparts.
Mammalian Toxicity Data
Acute oral toxicity data in rodents is a key indicator of mammalian toxicity. The available data for longer-chain imidazolium chlorides is presented below.
| Compound | Species | Route | Endpoint | Value (mg/kg) | Reference |
| 1-Ethyl-3-methylimidazolium chloride ([C2MIM]Cl) | Rat (female) | Oral | LD50 | 300 - 2000 | [5] |
| 1-Butyl-3-methylimidazolium chloride ([C4MIM]Cl) | Rat (female) | Oral | LD50 | >50 - <300 | [6] |
| Rat | Oral | LD50 | 550 | [7][8] |
LD50: The dose of a substance that is lethal to 50% of the test animals.
Consistent with the ecotoxicity data, the mammalian toxicity of imidazolium chlorides appears to increase with the length of the alkyl chain. Therefore, [C1MIM]Cl is expected to have a higher LD50 value (indicating lower acute toxicity) than [C2MIM]Cl and [C4MIM]Cl.
Environmental Impact Assessment
Biodegradability
The biodegradability of ionic liquids is a critical factor in their environmental risk assessment. Studies have shown that imidazolium-based ionic liquids with short alkyl chains are generally not readily biodegradable.[9] Research based on the OECD 301 D guideline indicates that significant primary biodegradation is observed for imidazolium ILs with longer alkyl side chains (C6 and C8), while those with shorter alkyl chains show no significant biological degradation.[9][10] This suggests that this compound, with its single-carbon chain, is likely to be persistent in the environment.
Bioaccumulation Potential
While specific data on the bioaccumulation of [C1MIM]Cl is scarce, the low octanol-water partition coefficient (log Kow) of short-chain imidazolium ionic liquids suggests a low potential for bioaccumulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Vibrio fischeri Acute Toxicity Test (ISO 11348-3)
This test assesses the acute toxicity of a substance by measuring the inhibition of the natural bioluminescence of the marine bacterium Vibrio fischeri.
Methodology:
-
Preparation of Test Solutions: A series of dilutions of the test substance are prepared in a suitable solvent (e.g., ultrapure water).
-
Bacterial Suspension: Freeze-dried Vibrio fischeri are rehydrated in a reconstitution solution.
-
Exposure: Aliquots of the bacterial suspension are added to the test dilutions and a control (without the test substance).
-
Incubation: The mixtures are incubated for a specific period (typically 15 or 30 minutes) at a constant temperature (e.g., 15°C).
-
Measurement: The luminescence of each sample is measured using a luminometer.
-
Data Analysis: The percentage of luminescence inhibition compared to the control is calculated for each concentration. The EC50 value is then determined using statistical methods.
Activated Sludge Respiration Inhibition Test (OECD 209)
This test evaluates the inhibitory effect of a chemical on the respiration rate of microorganisms in activated sludge, which is a key process in wastewater treatment.
Methodology:
-
Inoculum: Activated sludge is collected from a wastewater treatment plant and aerated.
-
Test Vessels: Test vessels are prepared containing the activated sludge, a synthetic sewage as a substrate, and varying concentrations of the test substance. A control vessel contains only the sludge and substrate.
-
Incubation: The vessels are incubated under aerobic conditions at a constant temperature (e.g., 20-25°C) for a defined period (e.g., 3 hours).
-
Measurement: The rate of oxygen consumption (respiration rate) in each vessel is measured using a respirometer.
-
Data Analysis: The percentage of respiration inhibition for each concentration is calculated relative to the control. The EC50 value is then determined.
Ready Biodegradability Test - Closed Bottle Method (OECD 301D)
This method assesses the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.
Methodology:
-
Test Medium: A mineral medium containing a low concentration of the test substance is prepared and inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
Incubation: The solution is dispensed into sealed bottles, leaving no headspace, and incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.
-
Controls: Blank controls (inoculum and medium only) and reference controls with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
-
Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals.
-
Data Analysis: The biological oxygen demand (BOD) is calculated from the depletion of dissolved oxygen. The percentage of biodegradation is determined by comparing the BOD to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches a degradation level of ≥ 60% within the 28-day period and within a "10-day window" after the degradation has started.
Structure-Toxicity Relationship
The toxicity of imidazolium-based ionic liquids is strongly correlated with their structure, particularly the length of the alkyl chain.
Longer alkyl chains increase the lipophilicity of the imidazolium cation, which enhances its ability to interact with and disrupt cell membranes. This membrane perturbation is considered a primary mechanism of toxicity for this class of compounds.
Conclusion
While this compound is expected to be one of the least toxic among the 1-alkyl-3-methylimidazolium chloride series due to its short alkyl chain, its potential for environmental persistence due to poor biodegradability is a significant concern. The "green" credentials of [C1MIM]Cl and other short-chain ionic liquids should be considered with caution. For applications where environmental release is possible, a comprehensive risk assessment that considers both toxicity and persistence is crucial. Further research to obtain specific experimental ecotoxicity and biodegradability data for [C1MIM]Cl is highly recommended to refine its environmental risk profile.
References
- 1. perm.ug.edu.pl [perm.ug.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Chronic effects of the ionic liquid [C4mim][Cl] towards the microalga Scenedesmus quadricauda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. itqb.unl.pt [itqb.unl.pt]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Methylimidazolium Chloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 1-Methylimidazolium chloride is a critical aspect of laboratory safety and chemical management. This ionic liquid, while offering unique properties for various research applications, presents hazards that necessitate careful handling and adherence to established disposal protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4)[1][2] |
| H315: Causes skin irritation | Skin irritation (Category 2)[1][2] |
| H319: Causes serious eye irritation | Eye irritation (Category 2)[1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3)[2] |
| H411 / H413: Toxic/Harmful to aquatic life with long lasting effects | Chronic aquatic toxicity[3][4] |
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[1] A face shield may be necessary for larger quantities.[5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[3][4] A minimum layer thickness of 0.11 mm is recommended.[3][4] Always inspect gloves before use and dispose of contaminated gloves properly.[3][5] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[3][5] For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3][5] |
| Body Protection | A lab coat or a complete suit protecting against chemicals should be worn, depending on the scale of handling.[3][5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in a manner that minimizes exposure to personnel and prevents environmental contamination.
1. Preparation for Disposal:
-
Segregation: Keep this compound waste separate from other waste streams.[3][4] Do not mix it with other chemicals.[3][4]
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound".
-
Container: Use a suitable, closed container for waste accumulation.[3][5] Leave chemicals in their original containers if possible.[3][4] The container should be in good condition and compatible with the chemical.
2. Spill Management and Clean-up:
-
Containment: In the event of a spill, prevent the substance from entering drains or waterways.[3][4][5]
-
Clean-up: For solid spills, carefully sweep up the material to avoid creating dust.[3][5] Use a shovel and place the swept material into the designated closed container for disposal.[3][5]
-
Decontamination: Clean the affected area thoroughly. Dispose of any contaminated materials (e.g., paper towels, absorbent pads) as hazardous waste.
3. Final Disposal:
-
Professional Disposal: The primary and recommended method of disposal is to contact a licensed professional waste disposal company.[3][5] Offer surplus and non-recyclable solutions to a licensed disposal company.[3][5]
-
Incineration: An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by qualified personnel at a licensed facility.
-
Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4][5] Discharge into the environment must be avoided.[4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Methylimidazolium chloride
Essential Safety and Handling Guide for 1-Methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and it can cause skin irritation and serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[3] A face shield should be used when there is a splash hazard.[4][5][6] | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[3] | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent respirator should be used, especially when dust formation is possible. Use in a well-ventilated area or under a chemical fume hood.[7][8] | Protects against inhalation of dust which may cause respiratory tract irritation.[1] |
| Body Protection | A lab coat, apron, or full-body suit should be worn to prevent skin contact.[4][5] Impervious clothing is recommended. | Provides a barrier against spills and splashes. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from preparation to use.
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8][9]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]
-
Don all required PPE as specified in the table above before handling the chemical.
-
-
Handling:
-
In Case of a Spill:
-
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[9]
-
If swallowed: Rinse mouth. Immediately call a poison center or doctor.[10][11]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Chemical Disposal:
-
Contaminated Container Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C4H7ClN2 | CID 12196634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. iolitec.de [iolitec.de]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. na.bhs1.com [na.bhs1.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
